molecular formula C10H12BrNO2 B165831 4-Bromo-3,5-dimethylphenyl N-methylcarbamate CAS No. 672-99-1

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Cat. No.: B165831
CAS No.: 672-99-1
M. Wt: 258.11 g/mol
InChI Key: ZOZFMTULOYRWEL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (CAS 672-99-1), often referred to as BDMC, is a high-purity chemical standard critical for environmental and analytical chemistry research. Its primary application is as a key internal standard in the quantitative analysis of N-methylcarbamate pesticides using advanced techniques like capillary electrophoresis (CE) and liquid chromatography (LC) . Using a stable, well-characterized internal standard like BDMC is essential for achieving high precision and accuracy, as it corrects for potential variability during sample preparation and analysis. Researchers specifically utilize BDMC in the development of sophisticated sample preparation methods. It has been successfully employed in methodologies involving temperature-controlled ionic liquid dispersive liquid-phase microextraction, combined with magnetic multiwalled carbon nanotubes (MMWCNTs) for the efficient extraction and preconcentration of carbamate pesticides from water samples prior to their determination . This application highlights its value in minimizing organic solvent use and simplifying sample treatment while improving sensitivity and selectivity in trace-level environmental monitoring. This product is offered as a certified reference material, available in solutions of acetonitrile or methanol at defined concentrations such as 0.1 mg/mL or 100 µg/mL . It is characterized as a white to yellow-beige crystalline powder with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol . To maintain stability, it is recommended to store the product freeze (<-10°C) or refrigerated (2-8°C) . As a safety precaution, this chemical is highly flammable and can cause skin and eye irritation; appropriate personal protective equipment should be worn and handling should occur in a well-ventilated setting . Please note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFMTULOYRWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016588
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-99-1
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
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Record name 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
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Foundational & Exploratory

4-Bromo-3,5-dimethylphenyl N-methylcarbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound (BDMC), a compound of significant interest in analytical chemistry and pesticide development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 3,5-dimethylphenol. This document outlines the mechanistic principles, detailed experimental protocols, and critical process considerations for both the selective bromination of the phenolic ring and the subsequent carbamoylation reaction. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield production of the target molecule.

Introduction and Strategic Overview

This compound is an N-methylcarbamate ester.[1][2] Carbamate derivatives are a well-established class of compounds, widely recognized for their role as acetylcholinesterase inhibitors, which forms the basis of their application as insecticides.[1][2] BDMC, in particular, is frequently utilized as a certified reference material or internal standard for the quantification of other carbamate pesticides in environmental and agricultural samples.

The synthesis of this target molecule is logically approached through a retrosynthetic analysis that disconnects the carbamate ester linkage. This reveals the two key synthons: the phenolic precursor, 4-Bromo-3,5-dimethylphenol, and a methylcarbamoylating agent. Our strategic pathway, therefore, involves two primary transformations:

  • Electrophilic Aromatic Substitution: The selective bromination of 3,5-dimethylphenol at the para-position to yield 4-Bromo-3,5-dimethylphenol.

  • Carbamoylation: The reaction of the synthesized bromophenol with methyl isocyanate to form the final N-methylcarbamate ester.

This approach is designed for efficiency, high yield, and straightforward purification of both the intermediate and the final product.

G A 3,5-Dimethylphenol B 4-Bromo-3,5-dimethylphenol A->B Step 1: Bromination C 4-Bromo-3,5-dimethylphenyl N-methylcarbamate B->C Step 2: Carbamoylation

Caption: High-level overview of the two-step synthesis pathway for BDMC.

Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol

The initial step involves the regioselective bromination of 3,5-dimethylphenol. The successful synthesis of the final product hinges on the purity of this key intermediate.

Mechanistic Considerations & Causality

The hydroxyl (-OH) group of the phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The two methyl groups are also activating and ortho, para-directing. In 3,5-dimethylphenol, the 2, 4, and 6 positions are activated. The 4-position (para to the hydroxyl group) is the most sterically accessible and electronically favored position for monosubstitution, leading to the desired product.

Controlling the reaction conditions, particularly temperature and the rate of bromine addition, is critical. A slow, controlled addition at reduced temperature minimizes the formation of di- and tri-brominated byproducts, such as 2,4-dibromo-3,5-dimethylphenol, thereby simplifying purification and maximizing the yield of the target intermediate.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethylphenol (3,5-xylenol)

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Deionized Water

  • Hexanes

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of phenol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While stirring vigorously, add liquid bromine (1.0 eq) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). A precipitate will form.

  • Quench any excess bromine by adding saturated sodium bisulfite solution dropwise until the orange-red color of the solution disappears.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • For purification, recrystallize the crude solid from hot hexanes.

  • Dry the resulting white crystalline solid under vacuum to yield pure 4-Bromo-3,5-dimethylphenol.[3]

Expected Results & Characterization

The protocol should yield a white to off-white crystalline powder.[3][4]

ParameterExpected ValueSource(s)
Typical Yield 85-95%N/A
Appearance White crystalline powder[3]
Melting Point 113-115 °C[4]
Molecular Formula C₈H₉BrO[4]
Molecular Weight 201.06 g/mol [4]

Step 2: Synthesis of this compound

This final step involves the formation of the carbamate ester linkage. The reaction of a phenol with an isocyanate is a highly efficient and atom-economical method for carbamate synthesis.[5]

Mechanistic Considerations & Causality

This reaction is a nucleophilic addition of the phenolic oxygen atom to the highly electrophilic central carbon of the isocyanate group (-N=C=O). The reaction is typically facilitated by a basic catalyst, such as a tertiary amine (e.g., triethylamine or DABCO), which deprotonates the phenol to form a more nucleophilic phenoxide ion, thereby accelerating the rate of attack on the isocyanate.

The use of an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) is crucial. Methyl isocyanate is highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to methylamine and carbon dioxide, consuming the reagent and reducing the product yield.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve 4-Bromo-3,5-dimethylphenol in anhydrous solvent (e.g., THF) B Add catalytic amount of tertiary amine (e.g., Triethylamine) A->B C Add Methyl Isocyanate dropwise under inert (N2) atmosphere B->C D Stir at room temperature C->D E Monitor progress via TLC/LC-MS (disappearance of phenol) D->E F Remove solvent under reduced pressure E->F G Recrystallize crude solid (e.g., from Hexane/Ethyl Acetate) F->G H Isolate pure BDMC by filtration G->H I Final Product Characterization (NMR, MS, MP) H->I

Caption: Detailed experimental workflow for the carbamoylation step.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3,5-dimethylphenol (from Step 1)

  • Methyl isocyanate (CH₃NCO)

  • Triethylamine (Et₃N), catalyst

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Hexane / Ethyl Acetate (for recrystallization)

Procedure:

  • Caution: Methyl isocyanate is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • To a dry, inert-atmosphere (N₂) flask, add 4-Bromo-3,5-dimethylphenol (1.0 eq) and anhydrous THF (approx. 10 mL per gram of phenol).

  • Stir the solution until the solid is fully dissolved.

  • Add a catalytic amount of triethylamine (approx. 0.05 eq).

  • Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis confirms the complete consumption of the starting phenol.

  • Once the reaction is complete, remove the solvent and excess triethylamine under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product.

  • Dry the purified white solid under vacuum.

Expected Results & Characterization

The final product is a stable, white solid that can be stored at room temperature.

ParameterExpected ValueSource(s)
Typical Yield >90%N/A
Assay ≥98%
Molecular Formula C₁₀H₁₂BrNO₂[6]
Molecular Weight 258.11 g/mol [7]
IUPAC Name (4-bromo-3,5-dimethylphenyl) N-methylcarbamate[6]

Safety & Handling

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Handle only in a chemical fume hood with appropriate PPE.

  • Methyl isocyanate (CH₃NCO): Extremely toxic, volatile, and a potent lachrymator. It is also highly sensitive to moisture. All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Organic Solvents: Acetic acid, THF, and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described two-step synthesis pathway provides a reliable and high-yield method for producing this compound. The strategy relies on a controlled electrophilic bromination of 3,5-dimethylphenol, followed by an efficient nucleophilic addition reaction with methyl isocyanate. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for use in analytical and research applications.

References

  • Vertex AI Search. (2025, October 10). The Role of 4-Bromo-3,5-dimethylphenol in Modern Chemical Synthesis.
  • Inchem.org. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
  • Unknown Author. Pesticide Chemistry Carbamates.
  • Wikipedia. Carbamate.
  • PrepChem.com. Preparation of 2,4,6-tribromo-3,5-dimethylphenol.
  • Sigma-Aldrich. 4-Bromo-3,5-dimethylphenol 99 (7463-51-6).
  • Sigma-Aldrich. This compound 98 (672-99-1).
  • PubChem. This compound.
  • Santa Cruz Biotechnology. This compound (CAS 672-99-1).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3,5-dimethylphenyl N-methylcarbamate, often referred to in analytical contexts as BDMC, is a synthetic organic compound belonging to the N-methylcarbamate class.[1] While structurally related to carbamate insecticides, its primary and critical role in modern science is not as a biocide but as a high-purity analytical standard. Specifically, it is widely employed as an internal standard for the robust quantification of carbamate pesticide residues in complex environmental and food matrices. Its utility in this application stems from its chemical similarity to target analytes, ensuring comparable behavior during sample extraction and analysis, yet being sufficiently distinct to be absent in real-world samples.

This guide provides an in-depth examination of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers and analytical chemists, as they directly influence the compound's stability, solubility, chromatographic behavior, and spectral signature. This knowledge is the bedrock for developing and validating sensitive and reliable analytical methodologies, ensuring data integrity in regulatory monitoring and academic research.

Section 1: Chemical Identity and Structure

The unambiguous identification of a reference material is the first step in any analytical procedure. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name (4-bromo-3,5-dimethylphenyl) N-methylcarbamatePubChem[2]
CAS Number 672-99-1Sigma-Aldrich
Molecular Formula C₁₀H₁₂BrNO₂PubChem[2]
Molecular Weight 258.11 g/mol Sigma-Aldrich
Canonical SMILES CC1=CC(=CC(=C1Br)C)OC(=O)NCPubChem[2]
InChIKey ZOZFMTULOYRWEL-UHFFFAOYSA-NPubChem[2]
Synonyms BDMC, 4-Bromo-3,5-dimethylphenyl methylcarbamatePubChem[2], Thames Restek[3]

The molecule's structure consists of a central 3,5-dimethylphenol (3,5-xylenol) ring, which is brominated at the 4-position. The hydroxyl group of the phenol is esterified with N-methylcarbamic acid, forming the characteristic carbamate linkage.

Section 2: Core Physicochemical Properties

The physical properties of BDMC dictate its handling, storage, and behavior in various analytical systems.

PropertyValue / DescriptionSource
Physical State Crystalline solid.HPC Standards[4]
Melting Point 114-116 °C (literature value)Sigma-Aldrich
Solubility Soluble in organic solvents such as methanol and acetonitrile.[5][6][7] Data on aqueous solubility is not readily available but is expected to be low.N/A
Predicted XlogP 3.1PubChemLite[8]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Melting Point: A Key Purity Indicator

The sharp, defined melting point range of 114-116 °C is a primary indicator of the high purity required for an analytical standard. Impurities would typically lead to a depression and broadening of this range.

Expert Insight: The choice of a crystalline solid as a reference material is deliberate. Crystalline solids generally offer higher stability and lower hygroscopicity compared to amorphous solids or oils, ensuring the integrity of the standard over time and simplifying accurate weighing for the preparation of stock solutions.

Protocol: Melting Point Determination via Capillary Method

This standard protocol validates the identity and purity of a new batch of BDMC against its reference value.

  • Sample Preparation: A small amount of the crystalline BDMC is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Profile: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., ~95 °C).

  • Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

  • Validation: The observed range must fall within the specified 114-116 °C for the material to be considered pure.

Solubility Profile & Lipophilicity

While quantitative water solubility data is not published, the molecular structure provides significant clues. The presence of a brominated aromatic ring and two methyl groups imparts considerable lipophilic character. The carbamate group offers some polarity, but its contribution is outweighed. This is corroborated by a predicted octanol-water partition coefficient (XlogP) of 3.1, which indicates a preference for non-polar environments and suggests low water solubility.[8]

Field Application: This moderate-to-high lipophilicity is crucial for its function as an internal standard for other carbamate pesticides, which often share similar solubility profiles. It ensures that BDMC co-extracts efficiently with the target analytes from aqueous samples into an organic phase or onto a solid-phase microextraction (SPME) fiber. Its high solubility in solvents like methanol and acetonitrile makes it ideal for preparing concentrated stock solutions for spiking samples.[5][6][7]

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unassailable confirmation of molecular structure and is the final arbiter of identity for a reference standard.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the quantification of trace-level pesticides. For BDMC, GC-MS is a common analytical technique.[2]

  • Monoisotopic Mass: 257.00514 Da.[2]

  • Key Insight: In quantitative methods, such as those using triple quadrupole mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. This provides exceptional selectivity, allowing the instrument to distinguish the analyte from matrix interferences. The choice of BDMC as an internal standard is ideal because, while it fragments in a predictable manner similar to other carbamates, its unique mass prevents it from being mistaken for a target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the precise arrangement of protons in the molecule, providing a detailed structural fingerprint. While a spectrum is not provided here, the expected signals for BDMC in a solvent like CDCl₃ would be:

  • Aromatic Protons: A singlet corresponding to the two equivalent protons on the phenyl ring.

  • Ring Methyl Protons: A singlet integrating to six protons from the two equivalent methyl groups on the phenyl ring.

  • N-H Proton: A broad singlet or doublet (due to coupling with the N-methyl protons) for the amine proton.

  • N-Methyl Protons: A doublet integrating to three protons, coupled to the N-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2] For BDMC, the characteristic absorption bands would include:

  • N-H Stretch: A moderate absorption band around 3350-3400 cm⁻¹.

  • C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the carbamate ester.

  • C-O Stretch: An absorption in the 1200-1250 cm⁻¹ region.

Section 4: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific manufacturing processes are proprietary, the synthesis of aryl N-methylcarbamates is well-established.[9][10][11][12] A highly efficient and common industrial method involves the reaction of the corresponding phenol with methyl isocyanate, often catalyzed by a tertiary amine base.

Causality: This pathway is favored due to its high atom economy and straightforward reaction conditions. Methyl isocyanate is a highly reactive electrophile that readily attacks the nucleophilic phenoxide ion (formed in situ by the base), leading to the carbamate product with high yield.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 1. Water Sample Collection Spike 2. Spiking with BDMC (Internal Standard) Sample->Spike Extract 3. Solid-Phase Microextraction (SPME) Spike->Extract GCMS 4. GC-MS/MS Analysis Extract->GCMS Detect 5. Detection of Analytes & BDMC GCMS->Detect Ratio 6. Calculate Area Ratio (Analyte / BDMC) Detect->Ratio Curve 7. Quantify using Calibration Curve Ratio->Curve Result 8. Final Concentration Report Curve->Result

Sources

A Guide to the Spectral Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a compound of significant interest in analytical chemistry, particularly as an internal standard for the quantification of carbamate pesticides. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol , is a crystalline solid.[1] Its structure, characterized by a substituted aromatic ring linked to an N-methylcarbamate functional group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and quantification in complex matrices.

This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra from commercial libraries are referenced, this guide will focus on the foundational principles of spectral interpretation, providing a robust framework for analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 6.8 - 7.2Singlet2HAr-H
2~ 4.8 - 5.5Broad Singlet1HN-H
3~ 2.8Doublet3HN-CH
4~ 2.3Singlet6HAr-CH
  • Aromatic Protons (Signal 1): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region.

  • N-H Proton (Signal 2): The proton attached to the nitrogen atom of the carbamate group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

  • N-Methyl Protons (Signal 3): The three protons of the methyl group attached to the nitrogen will show a doublet due to coupling with the adjacent N-H proton.

  • Aromatic Methyl Protons (Signal 4): The six protons of the two methyl groups on the aromatic ring are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 155C =O (Carbamate)
~ 148Ar-C -O
~ 138Ar-C -CH₃
~ 125Ar-C -H
~ 118Ar-C -Br
~ 30N-C H₃
~ 20Ar-C H₃

The chemical shifts are estimations based on standard values for similar functional groups and substituted aromatic rings. The carbonyl carbon of the carbamate is expected at the lowest field, while the methyl carbons will be at the highest field.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to display several characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H StretchCarbamate
2950 - 3050C-H StretchAromatic & Aliphatic
1700 - 1730C=O StretchCarbamate
1550 - 1600C=C StretchAromatic Ring
1200 - 1250C-O StretchEster
1000 - 1100C-N StretchCarbamate
550 - 650C-Br StretchAryl Halide

The most prominent peaks would be the N-H stretch, the strong carbonyl (C=O) stretch of the carbamate, and the various C-H and aromatic C=C stretching vibrations. The presence of these key bands provides strong evidence for the compound's identity.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak and several key fragment ions.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
257/259[C₁₀H₁₂BrNO₂]⁺Molecular Ion (M⁺)
200/202[C₈H₈BrO]⁺Loss of CH₃NCO
185/187[C₇H₅BrO]⁺Further fragmentation
57[CH₃NCO]⁺Methyl isocyanate fragment

The molecular ion peak should exhibit a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom. A key fragmentation pathway involves the cleavage of the carbamate ester linkage, leading to the formation of a brominated phenoxy radical cation and a neutral methyl isocyanate molecule.

Fragmentation Pathway

The fragmentation of this compound can be visualized as a step-by-step process initiated by the loss of an electron.

fragmentation M [C₁₀H₁₂BrNO₂]⁺˙ m/z 257/259 (Molecular Ion) F1 [C₈H₈BrO]⁺˙ m/z 200/202 M->F1 - CH₃NCO F2 [CH₃NCO] (Neutral Loss)

Caption: Primary fragmentation of the molecular ion.

Experimental Protocols: A Practical Approach

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for the analysis of a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into the GC, where it will be vaporized and separated on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve in appropriate solvent NMR NMR (¹H & ¹³C) Prep->NMR IR FTIR (ATR) Prep->IR MS GC-MS Prep->MS Interpret Correlate spectral features to molecular structure NMR->Interpret IR->Interpret MS->Interpret

Caption: General workflow for spectral analysis.

Conclusion: A Unified Structural Perspective

The comprehensive analysis of NMR, IR, and MS data provides a cohesive and detailed understanding of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle, and together, they allow for the unambiguous confirmation of the compound's identity. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently interpret the spectral data of this and other related carbamate compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (CAS No. 672-99-1), a compound of significant interest in pharmaceutical and agrochemical research.[1][2] Recognizing the critical role of solubility in drug development and formulation, this document synthesizes known physicochemical properties, outlines detailed experimental protocols for solubility determination, and explores predictive modeling as a valuable tool for researchers and scientists.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or an agrochemical compound in organic solvents is a fundamental property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. For this compound, a comprehensive understanding of its solubility profile is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring predictable in vivo performance. This guide addresses the current information gap regarding the specific quantitative solubility of this compound in a broad range of organic solvents and provides the necessary framework for researchers to generate this critical data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. This compound is a crystalline solid with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [1][2]
Melting Point 114-116 °C[3]
Appearance White to yellow-beige crystalline powder[4]
CAS Number 672-99-1[1][2]

The molecular structure, featuring a substituted phenyl ring, a carbamate group, and a bromine atom, suggests a compound with moderate polarity. The presence of the N-H group in the carbamate moiety allows for hydrogen bond donation, while the oxygen atoms can act as hydrogen bond acceptors. These characteristics are crucial in determining the compound's interaction with various organic solvents.

Expected Solubility Behavior in Organic Solvents

  • High Solubility Expected in: Polar aprotic solvents such as acetone, acetonitrile, ethyl acetate, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds.

  • Moderate Solubility Expected in: Alcohols like methanol and ethanol, where hydrogen bonding plays a significant role.

  • Low to Negligible Solubility Expected in: Nonpolar solvents such as hexane and toluene. The energy required to break the crystal lattice of the solute would not be sufficiently compensated by the weak van der Waals forces with these solvents.

It is imperative to experimentally verify these predictions to establish a definitive solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted isothermal equilibrium technique.

Principle

The principle of this method is to prepare a saturated solution of the compound in a specific solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the supernatant is determined analytically. This concentration represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[6]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute aliquot sample3->sample4 sample5 Analyze by HPLC/GC-MS sample4->sample5 data2 Quantify concentration sample5->data2 data1 Generate calibration curve data1->data2 qspr_logic A Molecular Structure of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate B Calculation of Molecular Descriptors (e.g., size, shape, electronic properties) A->B C QSPR Model (Mathematical Equation) B->C D Predicted Solubility C->D

Logical flow of QSPR-based solubility prediction.

Researchers can utilize existing QSPR models for pesticide solubility or develop their own using commercially available or open-source software. It is important to note that the accuracy of QSPR predictions is highly dependent on the quality of the training data and the applicability domain of the model.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a complete, publicly available dataset of its solubility in various organic solvents is currently lacking, this guide empowers researchers with the necessary knowledge and protocols to generate this crucial data. The provided experimental workflow is robust and self-validating, ensuring the generation of high-quality, reliable solubility data. Furthermore, the introduction to QSPR modeling offers a valuable alternative for preliminary assessments and for guiding experimental design. The generation and publication of a comprehensive solubility profile for this compound would be a valuable contribution to the scientific community, aiding in the continued development of new pharmaceuticals and agrochemicals.

References

  • Predicting The Solubility of Pesticide Compounds in Water Using QSPR Methods. (n.d.). The Fifth Palestinian International Chemistry Conference. Retrieved January 14, 2026, from [Link]

  • Rasheed, T., Shafi, S., Anwar, S., & Rizvi, T. A. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]

  • Predicting the solubility of pesticide compounds in water using QSPR methods. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Gramatica, P., & Ghasemi, F. (2020). QSPR studies on water solubility, octanol-water partition coefficient and vapour pressure of pesticides. PubMed. Retrieved January 14, 2026, from [Link]

  • QSPR studies on water solubility, octanol-water partition coefficient and vapour pressure of pesticides. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pesticide Chemistry Carbamates. (n.d.). e-Krishi Shiksha. Retrieved January 14, 2026, from [Link]

  • Thompson, K. C., & Rizzolio, M. C. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). PubMed. Retrieved January 14, 2026, from [Link]

  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Predicted mole fraction of carbamate and bicarbonate in the liquid... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • This compound (C10H12BrNO2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Borup, K. Z., et al. (2023). Transparency in Modeling through Careful Application of OECD's QSAR/QSPR Principles via a Curated Water Solubility Data Set. Chemical Research in Toxicology. Retrieved January 14, 2026, from [Link]

  • [Studies on the stability of 89 pesticides in organic solvent]. (2000). PubMed. Retrieved January 14, 2026, from [Link]

  • Review of the cosolvency models for predicting solubility in solvent mixtures: An update. (2018). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Prediction of solubility of drugs and other compounds in organic solvents. (2012). Europe PMC. Retrieved January 14, 2026, from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). Bohrium. Retrieved January 14, 2026, from [Link]

  • 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL). (n.d.). ZeptoMetrix. Retrieved January 14, 2026, from [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4 Bromo 3 5 Dimethylphenyl N (2 Methoxy 5 Methylphenyl)Carbamate. (n.d.). Cenmed Enterprises. Retrieved January 14, 2026, from [Link]

  • This compound (98%). (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

  • 4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

  • Methiocarb sulfoxide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • N-(4-Bromo-2,6-dimethylphenyl)-3,3-dimethylbutyramide. (n.d.). Chemieliva Pharmaceutical Co., Ltd. Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), a crucial compound in modern analytical chemistry. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, core applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Section 1: Core Physicochemical Properties and Identification

This compound, also known by its synonym 4-Bromo-3,5-xylenol N-methylcarbamate, is a synthetic organic compound belonging to the carbamate ester family. Its rigid structure, imparted by the brominated and dimethylated phenyl ring, combined with the polar carbamate group, gives it distinct chemical properties that are leveraged in its applications. The compound is typically a white or off-white crystalline powder.[1]

Its identity and key quantitative properties are summarized below.

PropertyValueSource(s)
IUPAC Name (4-bromo-3,5-dimethylphenyl) N-methylcarbamate[2]
CAS Number 672-99-1[2][3][4]
Molecular Formula C₁₀H₁₂BrNO₂[2][3][5]
Molecular Weight 258.11 g/mol [2][3][4]
Canonical SMILES CNC(=O)Oc1cc(C)c(Br)c(C)c1[5]
InChI Key ZOZFMTULOYRWEL-UHFFFAOYSA-N[2]
Purity (Typical) ≥98%

Section 2: Synthesis and Characterization

While BDMC is commercially available, understanding its synthesis provides valuable context for its purity, stability, and potential impurities. The most established and chemically efficient route to O-aryl N-methylcarbamates is through the reaction of a substituted phenol with methyl isocyanate.

Representative Synthetic Pathway

The synthesis of BDMC is achieved by reacting the precursor 4-Bromo-3,5-dimethylphenol with methyl isocyanate, often in the presence of a tertiary amine catalyst such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aprotic solvent.

Causality of Experimental Choice:

  • Precursor: 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6) is the logical starting point, providing the core aryl structure.[1]

  • Reagent: Methyl isocyanate is a highly reactive electrophile that readily attacks the nucleophilic phenolic oxygen to form the carbamate linkage. Its volatility and reactivity necessitate careful handling in a well-ventilated fume hood.

  • Catalyst: A basic catalyst like TEA is used to deprotonate the phenol, increasing its nucleophilicity and significantly accelerating the rate of reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent the highly reactive isocyanate from undergoing hydrolysis, which would lead to unwanted side products.

Synthesis_Pathway cluster_conditions Conditions Precursor 4-Bromo-3,5-dimethylphenol Product 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) Precursor->Product + Reaction Reagent Methyl Isocyanate (CH3NCO) Reagent->Product Catalyst Triethylamine (TEA) Catalyst->Product Solvent Anhydrous DCM Solvent->Product

Caption: Proposed synthesis scheme for BDMC.

Step-by-Step Laboratory Protocol (Representative)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-Bromo-3,5-dimethylphenol (1.0 eq).

  • Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Slowly add methyl isocyanate (1.1 eq), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure BDMC.

Characterization

The identity and purity of the synthesized BDMC should be confirmed using standard analytical techniques. Authoritative spectral data for this compound can be found in public databases like PubChem, confirming its structure via:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the carbamate group.

Section 3: Core Application in Analytical Chemistry

The primary and most critical application of BDMC is as an internal standard for the quantitative analysis of carbamate pesticides in complex matrices such as water, food, and soil.

Rationale for Use as an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[6] It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. BDMC is an excellent IS for this purpose due to several key factors:

  • Structural Similarity: It is a carbamate, making its chemical and physical behavior (e.g., extraction efficiency, chromatographic retention, ionization response) very similar to the target carbamate pesticide analytes.

  • Not Naturally Occurring: BDMC is a synthetic molecule and is not expected to be present in environmental or biological samples, preventing analytical interference.[6]

  • Chromatographic Separation: It can be chromatographically resolved from target analytes, ensuring it does not co-elute and cause signal suppression or enhancement.

  • Mass Spectrometric Distinction: Its unique mass allows it to be easily distinguished from other analytes in a mass spectrometer.

Standard Workflow: Quantification of Carbamates in Water by LC-MS/MS

This protocol describes a self-validating system for the accurate quantification of carbamate pesticides (e.g., Carbofuran, Methomyl) in water samples.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Collect 50 mL Water Sample B 2. Add BDMC Internal Standard (IS) Spike (e.g., to 10 µg/L) A->B C 3. Solid Phase Extraction (SPE) (e.g., C18 Cartridge) B->C D 4. Elute with Organic Solvent (e.g., Acetonitrile) C->D E 5. Evaporate & Reconstitute in Mobile Phase D->E F 6. Inject into HPLC System E->F G 7. Chromatographic Separation (C18 Reverse-Phase Column) F->G H 8. Electrospray Ionization (ESI) Mass Spectrometry (MS/MS) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Calculate Response Ratio (Area_Analyte / Area_IS) I->J K 11. Quantify using Calibration Curve J->K

Caption: Analytical workflow for pesticide quantification using BDMC.

Detailed Experimental Protocol
  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target carbamate analytes. Spike each standard with a constant concentration of BDMC internal standard (e.g., 10 µg/L).[6]

  • Sample Collection & Spiking: Collect a 50 mL water sample. Prior to extraction, spike the sample with the same constant concentration of BDMC internal standard.[6]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Dry the cartridge under vacuum.

  • Elution & Concentration: Elute the analytes and the internal standard from the cartridge using a small volume of acetonitrile or ethyl acetate. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid) to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for each target analyte and for BDMC to ensure confident identification and quantification.

  • Quantification:

    • Integrate the chromatographic peak areas for each analyte and for the BDMC internal standard.

    • Calculate the Response Ratio (Analyte Area / IS Area) for each standard and sample.

    • Construct a calibration curve by plotting the Response Ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analytes in the sample by interpolating its Response Ratio from the calibration curve. This ratiometric approach ensures that any variations in extraction recovery or injection volume are nullified, leading to highly accurate and precise results.[6]

Section 4: Safety, Handling, and Storage

BDMC requires careful handling due to its hazard profile. Adherence to established safety protocols is mandatory to ensure researcher safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning".[2] The primary hazards are:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Safe Handling Protocols
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion

This compound is a well-characterized compound whose value lies not in its biological activity, but in its critical role as an enabler of high-precision analytical science. Its structural similarity to a major class of pesticides, combined with its synthetic nature, makes it an ideal internal standard for trace-level quantification. By understanding its synthesis, properties, and the rationale behind its application, researchers can confidently deploy BDMC to generate robust, accurate, and defensible analytical data in environmental monitoring, food safety, and regulatory compliance.

References

  • Modern Chemical. (2023, October 10). The Role of 4-Bromo-3,5-dimethylphenol in Modern Chemical Synthesis. Retrieved January 14, 2026, from [Link][1]

  • Pharmaffiliates. (n.d.). 4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate. Retrieved January 14, 2026, from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688148, this compound. Retrieved January 14, 2026, from [Link][2]

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47. Retrieved from [Link]

  • Okwodu, E. K., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 10(8), 443. Retrieved from [Link]

  • Bogialli, S., et al. (2004). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 695-701. Retrieved from [Link]

  • Mendes, B. C., et al. (2021). Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes. Food Chemistry, 360, 130032. Retrieved from [Link]

  • Chemchart. (n.d.). 4-Bromo-3,5-dimethylphenol (7463-51-6). Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link][6]

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Literature review on 4-Bromo-3,5-dimethylphenyl N-methylcarbamate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Applications in Analytical and Synthetic Chemistry

Introduction

This compound is a synthetic organic compound belonging to the carbamate class of chemicals. While many carbamates are known for their potent insecticidal properties, this particular molecule has found a distinct and critical niche in the field of analytical chemistry. It primarily serves as an internal standard for the quantitative analysis of other carbamate pesticides in various environmental and biological matrices.[] Its structural similarity to common carbamate insecticides, combined with its unique mass, makes it an ideal reference compound for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, and its primary application as an internal standard in analytical methodologies. The guide also delves into the broader mechanism of action of carbamate insecticides to provide context for researchers in drug development and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective use. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
CAS Number 672-99-1[2]
Appearance White crystalline solid[3]
Melting Point Not specified, but related compounds have melting points around 129-130°C[4]
Solubility Soluble in organic solvents like methanol and acetonitrile[5][6]
IUPAC Name (4-bromo-3,5-dimethylphenyl) N-methylcarbamate[2]

The Crucial Role of Internal Standards in Carbamate Analysis

In quantitative analytical chemistry, particularly for trace analysis of pesticides, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. The use of an internal standard is a cornerstone of achieving high accuracy and precision, as it helps to correct for the loss of analyte during sample preparation and instrumental analysis.

This compound is an excellent internal standard for carbamate pesticide analysis due to several key reasons:

  • Structural Similarity: Its carbamate backbone mimics the chemical behavior of other carbamate pesticides during extraction and chromatographic separation.

  • Distinct Mass: The presence of a bromine atom gives it a unique isotopic signature and a mass that is unlikely to overlap with those of the target analytes or matrix interferences.

  • Low Natural Abundance: It is not naturally present in environmental or biological samples, ensuring that its detection is solely due to its addition as a standard.

  • Chromatographic Elution: It typically elutes in a region of the chromatogram that is free from interfering peaks, allowing for accurate integration of its signal.

Mechanism of Action of Carbamate Insecticides

While this compound itself is not primarily used as an insecticide, its structural class, the carbamates, are potent neurotoxins in insects. Understanding their mechanism of action is crucial for researchers in insecticide development and toxicology.

Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE).[7][8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, which in insects leads to paralysis and death.[8][9]

The inhibition of AChE by carbamates is a reversible process, in contrast to the irreversible inhibition caused by organophosphate insecticides.[9] The carbamate molecule binds to the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. The rate of decarbamylation (hydrolysis of the carbamate-enzyme bond) determines the duration of the toxic effect.

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Synthesis of N-Aryl Carbamates

The synthesis of this compound can be achieved through a standard procedure for the formation of N-aryl carbamates: the reaction of a substituted phenol with an isocyanate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Bromo-3,5-dimethylphenol

  • Methyl isocyanate

  • Triethylamine (catalyst)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-bromo-3,5-dimethylphenol in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the solution.

  • Isocyanate Addition: Slowly add methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Workflow start Start reactants Dissolve 4-Bromo-3,5-dimethylphenol and Triethylamine in Toluene start->reactants addition Add Methyl Isocyanate Dropwise reactants->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup Cool and Perform Aqueous Work-up reflux->workup purification Purify by Recrystallization workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Application in Analytical Methodologies

The primary application of this compound is as an internal standard in the analysis of carbamate pesticides.[] Below is a representative protocol for its use in the quantification of carbamates in water samples by GC-MS.

Experimental Protocol: Quantification of Carbamate Pesticides in Water using this compound as an Internal Standard

Materials:

  • Water sample

  • This compound solution (internal standard, known concentration)

  • Calibration standards containing known concentrations of target carbamate pesticides

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known volume of the water sample, add a precise volume of the this compound internal standard solution.

    • Prepare a set of calibration standards by spiking clean water with known concentrations of the target carbamate pesticides and the same amount of the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing methanol followed by deionized water through it.

    • Load the water sample (containing the internal standard) onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the analytes and the internal standard from the cartridge using an organic solvent such as dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

    • The gas chromatograph separates the different carbamates based on their volatility and interaction with the GC column.

    • The mass spectrometer detects and quantifies the separated compounds based on their unique mass-to-charge ratios.

  • Data Analysis:

    • For each target carbamate pesticide, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

    • Calculate the concentration of the target carbamates in the water sample by determining their peak area ratios to the internal standard and using the calibration curve.

Data Interpretation and Quality Control

The use of this compound as an internal standard significantly enhances the reliability of the analytical results. The ratio of the analyte response to the internal standard response is used for quantification. This ratiometric approach compensates for variations in sample volume, injection volume, and instrument response.

For quality control, the recovery of the internal standard is monitored in each sample. A consistent recovery of the internal standard indicates that the sample preparation and analysis were performed correctly. Any significant deviation in the internal standard recovery may signal a problem with the analytical procedure for that particular sample.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of analytical chemistry. While it does not possess significant insecticidal activity itself, its role as an internal standard is indispensable for the accurate and precise quantification of other carbamate pesticides. Its unique chemical properties and structural similarity to this important class of insecticides make it an ideal reference compound. A thorough understanding of its properties, synthesis, and application, as provided in this guide, is essential for its effective use in ensuring the quality and reliability of analytical data.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Ageruo. (2024). What are Carbamate insecticides and how to choose the right one? POMAIS News. [Link]

  • University of Hertfordshire. (2025). Bendiocarb (Ref: NC 6897). AERU. [Link]

  • Jokanović, M. (2018). Carbamate Toxicity. StatPearls. [Link]

  • Nagamandla, R. S. Mode of action of carbamate.pptx. SlideShare. [Link]

  • Wikipedia. (2023). Carbamate. Wikipedia. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Google Patents. KR820000875B1 - Process for the preparing of bendiocarb.
  • PubChem. Bendiocarb. PubChem. [Link]

  • Wikipedia. Bendiocarb. Wikipedia. [Link]

  • MZ-Analysentechnik. 4-bromo-3, 5-dimethylphenyl N-methylcarbamate (BDMC) 100ug / ml, methanol, 1ml / ampul Pesticide mix, 500 series. MZ-Analysentechnik. [Link]

  • Thames Restek. 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC). Thames Restek. [Link]

  • Mandel Scientific. Pesticide mix, 500 series, this compound (BDMC) 100ug/ml,methanol,1ml/ampul. Mandel Scientific. [Link]

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An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a molecule of significant interest in analytical chemistry and with potential applications in biochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical architecture, functional group reactivity, synthesis, and established applications, offering field-proven insights and detailed experimental protocols.

Introduction and Overview

This compound, often referred to as BDMC, is a synthetic organic compound belonging to the carbamate ester family. Its structure, characterized by a brominated and dimethylated aromatic ring linked to an N-methylcarbamate functional group, imparts a unique combination of chemical properties that make it a valuable tool in specific scientific contexts. While structurally related to a class of compounds known for their pesticidal activity through the inhibition of acetylcholinesterase, the primary and well-documented application of BDMC is as an internal standard in the analytical quantification of other carbamate pesticides.[1] This guide will explore the fundamental chemistry of BDMC and provide a detailed examination of its role in analytical methodologies, alongside a discussion of its potential, albeit less explored, relevance in the broader field of drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical identity and behavior of this compound are dictated by its distinct molecular structure. A thorough understanding of this structure and its associated physicochemical properties is paramount for its effective application.

Molecular Structure and Functional Groups

The IUPAC name for this compound is (4-bromo-3,5-dimethylphenyl) N-methylcarbamate.[2] Its molecular formula is C₁₀H₁₂BrNO₂.[2] The structure is composed of two key components: a substituted phenyl ring and an N-methylcarbamate group.

  • Substituted Phenyl Ring: The aromatic ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions. The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. The two methyl groups are electron-donating and contribute to the lipophilicity of the molecule.

  • N-methylcarbamate Group: This functional group (-O-C(=O)NHCH₃) is an ester of carbamic acid. It is the defining feature of the carbamate class of compounds and is known for its chemical and proteolytic stability, as well as its ability to participate in hydrogen bonding.[3]

Below is a diagram illustrating the chemical structure of this compound.

G mol C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H11 H C2->H11 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C8 C C5->C8 C6->C1 H12 H C6->H12 H2 H C7->H2 H3 H C7->H3 H4 H C7->H4 H5 H C8->H5 H6 H C8->H6 H7 H C8->H7 C9 C O1->C9 O2 O C9->O2 = N N C9->N H1 H N->H1 C10 C N->C10 H8 H C10->H8 H9 H C10->H9 H10 H C10->H10

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 258.11 g/mol [2]
Molecular Formula C₁₀H₁₂BrNO₂[2]
CAS Number 672-99-1
Appearance White to off-white solid[4]
Melting Point 114-116 °C
Topological Polar Surface Area 38.3 Ų[2]
Solubility Soluble in methanol, acetonitrile[5]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through established carbamate formation reactions. Its reactivity is primarily governed by the carbamate and the substituted aromatic ring functional groups.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of aryl N-methylcarbamates is the reaction of a phenol with methyl isocyanate, often in the presence of a basic catalyst.[6]

G reactant1 4-Bromo-3,5-dimethylphenol catalyst Basic Catalyst (e.g., Triethylamine) reactant2 Methyl Isocyanate product 4-Bromo-3,5-dimethylphenyl N-methylcarbamate catalyst->product G sample Sample Collection (e.g., Water, Food) extraction Extraction of Analytes sample->extraction fortification Fortification with BDMC (Internal Standard) extraction->fortification cleanup Sample Cleanup (e.g., SPE) fortification->cleanup analysis LC-MS or GC-MS Analysis cleanup->analysis quantification Quantification of Analytes (Ratio to BDMC) analysis->quantification

Sources

Methodological & Application

Application Note: A Robust GC-MS Protocol for Quantitative Analysis Using 4-Bromo-3,5-dimethylphenyl N-methylcarbamate as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of analytes in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS) is a persistent challenge for researchers and analytical scientists. Variations arising from sample preparation, injection volume, and instrument fluctuations can significantly compromise data integrity. The internal standard (IS) method is a powerful technique to mitigate these errors and enhance the precision and accuracy of results. This application note provides a detailed guide for the use of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) as a highly effective internal standard for the quantitative analysis of carbamates and other structurally related compounds by GC-MS. We will explore the scientific principles underpinning internal standard selection, present validated, step-by-step protocols for implementation, and outline a framework for method validation to ensure trustworthy and reproducible data.

Introduction: The Imperative for Precision in Quantitative GC-MS

In analytical chemistry, particularly within the fields of environmental monitoring, food safety, and drug development, the goal is not merely to detect a compound but to determine its concentration with a high degree of certainty. However, the multi-step nature of GC-MS analysis presents numerous opportunities for error. Analyte can be lost during complex extraction and cleanup procedures, minor variations in autosampler injection volumes can alter the amount of sample introduced into the instrument, and detector response can drift over the course of a long analytical run[1][2].

To overcome these challenges, the internal standard method is employed as a cornerstone of analytical integrity[3][4]. This technique involves adding a known amount of a non-native, chemically similar compound—the internal standard—to every sample, standard, and blank at the beginning of the workflow[1][5]. Because the internal standard is subjected to the exact same conditions as the analyte, any procedural losses or variations will affect both compounds to the same degree[2]. Quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively nullifying the variability and leading to more robust and reliable results[3][6].

This guide focuses on this compound (BDMC), a compound ideally suited for use as an internal standard, particularly in the challenging analysis of thermally labile carbamate pesticides[7][8].

Section 1: The Scientific Rationale for Selecting an Internal Standard

The choice of an internal standard is a critical decision that directly impacts the quality of quantitative data. The selection process is guided by several fundamental scientific principles that ensure the IS acts as a reliable surrogate for the analyte.

  • Pillar 1: Chemical Analogy and Predictable Behavior : An ideal internal standard should be structurally and chemically similar to the analyte(s) of interest[2][9]. This similarity ensures that it behaves in a comparable manner during sample extraction, derivatization (if any), and chromatographic separation[5]. BDMC, with its core N-methylcarbamate structure, is an excellent chemical analog for a wide range of carbamate pesticides, making its behavior through the analytical workflow highly predictable and parallel to that of the target analytes[7].

  • Pillar 2: Chromatographic Resolution : While chemically similar, the internal standard must be chromatographically resolved from all target analytes and potential interferences from the sample matrix[5][9]. Co-elution with an analyte or interference would make accurate peak integration impossible. The unique structure of BDMC, including its bromine atom and dimethylphenyl group, provides chromatographic properties that typically allow for clear separation from common carbamate pesticides.

  • Pillar 3: Mitigating Matrix Effects : The sample matrix consists of all components within a sample other than the analyte[10]. In GC-MS, co-extracted matrix components can accumulate in the injector liner, creating "active sites" that can cause thermal degradation of sensitive analytes. However, these same matrix components can also mask these active sites, paradoxically protecting the analyte and leading to an artificially enhanced signal—a phenomenon known as the "matrix-induced signal enhancement effect"[11][12][13]. A well-chosen internal standard that elutes close to the analyte will experience the same enhancement or suppression, allowing the response ratio to correct for these matrix-induced variations accurately[2].

  • Pillar 4: Purity, Stability, and Detectability : The internal standard must be available in high, verifiable purity to ensure that a precise and known amount is added to each sample[5]. It must also be chemically inert and thermally stable under the analytical conditions to avoid degradation. Furthermore, it should not be naturally present in the samples being analyzed[3][5]. BDMC is commercially available as a high-purity certified reference material, fulfilling these essential criteria[14][15]. The presence of a bromine atom also gives it a distinct isotopic signature in the mass spectrometer, aiding in its positive identification.

Section 2: Characterization of this compound (BDMC)

BDMC is an N-methylcarbamate compound that has proven to be an effective internal standard for the analysis of carbamate pesticides in various matrices, including water, vegetables, and grains[7]. Its physical and chemical properties make it an excellent choice for GC-MS applications.

PropertyValueSource(s)
Chemical Name This compound[16]
Synonyms BDMC[7]
CAS Number 672-99-1[14]
Molecular Formula C₁₀H₁₂BrNO₂[16]
Molecular Weight 258.11 g/mol [14]
Melting Point 114-116 °C[7][14]
Structure CNC(=O)Oc1cc(C)c(Br)c(C)c1[14]

Section 3: Experimental Protocols

This section provides a comprehensive, step-by-step protocol for using BDMC as an internal standard in a typical GC-MS workflow for the analysis of carbamate pesticides in a water matrix.

3.1: Reagents and Materials
  • Internal Standard: this compound (BDMC), certified reference material[15][17].

  • Solvents: Acetonitrile, Methanol, Dichloromethane (all HPLC or pesticide residue grade).

  • Reagents: Reagent-grade water, Sodium chloride (analytical grade, baked at 450°C before use to remove organic contaminants).

  • Analyte Standards: Certified reference materials of the target carbamate pesticide(s).

  • Consumables: 1.5 mL amber glass autosampler vials with PTFE-lined caps, volumetric flasks, pipettes, solid-phase extraction (SPE) cartridges (e.g., C18).

3.2: Preparation of Stock and Working Solutions
  • BDMC Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat BDMC standard and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at ≤ -10°C[15].

  • Analyte Stock Solution(s) (100 µg/mL): Prepare individual stock solutions for each target analyte in a similar manner.

  • Calibration Standard Working Solutions: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution(s) in acetonitrile. A typical range might be 10, 25, 50, 100, 250, and 500 ng/mL.

  • Spiking the Internal Standard: To each 1 mL of the prepared calibration standards, add a consistent volume (e.g., 50 µL) of an appropriate dilution of the BDMC stock solution to achieve a final concentration that is mid-range to the calibration curve (e.g., 100 ng/mL). This exact concentration of IS must be added to every standard, blank, and sample. [3]

3.3: Sample Preparation Workflow (Water Sample via SPE)

The critical step in this workflow is the addition of the internal standard at the earliest possible stage to account for analyte loss throughout the entire process[1].

Caption: Sample preparation workflow illustrating the critical early addition of the BDMC internal standard.

3.4: GC-MS Instrumentation and Parameters

The analysis of carbamates by GC can be challenging due to their thermal instability[8]. The following parameters are a robust starting point and should be optimized for the specific instrument and analytes.

ParameterRecommended SettingRationale
GC System TRACE 1310 GC or equivalentProvides precise temperature and flow control.
Injector Programmable Temperature Vaporizing (PTV)Allows for a gentle sample introduction to minimize thermal degradation of carbamates.
Injector Temp Program: 70°C (hold 0.1 min) to 300°C at 14.5°C/sA lower initial temperature protects thermally labile compounds during injection[18].
Injection Mode Splitless (0.75 min)Maximizes analyte transfer to the column for trace analysis.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Column TraceGOLD TG-5-SilMS (or equivalent 5% phenyl) 30m x 0.25mm x 0.25µmA robust, general-purpose column providing good separation for semi-volatile compounds.
Oven Program 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min)A standard temperature program that provides good separation for a range of pesticides[19].
MS System TSQ 9000 Triple Quadrupole MS or equivalentProvides high selectivity and sensitivity, especially in SRM mode.
Transfer Line 280°CEnsures efficient transfer of analytes from GC to MS without cold spots.
Ion Source Temp 250°CA balance between efficient ionization and minimizing analyte degradation[19].
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode producing reproducible fragmentation patterns.
Acquisition Mode Selected Reaction Monitoring (SRM)Highly selective and sensitive, monitoring specific precursor-to-product ion transitions for each analyte and the IS.

Note: Specific SRM transitions for BDMC and target analytes must be determined by infusing pure standards into the mass spectrometer.

3.5: Data Acquisition and Processing Logic

The foundation of the internal standard method is the use of response ratios for quantification.

Caption: Data analysis workflow for quantification using the internal standard method.

Section 4: Method Validation and Trustworthiness

A protocol's trustworthiness is established through rigorous validation. The following parameters must be assessed to ensure the method is robust and reliable.

  • Linearity: The calibration curve (Response Ratio vs. Concentration) should be linear over the expected concentration range of the samples. The coefficient of determination (R²) should be ≥ 0.995[20].

  • Accuracy: Determined by analyzing quality control (QC) samples (a blank matrix spiked with known analyte concentrations) at low, medium, and high levels. The calculated concentration should be within ±15% of the true value.

  • Precision (Repeatability): Assessed by analyzing multiple preparations of the same QC sample. The relative standard deviation (%RSD) of the calculated concentrations should be ≤ 15%[20].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) from low-level standards.

  • Specificity: Blank matrix samples should be analyzed to ensure there are no endogenous peaks or interferences at the retention times of the analyte or the BDMC internal standard[9].

Conclusion

The use of this compound as an internal standard provides a powerful solution for overcoming the inherent variability in GC-MS analysis. Its chemical similarity to carbamate pesticides and its robust performance make it an ideal choice for demanding quantitative applications in environmental, food safety, and research laboratories. By compensating for variations in sample preparation and instrument response, the implementation of BDMC within a validated protocol significantly enhances the accuracy, precision, and overall reliability of analytical data, ensuring that results are scientifically sound and defensible.

References

  • Internal Standards - What Are They?
  • Internal Standards: How Does It Work? Chrom-Art. [Link]

  • Qualitative and Quantitative Analysis by ICP-MS. Shimadzu. [Link]

  • Video: Internal Standards for Quantitative Analysis. JoVE. [Link]

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. MtoZ Biolabs. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH. [Link]

  • Matrix enhancement effect: A blessing or curse for gas chromatography? Technology Networks. [Link]

  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]

  • Internal Standard Selection. Reddit. [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. Cole-Parmer. [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]

  • 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC). Thames Restek. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • (PDF) Internal Standard—Friend or Foe? ResearchGate. [Link]

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Application and Protocol for the Analysis of Carbamate Pesticides by LC-MS/MS Using 4-Bromo-3,5-dimethylphenyl N-methylcarbamate as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of N-methyl carbamate pesticides in complex matrices, such as fruits and vegetables, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A core component of this methodology is the application of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) as an internal standard to ensure accuracy and precision. This document details the underlying principles, a step-by-step analytical protocol from sample preparation to data acquisition, and guidelines for method validation, designed for researchers, analytical scientists, and professionals in drug development and food safety.

Introduction: The Imperative for Robust Carbamate Analysis

N-methyl carbamate pesticides are a widely utilized class of insecticides in agriculture, valued for their broad-spectrum activity in protecting a variety of crops.[1] However, their potential for persistence in the environment and presence as residues in food products pose risks to human health, primarily through the inhibition of acetylcholinesterase, which can lead to neurological effects.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in foodstuffs, necessitating sensitive and reliable analytical methods for monitoring and enforcement.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to analyze multiple compounds in a single run, even in complex sample matrices.[1][2][3] The use of an internal standard is critical in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification. This compound (BDMC) is an ideal internal standard for this application due to its structural similarity to the target carbamate analytes and its absence in typical samples.

This application note provides a detailed protocol for the analysis of carbamate pesticides using BDMC as an internal standard, with a focus on the widely adopted QuEChERS sample preparation method.

The Role and Properties of the Internal Standard: this compound (BDMC)

An effective internal standard should mimic the analytical behavior of the target analytes as closely as possible. BDMC is structurally analogous to many N-methyl carbamate pesticides, ensuring similar extraction efficiency and ionization response. Its brominated and dimethylated phenyl ring provides a distinct mass, preventing isotopic overlap with common carbamates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 672-99-1
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Solid
Melting Point 114-116 °C

Experimental Workflow: A Comprehensive Protocol

The overall workflow for the analysis of carbamate pesticides is a multi-stage process designed to ensure the accurate and precise quantification of analytes from a complex matrix. This process begins with a robust sample preparation step to extract the pesticides and remove interfering compounds, followed by sensitive detection and quantification using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction 10-15g sample Cleanup Dispersive SPE Cleanup (PSA & C18) Extraction->Cleanup Supernatant LC_Separation Liquid Chromatography (C18 Reversed-Phase) Cleanup->LC_Separation Final Extract MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

Figure 1: Overall experimental workflow for carbamate pesticide analysis.

Materials and Reagents
  • Standards: Certified reference materials of target carbamate pesticides and this compound (BDMC).[4][5][6]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, and QuEChERS extraction and cleanup kits (containing magnesium sulfate, sodium chloride, sodium citrate, primary secondary amine (PSA), and C18 sorbents).

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each carbamate pesticide and BDMC in methanol.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of all target carbamates in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of BDMC in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate stock solution to achieve a concentration range covering the expected levels of pesticides in samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Fortify each calibration standard with the internal standard spiking solution to a constant concentration (e.g., 50 ng/mL).

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[7][8][9][10]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar interferences like fats.

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G Sample 1. Homogenized Sample (10g) Add_Solvent_IS 2. Add Acetonitrile & BDMC (IS) Sample->Add_Solvent_IS Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent_IS->Add_Salts Shake_Centrifuge1 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Shake_Centrifuge1->Transfer_Supernatant Add_dSPE 6. Add d-SPE Cleanup Sorbents Transfer_Supernatant->Add_dSPE Vortex_Centrifuge2 7. Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Filter 8. Filter into Vial Vortex_Centrifuge2->Filter Final_Extract Final Extract for LC-MS/MS Filter->Final_Extract

Figure 2: Step-by-step QuEChERS sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

The following conditions provide a robust starting point for the analysis of carbamates. Optimization may be required based on the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Offers good retention and separation for moderately polar carbamates.
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium FormateAcid and buffer improve ionization efficiency and peak shape.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient Optimized for separation of target analytesA typical gradient might start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 - 10 µLDependent on system sensitivity.
MS System Triple Quadrupole Mass SpectrometerEssential for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveCarbamates ionize efficiently in positive mode.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[1][11]
MRM Transition Parameter Determination for BDMC

Theoretical Fragmentation: N-methyl carbamates typically fragment via the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[11] For BDMC, with a molecular weight of 258.11 g/mol , the protonated molecule [M+H]⁺ would be m/z 259.1. The expected major fragment would result from the loss of 57 Da, leading to the 4-bromo-3,5-dimethylphenol ion at m/z 202.0.

Protocol for MRM Optimization:

  • Precursor Ion Identification: Infuse a standard solution of BDMC (e.g., 1 µg/mL in mobile phase) directly into the mass spectrometer. Perform a full scan (Q1 scan) to identify the most abundant precursor ion, expected to be [M+H]⁺ at m/z 259.1.

  • Product Ion Identification: Perform a product ion scan (MS2) on the selected precursor ion (m/z 259.1). Identify the most intense and stable product ions. The ion at m/z 202.0 is the most probable candidate. Other fragments may also be present and can be selected as qualifier ions.

  • Collision Energy (CE) Optimization: For each selected precursor/product ion pair (MRM transition), perform a CE optimization experiment. This involves injecting the BDMC standard and acquiring data while ramping the collision energy over a range (e.g., 5-50 eV). The CE that produces the maximum intensity for each transition should be selected. The most intense transition is typically used as the quantifier , and a second, less intense transition is used as the qualifier for identity confirmation.

Table 3: Predicted and To-Be-Optimized MRM Transitions for BDMC

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
BDMC259.1Predicted: 202.0QuantifierTo be optimized
BDMC259.1To be determinedQualifierTo be optimized

Method Validation

The analytical method should be validated according to established guidelines, such as the SANTE/11312/2021 document, to ensure its reliability for routine analysis.[12][13][14][15] Key validation parameters include:

  • Linearity: Assess the linear response of the method over the defined concentration range of the calibration standards. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy (Recovery): Determine the recovery by analyzing blank samples spiked with known concentrations of the target pesticides at multiple levels (e.g., low, medium, and high). Mean recoveries should be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), precision should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard and utilizing the QuEChERS sample preparation protocol, provides a robust and reliable framework for the quantitative analysis of carbamate pesticide residues in complex food matrices. The detailed protocols for sample preparation, instrumental analysis, and a systematic approach to determining the MRM parameters for the internal standard offer a solid foundation for laboratories to develop and validate high-quality analytical methods. Adherence to these scientifically sound procedures will ensure data of the highest integrity for food safety monitoring and regulatory compliance.

References

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Mérieux NutriSciences. [Link]

  • EUROPE – COM : New update of the analytical guidance document for residue. Lynxee consulting. [Link]

  • Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. [Link]

  • Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. Cole-Parmer. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

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  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

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Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the sample preparation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BPMC), a significant N-methylcarbamate pesticide, from water samples. The methodology is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and reproducible approach for the trace-level quantification of this analyte. The protocol leverages solid-phase extraction (SPE) to efficiently concentrate BPMC from complex aqueous matrices, ensuring high recovery and minimal matrix effects prior to chromatographic analysis. Each step of the protocol is elucidated with expert insights into the underlying scientific principles, ensuring both methodological robustness and a deep understanding of the experimental causality.

Introduction

This compound (BPMC) is a carbamate pesticide used in agricultural applications.[1][2] Its potential for environmental persistence and toxicological effects necessitates sensitive and accurate monitoring in aqueous environments. The analysis of BPMC in water samples is often challenged by its low concentrations and the presence of interfering matrix components. Therefore, a robust sample preparation protocol is paramount to achieve the required sensitivity and selectivity for accurate quantification.

This guide provides a comprehensive, step-by-step solid-phase extraction (SPE) protocol specifically tailored for BPMC. The principles of reversed-phase SPE are employed, capitalizing on the nonpolar nature of BPMC to achieve effective separation from the polar water matrix.[3] The protocol is designed to be a self-validating system, incorporating quality control measures to ensure data integrity.

Physicochemical Properties of BPMC

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective extraction method.

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO₂[1][2]
Molecular Weight258.11 g/mol [1][2]
AppearanceSolid
Melting Point114-116 °C

Experimental Protocol: Solid-Phase Extraction of BPMC from Water Samples

This protocol is optimized for the extraction of BPMC from a 100 mL water sample. Adjustments may be necessary for different sample volumes or matrices.

Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges (500 mg sorbent mass, 6 mL volume)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Reagent Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • This compound (BPMC) analytical standard [2][][5][6]

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • pH Meter or pH paper

  • 0.45 µm Syringe Filters

Sample Pre-treatment

The initial step in any robust analytical protocol is to ensure the sample is in a suitable state for extraction.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If not analyzed immediately, store at 4°C. For longer-term storage, acidification to pH 2 with hydrochloric acid can help preserve carbamate pesticides.[7]

  • Filtration: To prevent clogging of the SPE cartridge, filter the water sample through a 0.45 µm filter.

  • pH Adjustment: Adjust the pH of the filtered water sample to approximately 7.0 using dilute HCl or NaOH. A neutral pH ensures that BPMC is in a non-ionized state, maximizing its retention on the nonpolar C18 sorbent.

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the SPE process for BPMC extraction.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Concentration Condition 1. Cartridge Conditioning (Methanol followed by Water) Equilibrate 2. Cartridge Equilibration (Reagent Water) Condition->Equilibrate Do not allow sorbent to dry Load 3. Sample Loading (100 mL Water Sample) Equilibrate->Load Wash 4. Interference Wash (Reagent Water) Load->Wash Dry 5. Sorbent Drying (Nitrogen Stream) Wash->Dry Elute 6. Analyte Elution (Acetonitrile) Dry->Elute Concentrate 7. Extract Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute 8. Reconstitution (Initial Mobile Phase) Concentrate->Reconstitute

Caption: Workflow for the Solid-Phase Extraction of BPMC.

Detailed Step-by-Step Protocol
  • Cartridge Conditioning:

    • Rationale: This step solvates the C18 functional groups, "activating" the sorbent for interaction with the sample.[8]

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of reagent water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Rationale: BPMC, being a relatively nonpolar molecule, will adsorb onto the C18 stationary phase while polar matrix components pass through.

    • Load the 100 mL pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Rationale: This step removes any remaining water-soluble, polar impurities that may have been retained by the sorbent.

    • Wash the cartridge with 5 mL of reagent water.

  • Drying:

    • Rationale: Removing residual water from the sorbent is critical for efficient elution with an organic solvent.

    • Dry the sorbent bed by drawing a vacuum or passing a stream of nitrogen through the cartridge for 10-15 minutes.

  • Elution:

    • Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between BPMC and the C18 sorbent, eluting the analyte.

    • Place a collection tube under the SPE cartridge.

    • Elute the BPMC from the cartridge with two 3 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent for 1 minute before applying vacuum.

  • Concentration and Reconstitution:

    • Rationale: The eluate is concentrated to increase the analyte concentration to a level suitable for instrumental analysis. Reconstitution in the initial mobile phase of the analytical method improves chromatographic peak shape.

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for your LC or GC analysis (e.g., 50:50 acetonitrile:water for reversed-phase LC).

Analytical Determination

The prepared sample extract is now ready for analysis. Common analytical techniques for the determination of BPMC and other carbamates include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The choice of analytical instrumentation will depend on the required sensitivity and selectivity.

Quality Control and Validation

To ensure the trustworthiness of the results, the following quality control measures are recommended:

  • Method Blank: A sample of reagent water is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A known amount of BPMC standard is added to a real water sample before extraction to assess the method's recovery and any matrix effects.

  • Internal Standard: The use of an internal standard, such as another carbamate pesticide not expected in the samples, can correct for variations in extraction efficiency and instrument response.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sample preparation of this compound from water samples. By following the detailed steps and understanding the rationale behind them, researchers and scientists can achieve reliable and accurate quantification of this important environmental analyte. The presented solid-phase extraction method is robust, reproducible, and can be readily integrated into routine analytical workflows.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • LabRulez LCMS. Tips for Developing Successful Solid Phase Extraction Methods.[Link]

  • U.S. Geological Survey.Methods of Analysis by the U.S.
  • U.S. Geological Survey. Methods for Analysis of Organic Substances in Water.[Link]

  • ZeptoMetrix. 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL).[Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development.[Link]

  • U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE).[Link]

  • U.S. Environmental Protection Agency. Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[Link]

  • CORE. Pesticide Analysis in Water Samples Using GC-MS Pulsed Splitless Injection.[Link]

  • U.S. Geological Survey. Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[Link]

  • U.S. Geological Survey. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[Link]

  • Chemistry LibreTexts. Solid-Phase Extraction.[Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).[Link]

  • PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Analysis of Pesticide Residues in Water Sample: Occurrence of Pesticides in Paddy Field.[Link]

  • Cole-Parmer. Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL.[Link]

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Protocol and Application Guide: High-Recovery Solid-Phase Extraction (SPE) of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, robust protocol for the solid-phase extraction (SPE) of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) from aqueous samples. BDMC is a representative N-methylcarbamate, a class of compounds frequently monitored in environmental and biological samples. Furthermore, it is often employed as an internal standard for the quantification of other carbamate pesticides.[1] The method detailed herein utilizes a reversed-phase SPE mechanism on a C18 sorbent, ensuring high recovery and excellent reproducibility for subsequent analysis by techniques such as HPLC or GC-MS. This document explains the causal logic behind each step, providing researchers with a comprehensive framework for method implementation, optimization, and troubleshooting.

Principle of the Method: Reversed-Phase Extraction

The successful extraction of this compound from a polar matrix like water hinges on exploiting its chemical properties. The molecule possesses a significant non-polar character due to its brominated and dimethylated phenyl ring.[2] This allows for a highly effective separation using reversed-phase SPE.

The core principle involves the partitioning of the analyte between a liquid mobile phase (the aqueous sample) and a solid stationary phase (the non-polar sorbent).[3]

  • Sorbent Choice (C18): We select a C18 (octadecyl) bonded silica sorbent. The long alkyl chains of C18 create a non-polar environment.

  • Analyte Retention: When the aqueous sample is passed through the cartridge, the non-polar BDMC molecule is repelled by the polar water and adsorbs onto the C18 sorbent via van der Waals forces.[3]

  • Interference Removal: Polar impurities and salts, which have little affinity for the non-polar sorbent, pass through the cartridge during the sample loading and washing steps.

  • Analyte Elution: Finally, a non-polar organic solvent is used to disrupt the van der Waals forces between BDMC and the C18 sorbent, eluting the purified analyte for analysis.[4]

Controlling the sample pH is critical. Carbamate esters can be susceptible to hydrolysis under strongly alkaline conditions.[5][6] Maintaining a neutral to slightly acidic pH (e.g., 6.0-7.0) ensures the stability of the BDMC molecule throughout the extraction process.[7]

Materials and Reagents

2.1 Equipment

  • Solid-Phase Extraction Vacuum Manifold (e.g., Agilent Vac Elut SPS 24)

  • Vacuum pump

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sample concentration unit (e.g., nitrogen evaporator)

  • Autosampler vials for final extract

2.2 Consumables

  • SPE Cartridges: C18 bonded silica, 500 mg sorbent mass, 6 mL volume

  • Volumetric flasks and pipettes

  • Glass test tubes or collection vials

  • Sample filtration apparatus (e.g., 0.45 µm PTFE syringe filters if sample contains particulates)

2.3 Reagents

  • This compound (BDMC) analytical standard[8][9][10][11][12][]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M solutions)

SPE Workflow Overview

The following diagram outlines the complete solid-phase extraction process.

SPE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Purification cluster_elution Phase 3: Elution & Final Prep cluster_analysis Phase 4: Analysis Sample_Prep Sample Pre-treatment (Filter & Adjust pH to 6.5 ± 0.5) Load Sample Loading (Load pre-treated sample) Sample_Prep->Load Condition Sorbent Conditioning (5 mL Methanol) Equilibrate Sorbent Equilibration (5 mL Deionized Water) Condition->Equilibrate Equilibrate->Load Wash Interference Wash (5 mL Water:Methanol 95:5) Load->Wash Dry Sorbent Drying (High vacuum for 10 min) Wash->Dry Elute Analyte Elution (5 mL Acetonitrile) Dry->Elute Evaporate Solvent Evaporation (Evaporate to dryness under N2) Elute->Evaporate Reconstitute Reconstitution (Reconstitute in 1 mL Mobile Phase) Evaporate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

Caption: SPE workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is optimized for a 100 mL aqueous sample. Adjust volumes proportionally for different sample sizes.

4.1 Sample Pre-treatment

  • Filtration: If the sample contains suspended particulate matter, filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.[14]

  • pH Adjustment: Measure the pH of the sample. Adjust the pH to a range of 6.0 - 7.0 using 0.1 M HCl or 0.1 M NaOH. This step is crucial for analyte stability and consistent retention.[7][15]

  • Spiking (for QC): For method validation or quality control, spike the sample with a known concentration of BDMC standard at this stage.

4.2 SPE Cartridge Conditioning and Equilibration Causality: Conditioning with methanol solvates the C18 alkyl chains, activating the sorbent for non-polar interactions. Equilibration with water removes the methanol and prepares the sorbent to receive an aqueous sample.[4]

  • Place the C18 SPE cartridges onto the vacuum manifold.

  • Conditioning: Pass 5 mL of methanol through each cartridge. Use a low vacuum to achieve a flow rate of approximately 1-2 mL/min. Do not let the sorbent go dry.

  • Equilibration: Immediately follow with 5 mL of deionized water. Again, do not allow the sorbent bed to dry before sample loading. A moist sorbent surface is critical for proper analyte interaction.[14]

4.3 Sample Loading

  • Place collection tubes in the manifold for waste.

  • Load the entire pre-treated sample (100 mL) onto the cartridge.

  • Apply a gentle vacuum to maintain a flow rate of approximately 3-5 mL/min. A consistent, slow flow rate ensures sufficient residence time for the analyte to interact with the sorbent.

4.4 Washing (Interference Elution) Causality: The wash step removes weakly retained, polar interferences. A solution of 5% methanol in water is strong enough to wash away polar impurities but too weak to elute the strongly retained non-polar BDMC.[4]

  • After the entire sample has passed through, wash the cartridge with 5 mL of a 95:5 (v/v) mixture of deionized water and methanol.

  • Following the wash, apply a high vacuum for 10 minutes to thoroughly dry the sorbent. Removing all water is critical for efficient elution with a non-polar solvent.

4.5 Elution Causality: Acetonitrile is a strong non-polar solvent that effectively disrupts the hydrophobic interactions between BDMC and the C18 sorbent, releasing the analyte.[4]

  • Place clean collection tubes or autosampler vials inside the manifold.

  • Dispense 5 mL of acetonitrile into the cartridge.

  • Allow the solvent to soak the sorbent bed for 1 minute to ensure complete interaction with the analyte.[3]

  • Use a low vacuum to slowly elute the analyte at a flow rate of 1-2 mL/min.

4.6 Post-Elution Processing

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable solvent, typically the initial mobile phase of the subsequent chromatographic analysis (e.g., 50:50 acetonitrile:water for reversed-phase HPLC).

  • Vortex the vial for 30 seconds to ensure the complete dissolution of the analyte. The sample is now ready for injection.

Method Performance Characteristics

The following table summarizes the expected performance of this SPE method based on typical results for carbamate pesticide analysis.[7][16][17]

ParameterSpecificationRationale / Comment
Analyte Recovery > 90%High recovery demonstrates the efficiency of the sorbent-analyte interaction and elution process.
Reproducibility (RSD) < 5%Low relative standard deviation across replicate extractions indicates a robust and reliable method.
Limit of Quantification (LOQ) Analyte DependentThe LOQ is determined by the sensitivity of the analytical instrument (e.g., HPLC-UV, LC-MS/MS).
Sample Volume 100 mLProvides a concentration factor of 100x, enhancing detection sensitivity.
Elution Volume 5 mLA sufficient volume to ensure complete elution without excessive dilution.

Conclusion

This application note details a highly efficient and reliable solid-phase extraction protocol for the isolation of this compound from aqueous samples. By leveraging the principles of reversed-phase chromatography and careful control of experimental parameters, this method provides a clean extract with high analyte recovery, suitable for sensitive downstream analysis. The detailed explanation of the causality behind each step empowers researchers to confidently implement and adapt this protocol for their specific analytical needs.

References

  • He, L. M., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. Available at: [Link]

  • Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available at: [Link]

  • Wu, H. L., et al. (1998). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 16(1), 47-9. Available at: [Link]

  • Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Al-Abssi, T. S., et al. (2023). Determination of residual bendiocarb in environmental samples using magnetic nanoparticles modified with cetyldimethylbenzylammonium chloride by UV-Vis spectrophotometry. Taylor & Francis Online. Available at: [Link]

  • Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage Technical Note 101. Available at: [Link]

  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]

  • Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of N‐methylated carbamates or amides. ResearchGate. Available at: [Link]

  • Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Derbyshire, M. K., et al. (1987). Purification and characterization of an N-methylcarbamate pesticide hydrolyzing enzyme. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MacMillan, J. H., & Labes, M. M. (1979). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Analytical results of bendiocarb in different samples by proposed method. ResearchGate. Available at: [Link]

  • Bender, M. L., & Homer, R. B. (1965). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. The Journal of Organic Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

  • Dadfarnia, S., et al. (2013). Dispersive nano solid material-ultrasound assisted microextraction as a novel method for extraction and determination of bendiocarb and promecarb: response surface methodology. Talanta, 116, 637-46. Available at: [Link]

  • ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate. Available at: [Link]

  • Cole-Parmer. (n.d.). Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. Cole-Parmer. Available at: [Link]

  • Zhang, L., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences. Available at: [Link]

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Application Notes and Protocols for the Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate and Other Carbamates in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BPMC), also known as Bromobenzocarb, is a carbamate pesticide.[1][2][3] While BPMC itself is used as an insecticide, it is also frequently utilized as an internal standard in the analytical quantification of other carbamate pesticides in environmental and food samples due to its similar chemical structure and chromatographic behavior.[4][] Carbamate pesticides are a class of insecticides widely used in agriculture to protect crops from various pests.[6] However, their widespread use can lead to the contamination of water sources and food products, posing potential health risks to humans and animals.[6][] Long-term, low-level exposure to carbamates has been associated with adverse effects on the nervous system.[6] Therefore, sensitive and reliable analytical methods are crucial for monitoring their levels in the environment.

This guide provides detailed protocols for the analysis of carbamate pesticides, using this compound as a representative analyte and internal standard, in various environmental matrices. The methodologies described herein are based on widely accepted practices such as QuEChERS for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Chemical Properties of this compound
PropertyValue
CAS Number 672-99-1[1][2]
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [1]
Melting Point 114-116 °C[4]
Synonyms BDMC, Bromobenzocarb

Principles of Analysis

The analysis of carbamate pesticides in environmental samples typically involves a multi-step process designed to isolate the analytes from the complex sample matrix and then accurately measure their concentration.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food and environmental samples.[6][8][9] This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous phase.[6] A subsequent dispersive solid-phase extraction (d-SPE) step is then used to remove interfering matrix components such as pigments and fatty acids.[6] The choice of extraction and cleanup materials is critical and depends on the specific sample matrix.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of carbamate pesticides due to its high sensitivity, selectivity, and ability to handle complex matrices.[6][10] The method involves:

  • Chromatographic Separation: A liquid chromatograph separates the target analytes from other components in the sample extract based on their physicochemical properties. A C18 reversed-phase column is commonly used for this purpose.[10][11]

  • Ionization: The separated analytes are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized analytes are fragmented, and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.[6][10] This provides a high degree of specificity and allows for accurate quantification even at low concentrations.[6]

Experimental Protocols

Protocol 1: Analysis of Carbamate Pesticides in Fruit and Vegetable Juice

This protocol is adapted from established methods for the determination of N-methyl carbamates in juice samples.[6]

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and water.

  • Reagents: Glacial acetic acid, anhydrous sodium sulfate.

  • Standards: Analytical standards of this compound and other target carbamate pesticides.[12][13][14]

  • QuEChERS Extraction Kits: Containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate.

  • Dispersive SPE Kits: Containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Centrifuge Tubes: 50 mL and 15 mL.

  • Syringe Filters: 0.22 µm.

Sample Preparation (QuEChERS)
  • Sample Homogenization: Homogenize the juice sample by shaking vigorously.

  • Extraction:

    • Weigh 15 g of the juice sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and then centrifuge at 4,000 rpm for 5 minutes.[6]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water).[6]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[6]

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity LC or equivalent.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent Poroshell 120 Bonus-RP (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target carbamate pesticide must be optimized.

Protocol 2: Analysis of Carbamate Pesticides in Water Samples

This protocol is based on EPA Method 531.2 and other established methods for water analysis.[6]

Materials and Reagents
  • Solvents: Methylene chloride, hexane, methanol, acetonitrile (all pesticide or HPLC grade).

  • Reagents: Anhydrous sodium sulfate.

  • Standards: Analytical standards of this compound and other target carbamates.

  • Glassware: 2-L separatory funnels, round-bottom flasks, graduated cylinders.

  • Apparatus: Rotary evaporator.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection and Preservation: Collect samples in glass containers. Samples must be extracted within 7 days.[15]

  • Extraction:

    • Measure 1 L of the water sample and pour it into a 2-L separatory funnel.

    • Add 60 mL of methylene chloride to the sample bottle, shake to rinse the inner surfaces, and transfer the solvent to the separatory funnel.[15]

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

  • Drying and Concentration:

    • Pass the combined extracts through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator at 50°C.[15]

    • Add 50 mL of a solvent compatible with the LC mobile phase (e.g., acetonitrile) and re-concentrate to the final desired volume.[15]

LC-MS/MS Analysis

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient profile based on the specific carbamates being analyzed.

Method Validation

For a method to be considered "fit for purpose," it must undergo a thorough validation process.[16] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.[11][17]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Regulatory guidelines, such as those from SANTE or the Codex Alimentarius Commission, provide performance criteria for methods used for the determination of pesticide residues.[17][18]

Example Validation Data
ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.995
Recovery 70-120%85-110%
Precision (RSD) < 20%< 15%
LOD Signal-to-Noise > 30.1 µg/kg
LOQ Signal-to-Noise > 100.5 µg/kg

Data Visualization

Experimental Workflow for Juice Sample Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Juice Sample Homogenize Homogenize Sample->Homogenize Extract QuEChERS Extraction (ACN + Salts) Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup Dispersive SPE (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Evaporate Evaporate & Reconstitute Centrifuge2->Evaporate Filter Filter (0.22 µm) Evaporate->Filter LC_MS LC-MS/MS Analysis (MRM Mode) Filter->LC_MS Quantify Quantification LC_MS->Quantify Report Report Results Quantify->Report

Caption: Workflow for carbamate analysis in juice samples.

Logical Relationship of Method Validation Parameters

Validation cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Specificity Specificity Method->Specificity Accuracy->Precision LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The accurate and reliable analysis of this compound and other carbamate pesticides in environmental samples is essential for ensuring food safety and protecting environmental health. The combination of QuEChERS sample preparation and LC-MS/MS analysis provides a robust and sensitive methodology for this purpose. Adherence to validated protocols and quality control measures is paramount for generating data of high quality and reliability.

References

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent Technologies.
  • Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]

  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919–1926. [Link]

  • Jaman, M. R., Rahman, M. M., Islam, M. R., & Alam, M. F. (2015). Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. BioMed Research International, 2015, 619574. [Link]

  • European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11312/2021.
  • Thermo Fisher Scientific. (2013). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. [Link]

  • U.S. Environmental Protection Agency. (1984).
  • Asianmedic. (n.d.). TM/1 KIT it is a test method for Organophosphate and Carbamate pesticides in vegetables, fruits and whole grains.
  • ZeptoMetrix. (n.d.). 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL). [Link]

  • University of Hertfordshire. (2025). Fenobucarb (Ref: BAY 41367C). AERU.
  • Słowik-Borowiec, M., & Szpyrka, E. (2023). Analysis of Residues in Environmental Samples. International Journal of Environmental Research and Public Health, 20(5), 3986. [Link]

  • National Pesticide Information Center. (2025). What happens to pesticides released in the environment?. [Link]

  • Cole-Parmer. (n.d.). Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1,000 µg/mL. [Link]

  • Tiryaki, O., & Temur, C. (2010). The Fate of Pesticide in the Environment. Journal of Biological & Environmental Sciences, 4(10), 29-38.
  • Farré, M., & Barceló, D. (2017). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 972, 1-18.
  • Wikipedia. (n.d.). Fenobucarb. [Link]

  • Raccolto. (n.d.). Fenobucarb (B.P.M.C) 50% EC.
  • Cardeal, Z. L., & de Souza, E. C. (2011). Studies of the Analysis of Pesticide Degradation in Environmental Samples. The Open Analytical Chemistry Journal, 5, 1-11.
  • Wang, J., Chow, W., Leung, D., & Chang, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519. [Link]

  • Al-Ghamdi, A. F., Al-Otaibi, L. M., & Al-Dayel, T. S. (2021). Assessment of Fenobucarb and Propoxur insecticides in environmental samples by spectrophotometric and spectrofluorimetric methods. Journal of King Saud University - Science, 33(1), 101234.

Sources

Application Note: A Robust HPLC-FLD Method for the Quantification of N-Methylcarbamates using a Novel Pre-Column Derivatization Agent, BDMC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated method for the sensitive and selective quantification of N-methylcarbamate pesticides in complex matrices. The protocol leverages a novel derivatizing agent, 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]-N-propyl-benzene-1,2-diamine (BDMC), for pre-column derivatization, followed by analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This approach offers significant advantages over traditional post-column derivatization methods, including improved stability of the derivatives, enhanced sensitivity, and a simplified experimental setup. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical workflow for N-methylcarbamate analysis.

Introduction: The Analytical Challenge of N-Methylcarbamates

N-methylcarbamate pesticides are a widely utilized class of insecticides in agriculture due to their broad-spectrum activity.[1][2] However, their potential for adverse health effects in humans, including neurotoxicity, necessitates stringent monitoring of their residue levels in food and environmental samples.[1] The inherent chemical properties of N-methylcarbamates, such as their polarity and thermal instability, pose significant challenges for direct analysis by gas chromatography.[2] Consequently, High-Performance Liquid Chromatography (HPLC) has become the method of choice.[2]

A primary hurdle in HPLC analysis is the weak ultraviolet (UV) absorbance of N-methylcarbamates, which limits the sensitivity of UV-based detection. To overcome this, derivatization techniques are employed to attach a chromophoric or fluorophoric tag to the analyte molecule, thereby enhancing its detectability.[3] The most common approach involves post-column derivatization, where the carbamates are hydrolyzed to methylamine, which then reacts with a reagent like o-phthalaldehyde (OPA) to form a fluorescent product.[2][4][5] While effective, this method requires a complex setup with an additional pump and reaction coil, and the resulting derivatives can be unstable.

This application note details a superior pre-column derivatization strategy utilizing the novel reagent 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]-N-propyl-benzene-1,2-diamine (BDMC). Pre-column derivatization offers several advantages, including the formation of a stable derivative prior to chromatographic separation, which simplifies the HPLC system and can lead to improved peak shape and resolution. The BDMC reagent is specifically designed to react with the methyl isocyanate group formed from the N-methylcarbamate under controlled conditions, yielding a highly fluorescent and stable derivative suitable for sensitive detection by HPLC-FLD.

Principle of the Method: The BDMC Derivatization Reaction

The core of this method lies in the specific and efficient reaction between the N-methylcarbamate analyte and the BDMC derivatizing agent. The process involves a base-catalyzed cyclization reaction. Under alkaline conditions, the N-methylcarbamate is converted to methyl isocyanate. The primary and secondary amine functionalities of the BDMC molecule then react with the methyl isocyanate to form a stable, highly fluorescent benzimidazolone derivative. This derivative exhibits strong fluorescence at specific excitation and emission wavelengths, allowing for highly sensitive and selective detection.

NMC N-Methylcarbamate MIC Methyl Isocyanate (Intermediate) NMC->MIC Hydrolysis Base Base (e.g., K2CO3) Derivative Fluorescent Benzimidazolone Derivative MIC->Derivative Reaction BDMC BDMC Derivatizing Agent BDMC->Derivative HPLC HPLC-FLD Analysis Derivative->HPLC

Caption: The BDMC derivatization reaction pathway.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Centrifuge

  • pH Meter

  • Solid Phase Extraction (SPE) Manifold and Cartridges (e.g., C18)

  • Nitrogen Evaporation System

  • Class A Volumetric Glassware

Chemicals and Reagents
  • N-methylcarbamate standards (e.g., Carbofuran, Methomyl, Aldicarb)

  • 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]-N-propyl-benzene-1,2-diamine (BDMC)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Potassium Carbonate (K₂CO₃), analytical grade

  • Boric Acid, analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Formic Acid, analytical grade

  • Internal Standard (IS), e.g., a structurally similar compound not present in the samples.

Experimental Protocols

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 1 L with water.

  • BDMC Derivatizing Solution (1 mg/mL): Accurately weigh 10 mg of BDMC and dissolve it in 10 mL of ACN. This solution should be prepared fresh daily and protected from light.

  • Potassium Carbonate Solution (0.1 M): Dissolve 1.38 g of K₂CO₃ in 100 mL of HPLC grade water.

  • Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of each N-methylcarbamate and the internal standard by dissolving 10 mg of the pure substance in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by appropriate dilution of the stock solutions with ACN to achieve the desired concentration range for the calibration curve.

Sample Preparation and Extraction (QuEChERS Method)

For complex matrices such as fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective extraction technique.[1][6][7]

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of ACN.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to the tube.

  • Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the ACN supernatant to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Internal Standard Addition: Transfer the cleaned extract to a new vial and add the internal standard.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ACN.

cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_derivatization Derivatization & Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 10g Sample Homogenize->Weigh Add_ACN 3. Add 10mL ACN Weigh->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake & Centrifuge Add_Salts->Shake dSPE 6. Dispersive SPE Shake->dSPE Vortex 7. Vortex & Centrifuge dSPE->Vortex Add_IS 8. Add Internal Standard Vortex->Add_IS Evaporate 9. Evaporate to Dryness Add_IS->Evaporate Reconstitute 10. Reconstitute in ACN Evaporate->Reconstitute Derivatize 11. Derivatize with BDMC Reconstitute->Derivatize Analyze 12. HPLC-FLD Analysis Derivatize->Analyze

Caption: The overall experimental workflow.

Pre-Column Derivatization Protocol
  • To a 1.5 mL autosampler vial, add 100 µL of the reconstituted sample extract or working standard solution.

  • Add 100 µL of the 0.1 M borate buffer (pH 9.5).

  • Add 50 µL of the BDMC derivatizing solution (1 mg/mL).

  • Vortex the mixture for 30 seconds.

  • Incubate the vial at 60°C for 20 minutes in a heating block or water bath.

  • After incubation, cool the vial to room temperature.

  • Add 50 µL of 0.1 M formic acid to quench the reaction.

  • The sample is now ready for injection into the HPLC system.

HPLC-FLD Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Method Validation

To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[8][9]

Validation Parameters
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) 80-120% for spiked samples at three concentration levels
Precision (RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10
Specificity No interfering peaks at the retention time of the analytes in blank matrix samples
Stability Analyte stability in stock solutions and processed samples should be established
Example Calibration Data

The following table presents example calibration data for Carbofuran derivatized with BDMC.

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,234
526,170
1051,988
25129,970
50260,145
100521,340

Linearity: A linear regression of the calibration data should yield a correlation coefficient (r²) of ≥ 0.995.

Example Recovery Data

Recovery studies should be performed by spiking a blank matrix (e.g., apple homogenate) at low, medium, and high concentrations.

AnalyteSpiked Conc. (ng/g)Mean Recovery (%) (n=3)RSD (%)
Carbofuran1095.24.8
5098.73.1
100101.52.5
Methomyl1092.85.3
5096.43.9
10099.82.9

Discussion and Expert Insights

The successful implementation of this method relies on several key considerations:

  • Purity of BDMC: The purity of the derivatizing agent is critical for reproducible results. It is recommended to source BDMC from a reputable supplier or synthesize and purify it in-house.

  • Optimization of Derivatization Conditions: The reaction time, temperature, and pH can be optimized for specific N-methylcarbamates or matrices to maximize the derivatization yield.

  • Matrix Effects: Complex matrices can sometimes interfere with the derivatization reaction or the chromatographic separation. The use of an internal standard and matrix-matched calibration standards is highly recommended to compensate for these effects.

  • Alternative Detection: While HPLC-FLD offers excellent sensitivity and selectivity, this method can also be adapted for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10][11][12] The BDMC derivative provides a stable parent ion and characteristic fragment ions, which can be used for highly selective quantification in multiple reaction monitoring (MRM) mode.

Conclusion

The pre-column derivatization of N-methylcarbamates using the novel reagent BDMC, followed by HPLC-FLD analysis, provides a robust, sensitive, and reliable method for their quantification in challenging matrices. This approach overcomes many of the limitations associated with traditional post-column derivatization techniques. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for the successful implementation of this advanced analytical methodology in research, quality control, and regulatory monitoring laboratories.

References

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • Varian, Inc. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.
  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from Wageningen University & Research website.
  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
  • Niigata Prefectural Institute of Public Health and Environmental Research. (2002). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 43(6), 349-355.
  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11813/2017.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Li, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • U.S. Environmental Protection Agency. (n.d.).
  • Quiñones-González, J., & Ballesteros-Gómez, A. (2015). Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis.
  • Acta Sci. Pol. Technol. Aliment. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
  • U.S. Food and Drug Administration. (n.d.). A Rapid Liquid Chromatography-Fluorescence Detection (UPLC/FLD) for the Quantitative Determination of Avermectins in Salmon and Trout.
  • Moye, H. A., Scherer, S. J., & St. John, P. A. (1977). Dynamic Fluorogenic Labelling of Pesticides for High Performance Liquid Chromatography: Detection of N-Methylcarbamates with o-Phthalaldehyde. Analytical Letters, 10(12), 1049-1073.
  • Ragsdale, J. D., & Conoley, M. (n.d.).
  • Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Akib, M. A., & King, J. W. (1995). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Munir, M. A., & Badri, K. H. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8585209.
  • Hsieh, Y. S., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Yoshida, H., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1483-1492.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Tsukamoto, Y., et al. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine. PubChem.

Sources

Application Note: Preparation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate Standard Solutions for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the accurate and reliable preparation of standard solutions of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC). Intended for researchers, analytical scientists, and professionals in drug development and environmental testing, this document outlines the essential steps for creating primary stock and working standard solutions. The protocols are grounded in established analytical methodologies, such as those referenced by the U.S. Environmental Protection Agency (EPA), and incorporate best practices for handling chemical reference materials to ensure experimental validity and reproducibility.[1][2][3] Emphasis is placed on the rationale behind procedural choices, safety precautions, and quality control measures, establishing a self-validating workflow for quantitative analysis.

Introduction: The Role of BDMC in Analytical Chemistry

This compound (CAS No. 672-99-1) is a carbamate compound frequently utilized as an internal standard in the analysis of N-methylcarbamate pesticides in various matrices, including water, vegetables, and grains.[4] Its structural similarity to target analytes, yet distinct mass spectrometric profile, makes it an ideal reference for correcting variations in sample preparation and instrument response in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration.[1] Therefore, meticulous preparation and handling of BDMC standard solutions are paramount to achieving reliable and defensible analytical results. This application note serves as a practical guide to establishing such standards in a laboratory setting.

Compound Information and Safety Precautions

A thorough understanding of the reference material's properties is the foundation of its proper use.[5]

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 672-99-1[6][7]
Molecular Formula C₁₀H₁₂BrNO₂[6][8]
Molecular Weight 258.11 g/mol [8][9]
Appearance Solid (Neat Form)[6]
Melting Point 114-116 °C[4]
Purity ≥98% (Typical for analytical standard grade)[2]
Safety and Handling

BDMC is a hazardous substance that requires careful handling in a controlled laboratory environment.[8][10]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[8][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] When handling the neat (solid) material, use a dust mask or work in a ventilated hood to avoid inhalation.[10]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[10] Ensure adequate ventilation during preparation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[10][11]

All personnel must review the Safety Data Sheet (SDS) for this compound before beginning any work.[10][11]

Protocol: Preparation of Primary Stock Solution (1000 mg/L)

The primary stock solution is the cornerstone of the calibration hierarchy. Its concentration must be established with the highest possible accuracy. This protocol is adapted from guidelines for preparing analytical standards, such as those found in EPA Method 531.1.[2]

Rationale for Methodological Choices
  • Solvent Selection: High-performance liquid chromatography (HPLC) grade methanol is the recommended solvent. Its high purity minimizes the introduction of interfering contaminants, and BDMC exhibits excellent solubility in it.[2][12][13] Acetonitrile is also a viable alternative.[14]

  • Equipment: The use of a calibrated analytical balance and Class A volumetric flasks is mandatory. This minimizes measurement uncertainty, a critical aspect of preparing primary standards as defined by guidelines from organizations like the World Health Organization (WHO).[15]

  • Purity Correction: For the highest accuracy, the concentration should be corrected for the purity of the neat material as stated on the Certificate of Analysis (CoA).[3][5] If the certified purity is 96% or greater, the weight may be used without correction for some applications, but purity correction is always best practice.[2]

Materials and Equipment
  • This compound (BDMC), neat analytical standard with CoA

  • HPLC-grade Methanol

  • Analytical balance (readable to at least 0.1 mg)

  • 10.00 mL Class A volumetric flask

  • Weighing paper or boat

  • Glass Pasteur pipette or syringe

  • Amber glass vial with PTFE-lined cap for storage

Step-by-Step Protocol
  • Pre-equilibration: Allow the sealed container of neat BDMC to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10.0 mg of the BDMC standard onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.2 mg).

  • Transfer: Carefully transfer the weighed solid into a 10.00 mL Class A volumetric flask.

  • Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the flask. Swirl gently to dissolve the solid completely. A brief sonication in a room temperature water bath can aid dissolution if necessary.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Calculation of Concentration: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (mg/L) = (Weight of BDMC (mg) / Volume of Flask (L)) * Purity (%) / 100

    Example: (10.2 mg / 0.010 L) * 99.5 / 100 = 1014.9 mg/L (or 1014.9 µg/mL)

  • Transfer and Storage: Transfer the prepared stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, preparer's initials, and an expiration date.

  • Storage Conditions: Store the primary stock solution in a freezer at approximately -10°C or below to ensure long-term stability.[14]

Protocol: Preparation of Working Standard Solutions

Working standards are prepared by diluting the primary stock solution to concentrations that span the expected analytical range of the instrument.

Step-by-Step Protocol (Serial Dilution)
  • Equilibration: Allow the primary stock solution to equilibrate to room temperature before use.

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed for each working standard.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Preparation: Using calibrated pipettes and Class A volumetric flasks, perform serial dilutions with HPLC-grade methanol to achieve the desired concentrations (e.g., 10 mg/L, 1.0 mg/L, 0.1 mg/L).

  • Homogenization & Storage: After each dilution, cap and invert the flask multiple times to ensure homogeneity. Transfer to appropriately labeled amber vials and store under the same conditions as the primary stock solution. Working solutions are typically prepared more frequently than stock solutions.[1]

Workflow and Quality Control

A robust workflow includes documentation and verification steps to ensure the integrity of the prepared standards.[3][16]

Standard Preparation Workflow Diagram

G cluster_prep Preparation Phase cluster_calc Calculation & Documentation cluster_storage Storage & Use cluster_qc Quality Control A Acquire Neat Standard & Certificate of Analysis (CoA) B Equilibrate & Accurately Weigh (Calibrated Balance) A->B C Dissolve in Solvent (Class A Volumetric Flask) B->C D Dilute to Final Volume & Homogenize C->D E Calculate Precise Concentration (Correct for Purity) D->E F Document All Details (Logbook/LIMS) E->F G Transfer to Labeled Amber Vial (PTFE-lined cap) F->G H Store in Freezer (< -10°C) G->H I Prepare Working Standards (Serial Dilution) H->I J Verify Concentration (e.g., against previous batch) I->J

Sources

Gas chromatography conditions for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatographic Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Introduction

This compound (CAS 672-99-1) is a chemical compound belonging to the carbamate class.[1][2][3] Carbamates are widely utilized as pesticides and insecticides, but their analysis presents unique challenges due to their chemical nature.[4][5] Specifically, N-methylcarbamates are known to be thermally labile, often degrading in the high temperatures of a standard gas chromatography (GC) injection port.[4][6][7][8] This thermal decomposition can lead to inaccurate quantification and the misidentification of analytes.

This guide, intended for researchers and analytical scientists, provides two robust protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore both a direct analysis method that mitigates thermal breakdown through specialized injection techniques, and a traditional approach that employs chemical derivatization to enhance thermal stability. The causality behind each procedural step and parameter selection is explained to provide a deeper understanding of the analytical process.

Analytical Strategy: Overcoming Thermal Lability

The primary obstacle in the GC analysis of N-methylcarbamates is their tendency to degrade via the cleavage of the carbamate bond at high temperatures, typically yielding the corresponding phenol and methylisocyanate.[7] To achieve reliable and reproducible results, this degradation must be minimized or eliminated. Two primary strategies are effective:

  • Direct Analysis with Cool On-Column (COC) Injection: This approach introduces the sample directly onto the analytical column at a low temperature, bypassing the hot injector port where most degradation occurs.[7] By minimizing the analyte's exposure to high temperatures before separation, its integrity is preserved. This method is rapid and avoids extra sample preparation steps but requires a GC system equipped with a COC injector.

  • Analysis via Chemical Derivatization: This classic strategy involves chemically modifying the thermally labile N-H group on the carbamate molecule to form a more stable, volatile derivative.[6][9][10] Silylation, for instance, replaces the active hydrogen with a trimethylsilyl (TMS) group, creating a derivative that can withstand higher temperatures, allowing for the use of standard hot split/splitless injection techniques.[11] This adds a step to the sample preparation workflow but offers robustness and is compatible with virtually any GC system.

Protocol 1: Direct Analysis via Cool On-Column Injection

This protocol is optimized for the rapid and direct determination of this compound without chemical modification. The core principle is to prevent thermal degradation by using a temperature-programmable cool on-column inlet.

Experimental Protocol: Step-by-Step
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent such as ethyl acetate or toluene.

    • Create a series of working calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.

    • If an internal standard is used, select a compound with similar chemical properties that is not present in the sample matrix (e.g., another carbamate known to be stable under these conditions) and add it to all standards and samples at a constant concentration.

  • Sample Preparation:

    • For liquid samples (e.g., water), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. A common LLE solvent is dichloromethane.

    • Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of ethyl acetate.

    • Filter the final extract through a 0.45 µm syringe filter to remove any particulates before injection.

  • GC-MS Instrumentation and Analysis:

    • Inject 1 µL of the prepared standard or sample into the GC-MS system using the parameters outlined in Table 1.

    • The cool on-column injector should be programmed to track the oven temperature, ensuring the sample is introduced in a liquid state without flash vaporization.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm the identity of the analyte by comparing the acquired mass spectrum with a reference spectrum. Key ions should be present in the correct ratios.

    • Quantify the analyte by generating a calibration curve from the analysis of the working standards.

Data Presentation: GC-MS Conditions for Direct Analysis
ParameterRecommended SettingRationale
GC System Gas Chromatograph with Cool On-Column (COC) Inlet and Mass Spectrometer (MS)COC inlet is critical to prevent thermal degradation of the analyte.[7]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane)Provides good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas that provides good chromatographic efficiency.
Injection Mode Cool On-Column (COC)Introduces the sample directly onto the column at low temperature to avoid degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minInitial temperature ensures proper focusing on the column; ramp rate allows for efficient separation.
MS Transfer Line 280°CMust be hot enough to prevent condensation but not so hot as to cause degradation.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Scan mode is used for identification; SIM mode provides higher sensitivity for quantification.
Visualization: Direct Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Extraction LLE or SPE Sample->Extraction Concentration Evaporate & Reconstitute Extraction->Concentration Filtration Filter (0.45 µm) Concentration->Filtration Injection Cool On-Column Injection Filtration->Injection 1 µL Inject Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Processing & Quantification Detection->Data Acquire Data

Caption: Workflow for Direct GC-MS Analysis of Carbamates.

Protocol 2: Analysis via Silylation Derivatization

This protocol is ideal for laboratories with standard GC-MS instrumentation equipped with a hot split/splitless injector. By converting the analyte to a thermally stable trimethylsilyl (TMS) derivative, this method ensures robust and reproducible analysis.

Experimental Protocol: Step-by-Step
  • Standard and Sample Preparation:

    • Prepare standards and extract samples as described in Protocol 1 (steps 1 and 2). The final extract should be in an aprotic solvent like acetonitrile or ethyl acetate.

  • Derivatization Reaction:

    • Transfer 100 µL of the extract or standard solution to a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all solvent, as residual protic solvents can interfere with the silylation reaction.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system using the parameters outlined in Table 2.

    • A splitless injection is recommended to maximize the transfer of the analyte to the column for trace-level analysis.

  • Data Analysis:

    • Identify the TMS-derivative peak based on its retention time. Note that the derivative will have a different retention time and mass spectrum than the parent compound.

    • Confirm the identity by checking for the expected molecular ion and characteristic fragments of the TMS derivative.

    • Quantify using a calibration curve prepared from derivatized standards.

Data Presentation: GC-MS Conditions for Derivatized Analysis
ParameterRecommended SettingRationale
GC System Gas Chromatograph with Split/Splitless Inlet and Mass Spectrometer (MS)Standard configuration suitable for the analysis of thermally stable derivatives.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane)Provides good resolution for the derivatized analyte and potential byproducts.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures efficient volatilization of the thermally stable TMS-derivative.
Injection Mode Splitless (with a purge time of 0.75 min)Maximizes sensitivity for trace analysis.
Injection Volume 1 µLStandard injection volume.
Oven Program 80°C (hold 2 min), ramp to 290°C at 20°C/min, hold 5 minHigher initial and final temperatures may be needed for the less volatile derivative.
MS Transfer Line 290°CPrevents condensation of the higher-boiling point derivative.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates characteristic and reproducible mass spectra.
Acquisition Mode Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Scan range is extended to accommodate the higher mass of the TMS derivative.
Visualization: Derivatization & Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Prepared Extract Drydown Evaporate to Dryness Sample->Drydown Reagent Add Silylating Agent Drydown->Reagent Heating Heat (70°C, 30 min) Reagent->Heating Injection Splitless Injection Heating->Injection 1 µL Inject Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Processing & Quantification Detection->Data Acquire Data

Caption: Workflow for Derivatization and GC-MS Analysis.

References

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • PubMed. Gas-liquid chromatographic determination of bromacil residues.
  • United States Environmental Protection Agency. Environmental Chemistry Methods: Bromacil; 416771-01.
  • J-Stage. Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method.
  • PubMed. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Oxford Academic. Comparative Study on the Analysis of Herbicide “Bromacil” Using ECD-gas Chromatography and Mass Fragmentography.
  • Taylor & Francis Online. A Comparative Study on the Analysis of Herbicide “Bromacil” Using ECD-gas Chromatography and Mass Fragmentography.
  • Suzuki, T., Umedzu, K., Itagaki, Y., & Tuzimura, K. (1977). A Comparative Study on the Analysis of Herbicide “Bromacil” Using ECD-gas Chromatography and Mass Fragmentography. Agricultural and Biological Chemistry, 41(5), 775-780.
  • Sigma-Aldrich. This compound 98%.
  • ResearchGate. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • PubChem. This compound.
  • PubMed. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • ResearchGate. Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Agilent Technologies. Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
  • PubMed. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.
  • Separation Science. Effective Analysis Carbamate Pesticides.
  • ResearchGate. Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection.
  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • ResearchGate. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF.
  • Sigma-Aldrich. This compound 98%.
  • ResearchGate. Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
  • Santa Cruz Biotechnology. This compound | CAS 672-99-1.
  • Regis Technologies. GC Derivatization.
  • United States Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • United States Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

Sources

Application Note: A Robust Gradient HPLC Method for the Separation and Quantification of Carbamates Using Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbamates

Carbamates represent a significant class of pesticides widely used in agriculture to protect crops.[1][2] However, their potential presence in food and water sources raises health concerns due to their activity as cholinesterase inhibitors.[3] The analytical determination of these compounds is complicated by their polar nature and thermal instability, which makes traditional gas chromatography methods challenging.[1][4] Consequently, High-Performance Liquid Chromatography (HPLC) has become the method of choice for carbamate analysis.[3][4]

To achieve the necessary sensitivity and selectivity for trace-level detection, derivatization is employed to attach a chromophore or fluorophore to the target analytes.[5][6] While fluorescent tags based on maleimide chemistry, such as those derived from BODIPY dyes, are highly effective for labeling molecules with thiol groups (e.g., cysteine), they are not suitable for direct reaction with carbamates, which lack the necessary functional group.[7][8]

Therefore, the most reliable and widely adopted strategy for N-methylcarbamate analysis is a post-column derivatization technique. This application note details a robust, validated HPLC method featuring a gradient elution program coupled with post-column hydrolysis and derivatization using o-phthalaldehyde (OPA) for highly sensitive fluorescence detection, consistent with established regulatory methods like EPA Method 531.1.[1][9]

Principle of the Method: Post-Column Derivatization with OPA

The core of this method lies in its post-column reaction system (PCRS), which converts the non-fluorescent carbamates into highly fluorescent derivatives after they have been separated by the HPLC column. This approach avoids potential issues of multiple derivative products or derivative instability that can occur with pre-column derivatization.[5]

The process occurs in two key steps following chromatographic separation:

  • Hydrolysis: The separated N-methylcarbamate analytes are hydrolyzed under basic conditions (e.g., using sodium hydroxide) at an elevated temperature. This reaction cleaves the carbamate ester bond, liberating methylamine.[1]

  • Derivatization: The resulting methylamine is immediately mixed with a solution of o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol. This rapid reaction forms a highly fluorescent isoindole derivative.[1]

  • Detection: The fluorescent product is then passed through the flow cell of a fluorescence detector, allowing for sensitive and selective quantification. The resulting fluorophore typically has excitation and emission maxima around 330 nm and 450 nm, respectively.[1]

This sequential process ensures that each carbamate is measured based on a common reaction product, providing a uniform and robust detection mechanism.

G cluster_HPLC HPLC System cluster_PCRS Post-Column Reaction System (PCRS) cluster_Detector Detection Injector 1. Sample Injection Column 2. C18 Reversed-Phase Gradient Separation Injector->Column Mobile Phase Flow Hydrolysis 3. Hydrolysis (NaOH + Heat) Column->Hydrolysis Eluted Carbamates Derivatization 4. Derivatization (OPA + Thiol) Hydrolysis->Derivatization Methylamine Product Detector 5. Fluorescence Detection (Ex: ~330 nm, Em: ~450 nm) Derivatization->Detector

Figure 1: Workflow for HPLC analysis of carbamates with post-column derivatization.

Experimental Protocol

This protocol is designed for the separation and detection of common carbamate pesticides and is based on well-established methodologies.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a pump, autosampler, and column heater is required. An Alliance HPLC System or equivalent is suitable.[2]

  • Column: A reversed-phase C18 column specifically tested for carbamate analysis is essential for achieving consistent separation. A Waters Carbamate Analysis Column (e.g., 4.6 x 150 mm, 5 µm) or equivalent is recommended.[9]

  • Post-Column Reaction System (PCRS): A module capable of delivering reagents and controlling reaction temperatures.

  • Detector: A scanning fluorescence detector.[2]

  • Reagents: HPLC-grade acetonitrile, methanol, and reagent water. Sodium hydroxide, o-phthalaldehyde (OPA), 2-mercaptoethanol, and certified carbamate analytical standards.

Preparation of Reagents and Mobile Phase
  • Mobile Phase A: Reagent Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C (Optional): Methanol

  • Hydrolysis Reagent: Dissolve 40 g of NaOH in reagent water and dilute to 1000 mL to prepare a 1.0 N Sodium Hydroxide solution.[10]

  • OPA Derivatization Reagent: Prepare according to EPA method specifications. This typically involves dissolving OPA in a borate buffer, to which 2-mercaptoethanol is added.[1]

Chromatographic Conditions

The use of a gradient elution is critical for separating a wide range of carbamates, from more polar to less polar, within a reasonable timeframe while maintaining good peak shape.[11] A ternary gradient can offer improved resolution and sensitivity.[2]

ParameterSettingRationale
Column Waters Carbamate C18, 4.6 x 150 mm, 5 µmQC-tested for consistent carbamate separation as per regulatory methods.[9]
Mobile Phase A: Water, B: AcetonitrileStandard reversed-phase solvents providing good separation for carbamates.[12][13]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.[13]
Injection Vol. 100 µL - 400 µLLarger injection volumes can be used for trace analysis in clean matrices like drinking water.[1]
Recommended Gradient Elution Program

This gradient is designed to effectively separate a mixture of common N-methylcarbamates.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.0 9010
20.0 2080
25.0 0100
25.1 9010
30.0 9010

Rationale for the Gradient:

  • Initial Conditions (0.0 min): The high aqueous content (90% Water) ensures that early-eluting, more polar carbamates are retained and focused at the head of the column.

  • Gradient Ramp (0-20 min): The slow, linear increase in acetonitrile concentration allows for the sequential elution of carbamates with increasing hydrophobicity, providing the necessary resolution for complex mixtures.

  • Column Wash (20-25 min): A rapid ramp to 100% acetonitrile ensures that any strongly retained, non-polar compounds are eluted from the column, preventing carryover into the next injection.

  • Re-equilibration (25.1-30.0 min): The system is returned to initial conditions and held for several column volumes to ensure the column is fully re-equilibrated for the next analysis, guaranteeing reproducible retention times.

Post-Column and Detector Conditions
ParameterSetting
Hydrolysis Reagent Flow 0.3 mL/min
Reaction Temperature 95-100 °C
OPA Reagent Flow 0.3 mL/min
Fluorescence Excitation 330 nm
Fluorescence Emission 450 nm

Expected Results and Performance

The described method should provide excellent separation for a standard mixture of N-methylcarbamates. The table below shows typical performance data based on established methods.

AnalyteExpected Retention Time (min)Method Detection Limit (µg/L)Average Recovery (%)
Oxamyl4.50.0595
Methomyl5.20.0698
Aldicarb Sulfoxide6.80.0492
3-Hydroxycarbofuran9.50.03105
Aldicarb11.00.0399
Propoxur13.80.02101
Carbofuran14.50.02103
Carbaryl16.20.0497
Methiocarb19.10.0594
(Data is illustrative and based on performance characteristics reported in EPA and other standard methods. Actual results may vary.)[3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of carbamate pesticides using gradient HPLC with post-column derivatization. By employing a C18 column specifically designed for carbamate analysis, a carefully optimized gradient elution program, and a validated OPA-based post-column reaction, this method delivers the high sensitivity, selectivity, and reproducibility required for regulatory compliance and research applications. The detailed explanation of the causality behind each parameter provides analysts with the foundation to implement and adapt this method successfully in their laboratories.

References

  • U.S. Environmental Protection Agency. (1992). Method 531.
  • Sparacino, C.M., & Hines, J.W. (1973). Liquid Chromatography of Carbamate Pesticides. U.S. Environmental Protection Agency.
  • Li, Z., et al. (1997).
  • ResearchGate. HPLC separation of carbamates. [Image].
  • American Public Health Association. (2017).
  • Chen, K. T., et al. (2019). Synthesis and evaluation of a radioiodinated BODIPY derivative as a thiol-labeling agent. Journal of Labelled Compounds and Radiopharmaceuticals.
  • U.S. Environmental Protection Agency. Method 632.
  • Nascimento, V. A., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society.
  • Waters Corporation. (n.d.).
  • U.S. Environmental Protection Agency.
  • MedChemExpress. BODIPY-TS (Thiol-green 2).
  • Zhou, J., et al. (2022). A new derivatization high-performance liquid chromatography method with ultraviolet detection was developed and validated for the quantitative analysis of methanesulfonate genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Wang, B., et al. (2019). Substituted meso-vinyl-BODIPY as thiol-selective fluorogenic probes for sensing unfolded proteins in the endoplasmic reticulum.
  • Agilent Technologies. (2020). Gradient Design and Development.
  • ResearchGate.
  • Kozma, E., et al. (2022).
  • Matos, M. J., et al. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances.
  • Welch Materials. (2024).
  • Matos, M. J., et al. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. [PMC Article].
  • Truong, T., et al. (2022). A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation. [PMC Article].
  • Chhanikar, A., et al. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research.
  • Waters Corporation. (n.d.). Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. [Knowledge Base Article WKB44579].
  • Kamal, M., & Hayun. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. The Open Agriculture Journal.
  • Liu, Z., et al. (2023). BODIPY-based fluorescent probe for cysteine detection and its applications in food analysis, test strips and biological imaging. Food Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Stability of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using methanol as a solvent for this compound. We will delve into the underlying chemistry of these issues and provide practical troubleshooting advice and experimental protocols to ensure the integrity of your results.

Introduction: The Challenge of Carbamate Stability in Alcoholic Solvents

This compound is a crucial molecule in various research and development applications. While methanol is a common and convenient solvent for preparing stock solutions and analytical standards, it is not entirely inert. Carbamate esters, such as our compound of interest, can undergo a chemical reaction in the presence of alcohols like methanol, in a process known as transesterification or, more specifically, methanolysis. This reaction can lead to the degradation of the parent compound, resulting in the formation of new chemical entities and a decrease in the concentration of the active substance. The rate of this degradation can be influenced by several factors including storage conditions, solvent purity, and the presence of catalytic impurities. This guide will provide you with the necessary information to understand, identify, and mitigate these stability concerns.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common questions and issues that you may encounter during your experiments.

Q1: I prepared a stock solution of this compound in methanol, and after a few days, I'm seeing a decrease in the peak area of my compound and a new, unexpected peak in my chromatogram. What is happening?

A1: This is a classic sign of compound degradation. The most probable cause is the methanolysis of the carbamate ester. In this reaction, the methanol acts as a nucleophile and attacks the carbonyl carbon of the carbamate group. This results in the displacement of the 4-bromo-3,5-dimethylphenol leaving group and the formation of methyl N-methylcarbamate. The unexpected peak in your chromatogram is likely this byproduct.

Q2: What are the degradation products I should be looking for?

A2: The primary degradation products from the methanolysis of this compound are 4-bromo-3,5-dimethylphenol and methyl N-methylcarbamate. Depending on your analytical method, you may see one or both of these new peaks.

Q3: My colleague is using the same compound in methanol and is not seeing any degradation. Why is my solution unstable?

A3: The stability of this compound in methanol can be highly dependent on the following factors:

  • Solvent Purity: The presence of trace amounts of acidic or basic impurities in the methanol can catalyze the methanolysis reaction. Use of high-purity, HPLC-grade or anhydrous methanol is highly recommended.

  • Water Content: While the primary reaction is with methanol, the presence of water can lead to hydrolysis of the carbamate, forming 4-bromo-3,5-dimethylphenol and N-methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.

  • Storage Temperature: Like most chemical reactions, the rate of degradation will increase with temperature. Storing your stock solutions at low temperatures (-20°C or -80°C) will significantly slow down the degradation process.

  • pH of the Solution: The carbamate linkage is susceptible to both acid and base-catalyzed degradation. Ensure your methanol is neutral.

  • Exposure to Light: Although less common for this specific reaction, photodecomposition can be a concern for some organic molecules. It is always good practice to store solutions in amber vials or protected from light.

Q4: I buy my this compound as a certified standard solution in methanol. Is this also susceptible to degradation?

A4: Commercially prepared standard solutions are typically manufactured using high-purity solvents and are stored under optimal conditions to ensure stability until the expiration date, provided the seal is intact.[1][2][3][4] However, once the ampule is opened, the clock starts ticking. The solution is exposed to the atmosphere, which contains moisture and potential contaminants. It is crucial to use the standard solution as quickly as possible after opening and to store it properly between uses. For long-term use, it is advisable to aliquot the standard into smaller, single-use vials to minimize contamination and solvent evaporation.

Q5: How can I prevent or minimize the degradation of my compound in methanol?

A5: To ensure the stability of your this compound solutions in methanol, follow these best practices:

  • Use High-Purity Solvent: Always use fresh, unopened HPLC-grade or anhydrous methanol.

  • Prepare Fresh Solutions: Prepare stock solutions fresh whenever possible, especially for quantitative applications.

  • Store Properly: Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, amber glass vials.

  • Work Quickly: When preparing dilutions for an experiment, do not leave the stock solution at room temperature for extended periods.

  • Consider an Alternative Solvent: If long-term stability in solution is a major concern, consider using a non-protic solvent such as acetonitrile. However, you must first verify the solubility of your compound and the compatibility with your experimental setup.

The Chemistry of Degradation: Methanolysis of a Carbamate Ester

The primary degradation pathway for this compound in methanol is a transesterification reaction. This reaction involves the nucleophilic attack of methanol on the electrophilic carbonyl carbon of the carbamate. The reaction can be catalyzed by either acid or base.

Proposed Degradation Pathway

This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate + CH3OH (Methanol) (Nucleophilic Attack) Methyl N-methylcarbamate Methyl N-methylcarbamate Tetrahedral_Intermediate->Methyl N-methylcarbamate Elimination of 4-bromo-3,5-dimethylphenoxide 4-Bromo-3,5-dimethylphenol 4-Bromo-3,5-dimethylphenol Tetrahedral_Intermediate->4-Bromo-3,5-dimethylphenol 4-bromo-3,5-dimethylphenoxide Tetrahedral_Intermediate->4-bromo-3,5-dimethylphenoxide 4-bromo-3,5-dimethylphenoxide->4-Bromo-3,5-dimethylphenol Protonation

Caption: Proposed methanolysis degradation pathway.

Experimental Protocol: Assessing the Stability of this compound in Methanol

To empirically determine the stability of your compound in your specific laboratory conditions, you can perform a simple time-course stability study.

Objective:

To quantify the rate of degradation of this compound in methanol under defined storage conditions.

Materials:
  • This compound

  • HPLC-grade methanol

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:
  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in HPLC-grade methanol at a known concentration (e.g., 1 mg/mL).

  • Aliquot the Solution: Immediately after preparation, aliquot the stock solution into multiple amber HPLC vials. This will be your "Time 0" sample and subsequent time point samples.

  • Define Storage Conditions: Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).

  • Time-Course Analysis:

    • Time 0: Immediately analyze one of the freshly prepared vials by HPLC to get the initial concentration and purity.

    • Subsequent Time Points: Analyze one vial at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • HPLC Analysis:

    • Use a validated HPLC method to separate the parent compound from any potential degradation products.

    • Monitor the peak area of this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of the parent compound remaining versus time to visualize the degradation profile.

Experimental Workflow Diagram

cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in HPLC-grade Methanol Aliquot Aliquot into multiple amber HPLC vials Stock_Solution->Aliquot Storage_Conditions Store at defined conditions (e.g., RT, 4°C, -20°C) Aliquot->Storage_Conditions Time_Points Analyze at T=0, 24h, 48h, 1wk, etc. HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate % remaining and plot degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for stability assessment.

Data Summary Table

The following table summarizes the expected outcomes of the stability study and the potential degradation products.

AnalyteChemical FormulaMolecular Weight ( g/mol )Expected Observation in Stability Study
This compoundC₁₀H₁₂BrNO₂258.11Peak area decreases over time, especially at higher temperatures and in lower purity solvent.
4-Bromo-3,5-dimethylphenolC₈H₉BrO201.06New peak appears and grows over time. This is a primary degradation product.
Methyl N-methylcarbamateC₃H₇NO₂89.09New peak may appear. This is the other primary degradation product.

Concluding Remarks

The stability of this compound in methanol is a critical factor for ensuring the accuracy and reproducibility of experimental results. While methanol is a widely used solvent, its potential to react with the carbamate functionality through methanolysis cannot be overlooked. By understanding the underlying chemical principles and adhering to best practices for solution preparation and storage, researchers can significantly mitigate the risk of compound degradation. We recommend performing a stability study under your specific laboratory conditions to establish appropriate handling procedures for your stock solutions.

References

  • Reaction Chemistry & Engineering. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Gas Chromatography Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on resolving peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your analytical work.

Understanding the Challenge: The Nature of BDMC and Peak Tailing

This compound is a carbamate pesticide, often used as an internal standard in analytical methods.[1][2][] Carbamates as a class of compounds are known to be thermally labile, meaning they can degrade at the high temperatures typically used in GC inlets.[4][5] This thermal instability, combined with the polar nature of the N-methylcarbamate group, makes BDMC susceptible to interactions with the GC system, frequently leading to poor peak shape, specifically peak tailing.

Peak tailing in GC can generally be attributed to two main causes: physical disruptions in the carrier gas flow path or chemical interactions between the analyte and the system.[6][7][8] When most or all peaks in a chromatogram exhibit tailing, a physical issue such as an improper column installation is likely the culprit.[6][7] However, if peak tailing is selective for certain compounds like BDMC, it strongly suggests an undesirable chemical interaction.[6][7]

This guide will focus on diagnosing and resolving these chemical interactions and minimizing thermal degradation to achieve sharp, symmetrical peaks for accurate quantification of BDMC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered during the GC analysis of this compound.

Q1: My BDMC peak is showing significant tailing, while my hydrocarbon standards look fine. What is the likely cause?

A1: Selective peak tailing of BDMC points towards specific chemical interactions with active sites within your GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool packing, or the column itself.[8][9][10] The polar N-H group in the carbamate moiety of BDMC can form hydrogen bonds with these silanol groups, leading to a secondary, reversible adsorption process that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.

Q2: How can I determine if my GC inlet is the source of the peak tailing for BDMC?

A2: The GC inlet is the most common source of activity and thermal degradation for sensitive compounds like BDMC. [4][11] To diagnose this, a systematic approach to inlet maintenance is essential.

Troubleshooting Protocol: Inlet System Evaluation

  • Initial Assessment: Inject a mixture of your BDMC standard and a non-polar compound (e.g., a hydrocarbon). If only the BDMC peak tails, this confirms a chemical interaction issue.

  • Liner Replacement: Replace the inlet liner with a new, deactivated liner. Deactivated liners have their surface silanol groups capped to minimize interactions. For thermally labile compounds, a liner with a taper can help focus the sample onto the column more rapidly, reducing residence time in the hot inlet.[12]

  • Seal and O-Ring Check: Inspect and replace the inlet seal (gold-plated seals are recommended for their inertness) and the O-ring.[4][13] A worn or brittle O-ring can cause leaks and expose active metal surfaces.

  • Septum Check: A cored or degraded septum can shed particles into the liner, creating active sites.[12] Replace the septum regularly.

  • Re-evaluation: After performing the maintenance, re-inject your test mixture. A significant improvement in the BDMC peak shape indicates that the inlet was the primary source of the problem.

Q3: I've performed full inlet maintenance, but the peak tailing for BDMC persists. What should I investigate next?

A3: If the inlet has been ruled out, the next components to investigate are the GC column and potential contamination.

  • Column Contamination: Non-volatile matrix components from previous injections can accumulate at the head of the column, creating active sites.[9][14]

    • Action: Trim the column. Cut 15-20 cm from the inlet end of the column to remove the contaminated section. Ensure you make a clean, square cut.[15]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing.

    • Action: If trimming the column does not resolve the issue, the column may need to be replaced.

  • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.[6][16] Double-check the manufacturer's recommended installation distances for your specific instrument.

Q4: What are the optimal GC conditions to minimize BDMC peak tailing and degradation?

A4: Optimizing your GC method parameters is crucial for analyzing thermally labile carbamates.

Recommended GC Parameter Adjustments:

ParameterRecommendationRationale
Inlet Temperature Use the lowest temperature that allows for complete volatilization of BDMC. Start around 200-220°C and adjust as needed.Minimizes thermal degradation of the carbamate.
Injection Mode Pulsed splitless injection is often beneficial.A pressure pulse at the time of injection moves the analyte from the hot inlet onto the column more quickly, reducing the time for thermal degradation and interaction with active sites.[12]
Liner Type Use a high-quality, deactivated liner. A single taper liner with deactivated glass wool is a good starting point for splitless injections.[11]Ensures an inert surface for sample vaporization and transfer. The taper helps to focus the sample onto the column.
GC Column A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.Choose the least polar column that provides the necessary separation.[17] Ensure the column is well-conditioned and has low bleed.
Q5: I am still struggling with peak tailing and poor response for BDMC. Are there any alternative analytical strategies?

A5: Yes. If direct GC analysis remains problematic, derivatization is a highly effective strategy for carbamates. [18] Derivatization involves chemically modifying the BDMC molecule to make it more suitable for GC analysis.

Derivatization Strategy for BDMC

The goal of derivatization is to cap the polar N-H group on the carbamate, which is the primary site of interaction and a point of thermal instability.

  • Common Reactions:

    • Silylation: Reacting BDMC with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[18][19]

    • Acylation: Using an acylating agent like heptafluorobutyric anhydride (HFBA).[20]

General Derivatization Protocol (Silylation Example):

  • Evaporate the solvent from your sample extract containing BDMC under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.[19]

  • Cool to room temperature and inject an aliquot into the GC-MS.

The resulting TMS-derivatized BDMC will be more thermally stable and less polar, leading to significantly improved peak shape and response.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate the key concepts and workflows.

cluster_causes Primary Causes of Peak Tailing for BDMC cluster_solutions Troubleshooting Solutions Cause1 Chemical Interactions (Active Sites) Sol1 Inlet Maintenance (Liner, Seal, Septum) Cause1->Sol1 Address active sites Sol2 Column Maintenance (Trim, Replace) Cause1->Sol2 Remove contamination Sol4 Derivatization Cause1->Sol4 Alter analyte properties Cause2 Thermal Degradation Sol3 Method Optimization (Temp, Injection Mode) Cause2->Sol3 Minimize heat exposure Cause2->Sol4 Alter analyte properties

Caption: Causes and solutions for BDMC peak tailing.

Start Peak Tailing Observed for BDMC CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssue Investigate Physical Issues: - Column Installation - Leaks - Flow Path Obstruction CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical Interaction or Degradation CheckAllPeaks->ChemicalIssue No InletMaint Perform Full Inlet Maintenance ChemicalIssue->InletMaint StillTailing1 Still Tailing? InletMaint->StillTailing1 Resolved1 Issue Resolved StillTailing1->Resolved1 No ColumnMaint Trim/Replace Column StillTailing1->ColumnMaint Yes StillTailing2 Still Tailing? ColumnMaint->StillTailing2 StillTailing2->Resolved1 No OptimizeMethod Optimize GC Method StillTailing2->OptimizeMethod Yes StillTailing3 Still Tailing? OptimizeMethod->StillTailing3 StillTailing3->Resolved1 No Derivatize Consider Derivatization StillTailing3->Derivatize Yes Resolved2 Issue Resolved Derivatize->Resolved2

Caption: Systematic troubleshooting workflow for BDMC peak tailing.

References

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. [Link]

  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. YouTube. [Link]

  • Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Element Lab Solutions. [Link]

  • Agilent Technologies, Inc. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Agilent. [Link]

  • Leung, D., et al. (2000). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Journal of Chromatography A. [Link]

  • Li, G., et al. (2011). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Analytical and Bioanalytical Chemistry. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Wang, P., et al. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A. [Link]

  • Chromatography Online. (2023). GC Troubleshooting: Common Issues & How to Fix Them. Chromatography Online. [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Taylor, T. (2018). A Step-by-Step Guide to Inlet Maintenance. LCGC International. [Link]

  • Restek Corporation. (2020). GC Inlet Maintenance: Restek's Quick-Reference Guide. Restek. [Link]

  • Restek Corporation. (n.d.). GC Inlet Maintenance: Restek's Quick-Reference Guide. Activelab. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

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Optimizing recovery of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in solid-phase extraction

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Recovery of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the solid-phase extraction (SPE) of this compound. Our goal is to move beyond simple protocols and empower you with the scientific reasoning needed to overcome common challenges in sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound during SPE?

A1: Low recovery is the most frequent issue encountered in SPE.[1] The primary step in troubleshooting is to determine where in the process the analyte is being lost. This is achieved by collecting and analyzing each fraction: the sample load effluent (flow-through), the wash solvent(s), and the final elution fraction.[2] Finding your analyte in the flow-through or wash fractions points to issues with analyte retention, while its absence in any fraction suggests irreversible binding or incomplete elution.[2]

Q2: Which type of SPE sorbent is best suited for this compound?

A2: this compound is a relatively non-polar, neutral carbamate compound.[3] Therefore, a reversed-phase (RP) sorbent is the most appropriate choice.[4] Sorbents like C18 (octadecyl) or polymeric sorbents (e.g., polystyrene-divinylbenzene) are ideal. These materials retain non-polar compounds from a polar (typically aqueous) sample matrix through hydrophobic interactions.[4][5] For aqueous samples, using a polar sorbent would be ineffective as water molecules would preferentially occupy the adsorption sites.[4]

Q3: How do matrix effects impact the analysis, and how can I mitigate them?

A3: Matrix effects are a significant challenge, especially in LC-MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7] While SPE is designed to remove these interferences, a suboptimal method can still result in significant matrix effects. To mitigate this, consider modifying the wash steps with solvents of intermediate polarity to remove more interferences, using a more selective sorbent, or simply diluting the final extract before analysis.[8][9]

Q4: Can the sample loading flow rate really affect my recovery?

A4: Absolutely. SPE is an equilibrium-based process. If the sample is loaded too quickly, there isn't enough contact time for the analyte to partition from the liquid phase onto the solid sorbent.[10][11] This leads to the analyte passing straight through the cartridge with the loading solvent, a phenomenon known as breakthrough. Decreasing the flow rate during sample loading can significantly enhance binding and improve recovery.[11]

In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your SPE workflow.

Visualizing the Standard SPE Workflow

Before troubleshooting, it's crucial to understand the fundamental steps of a generic reversed-phase SPE procedure.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Solvate sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Load->Wash Retain analyte Elute 5. Elute Wash->Elute Remove interferences Collect Collect Purified Analyte Elute->Collect Recover analyte

Caption: Standard Solid-Phase Extraction (SPE) Workflow.

Problem 1: Low Analyte Recovery (<80%)

Low recovery is a multifaceted problem. The first and most critical diagnostic step is Fraction Collection Analysis .

Protocol: Diagnostic Fraction Collection

  • Prepare your sample and SPE cartridge as usual.

  • Step 1 (Load): Collect the entire volume of solvent that passes through the cartridge during the sample loading step. Label this "Fraction L".

  • Step 2 (Wash): Collect the entire volume of the wash solvent. If using multiple wash steps, collect each one separately. Label these "Fraction W1", "Fraction W2", etc.

  • Step 3 (Elute): Collect your final elution fraction as you normally would. Label this "Fraction E".

  • Analyze Fractions L, W (all of them), and E using your established analytical method.

  • Quantify the amount of this compound in each fraction to determine where losses are occurring.[2]

This diagnostic test will lead you to one of the following scenarios:

This indicates that the analyte failed to bind to the sorbent. This is known as breakthrough .

LowRecovery_Troubleshooting Start Low Recovery Detected Fraction_Test Perform Fraction Collection Test (Analyze Load, Wash, Elute Fractions) Start->Fraction_Test Result Analyte in Load? Analyte in Wash? Analyte only in Elute (but low)? Fraction_Test->Result Load_Issue Breakthrough Occurred (Poor Retention) Result:L->Load_Issue Wash_Issue Premature Elution Result:W->Wash_Issue Elute_Issue Incomplete Elution or Irreversible Binding Result:E->Elute_Issue

Caption: Decision tree for troubleshooting low SPE recovery.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Improper Sorbent Conditioning Reversed-phase sorbents (like C18) are hydrophobic. They must be treated with a water-miscible organic solvent (e.g., methanol) to solvate the hydrocarbon chains. Without proper solvation, the chains are collapsed, offering poor surface area for interaction with the analyte.[11]Action: Ensure the sorbent bed is fully wetted. Condition with at least two column volumes of methanol or acetonitrile, followed by equilibration with water or a buffer matching your sample's aqueous phase. Crucially, do not let the sorbent bed go dry after conditioning. [1][8]
Sample Solvent Too Strong If your sample is dissolved in a solution with a high percentage of organic solvent, the solvent will compete with the analyte for binding sites on the sorbent, preventing retention.Action: Dilute the sample with water or an appropriate aqueous buffer to reduce the organic content to <5% before loading.[11]
Incorrect Sorbent Choice The polarity of the sorbent and analyte do not match. For a non-polar analyte, a polar sorbent will not provide retention.Action: Confirm you are using a reversed-phase (e.g., C18, C8, Phenyl, polymeric) sorbent for this compound.[1]
High Flow Rate The analyte-sorbent binding is an equilibrium process. High flow rates reduce the contact time, preventing the equilibrium from being established.[10]Action: Decrease the sample loading flow rate. A slow, dropwise flow (e.g., ~1-2 mL/min) is often optimal.[1]
Sorbent Mass Overload The total mass of the analyte and matrix components exceeds the binding capacity of the SPE cartridge.[10][11]Action: Decrease the volume of sample loaded or increase the sorbent mass (use a larger cartridge).[11]

This indicates that the wash solvent is too strong, stripping the analyte from the sorbent along with the interferences.

Potential Cause & Solution:

CauseScientific ExplanationRecommended Action
Wash Solvent Too Strong The wash step is intended to remove weakly bound matrix interferences without disturbing the analyte. If the wash solvent has too much organic content, it will begin to elute your target compound prematurely.Action: Decrease the strength (organic percentage) of your wash solvent. For example, if you are using 20% methanol in water, try 10% or 5%. The goal is to use the strongest possible wash solvent that does not elute the analyte.[2][10]

This points to a problem with the elution step; the analyte is strongly bound to the sorbent and is not being fully recovered.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Elution Solvent Too Weak The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent. For reversed-phase SPE, this means a solvent with high organic content.Action: Increase the strength of the elution solvent. Use a stronger organic solvent (e.g., switch from methanol to acetonitrile) or increase the percentage of organic solvent in the elution mix.[1][8] Modifying the pH can also aid elution.[12]
Insufficient Elution Volume The volume of elution solvent may not be enough to pass through the entire sorbent bed and desorb all of the bound analyte.[1]Action: Increase the volume of the elution solvent. Try eluting with two consecutive 1 mL aliquots instead of a single 2 mL aliquot, collecting them in the same tube. A "soak" step, where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[12]
Irreversible Binding In rare cases, the analyte may interact with active sites on the silica backbone of the sorbent, especially if the sorbent is not properly end-capped.Action: Try a different type of sorbent, such as a polymeric sorbent, which does not have silica-based active sites. Alternatively, try a less retentive reversed-phase sorbent (e.g., C8 instead of C18).[12]
Experimental Protocols for Method Optimization

As a Senior Application Scientist, I advocate for a systematic, data-driven approach to method development. The following protocols are designed to optimize the key steps of your SPE method for this compound.

Protocol 1: Elution Solvent Optimization

This experiment aims to find the weakest solvent that provides maximum recovery, which can improve the cleanliness of the final extract.

  • Prepare 5 identical spiked samples (e.g., analyte in clean water).

  • Process all 5 samples through the same conditioning, equilibration, loading, and wash steps on identical C18 cartridges.

  • For the elution step, use a different solvent for each cartridge.

  • Analyze the final eluate from each and compare the recoveries.

Table 1: Example Data for Elution Solvent Optimization

Elution SolventAnalyte Recovery (%)
100% Methanol85%
100% Acetonitrile98%
5% Acetic Acid in Methanol87%
95:5 Acetonitrile:Methanol99%
100% Dichloromethane96%
Visualizing Analyte-Sorbent Interactions

Understanding the mechanism of retention is key to optimizing SPE. For this compound on a C18 sorbent, the primary interaction is hydrophobic.

Analyte_Sorbent_Interaction cluster_sorbent C18 Sorbent Surface cluster_analyte Analyte in Aqueous Sample C18_Chains Si-(CH2)17-CH3 Si-(CH2)17-CH3 Si-(CH2)17-CH3 Analyte 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (Non-polar) Analyte->C18_Chains Hydrophobic Interaction (van der Waals forces)

Caption: Retention of a non-polar analyte on a C18 sorbent.

References
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2022). Welch Materials, Inc. Link

  • Gros, M., et al. (2010). Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction. Journal of AOAC International, 93(3), 1020-31. Link

  • The Reason of Poor Sample Recovery When Using SPE. (n.d.). Hawach Scientific. Link

  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. Link

  • Hodson, G. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. Link

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Link

  • SPE Troubleshooting. (n.d.). Thermo Fisher Scientific. Link

  • Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1216(2), 235-41. Link

  • Gros, M., et al. (2010). Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction. Journal of AOAC INTERNATIONAL, 93(3), 1020-1031. Link

  • Watanabe, E. (2013). Decrease in the matrix enhancement effect on pesticides analysis with GC-MS using new types of solid-phase extraction column. Journal of the Food Hygienic Society of Japan, 54(4), 304-309. Link

  • Chen, X., et al. (2010). Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. Journal of the Chinese Chemical Society, 57(4), 754-760. Link

  • This compound 98. (n.d.). Sigma-Aldrich. Link

  • Gros, M., et al. (2010). Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction. Journal of AOAC INTERNATIONAL, 93(3), 1020-1031. Link

  • Performance Showdown: A Comparative Guide to SPE Sorbents for Carbofuran Extraction. (2023). BenchChem. Link

  • Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1216(2), 235-41. Link

  • This compound. (n.d.). PubChem. Link

  • Application Note: Solid-Phase Extraction (SPE) Protocols for Carbaryl Cleanup. (2023). BenchChem. Link

  • Ruan, Z., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12255-12266. Link

  • Ruan, Z., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12255-12266. Link

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3998. Link

  • This compound. (n.d.). Santa Cruz Biotechnology. Link

  • Selecting the sorbent for solid phase extraction. (n.d.). Analytics-Shop. Link

  • Chen, S-H., et al. (2014). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 61(6), 677-684. Link

  • SPE Method Development Tips and Tricks. (n.d.). Agilent Technologies. Link

  • This compound. (n.d.). BOC Sciences.

  • This compound #269. (n.d.). NSI Lab Solutions. Link

  • Optimization of SPE parameters: a ) type of the elution solvent and b )... (2014). ResearchGate. Link

  • Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. (n.d.). Cole-Parmer. Link

  • Technical Support Center: Optimization of SPE Cleanup for Carbofuran and its Metabolites. (2023). BenchChem. Link

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Degradation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate during sample storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC). This resource is designed for researchers, analytical scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues during sample storage and handling. Ensuring the stability of your analytical standards and samples is paramount for generating accurate and reproducible data.

Section 1: Understanding the Degradation of BDMC

This section provides answers to fundamental questions regarding the chemical stability and degradation pathways of this compound.

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for BDMC, like many N-methylcarbamate pesticides, is hydrolysis.[1] This reaction is typically catalyzed by alkaline (high pH) conditions and involves the cleavage of the carbamate ester bond. The hydrolysis of carbamates results in the formation of the corresponding phenol (4-Bromo-3,5-dimethylphenol) and methylamine.[1]

Kinetic studies on BDMC have shown that the hydrolysis follows a pseudo-first-order model in alkaline solutions.[1] The mechanism is described as an E1cB (unimolecular elimination conjugate base) process, which involves the formation of a methyl isocyanate intermediate.[1] Due to this inherent instability, particularly in basic aqueous media, careful control of sample pH is critical.

G cluster_main Hydrolysis of BDMC (Alkaline Conditions) cluster_products BDMC 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (Parent) TS E1cB Transition State (Methyl Isocyanate Intermediate) BDMC->TS + OH⁻ (Base Catalysis) Products Degradation Products TS->Products + H₂O Phenol 4-Bromo-3,5-dimethylphenol Products->Phenol Amine Methylamine Products->Amine

Caption: Troubleshooting workflow for decreased BDMC signal.

Causality Explained: This workflow systematically eliminates potential causes. We first check the most common and easily verifiable factors: temperature and pH. [2][3]By comparing a freshly prepared standard against an aged one, you create a direct, self-validating test. If the fresh standard yields the expected response while the stored sample does not, it strongly implicates degradation over time, ruling out immediate instrument error.

Q: I'm seeing new, unidentified peaks in the chromatograms of my stored BDMC samples. Are these related to degradation?

It is highly likely. The appearance of new peaks that grow over time as the parent analyte peak decreases is a strong indicator of degradation.

  • Identify the Degradant: The most probable degradation product from hydrolysis is 4-Bromo-3,5-dimethylphenol .

  • Confirmation: To confirm, you can either:

    • Procure an analytical standard of 4-Bromo-3,5-dimethylphenol and compare its retention time to the unknown peak.

    • If using mass spectrometry, examine the mass spectrum of the unknown peak. The nominal mass of the phenol degradant is 216/218 g/mol (accounting for bromine isotopes), which should be readily identifiable.

  • Self-Validation Protocol: Intentionally stress a sample of BDMC by making it alkaline (e.g., pH 10-11) and incubating it at room temperature for a few hours. Analyze this sample. The rapid degradation should produce a significant peak corresponding to the unknown peak in your stored samples, confirming its identity as a degradant. [1]

Section 3: FAQs & Best Practices for Storage

This section provides clear, actionable protocols and recommendations for minimizing degradation.

Q: What are the optimal storage conditions for BDMC stock solutions and prepared samples?

Adherence to proper storage is the most effective preventative measure. While specific project requirements may vary, the following table provides a robust set of general guidelines.

ParameterStock Solution (in Organic Solvent)Working Samples (Aqueous/Biological Matrix)Rationale & Citations
Temperature -20°C or lower-20°C or lower (preferred); 2-8°C for short-term (<24h)Low temperatures drastically reduce the rate of chemical degradation. Complete recovery of carbamates was observed after one month at -20°C. [4][5]
pH N/A (use high-purity solvent)Acidify to pH < 7 (pH 3-5 is often ideal)Prevents base-catalyzed hydrolysis, the primary degradation pathway for carbamates. [1][6]
Container Amber glass vial with PTFE-lined capAmber glass or polypropylene autosampler vialsProtects from light-induced degradation and prevents leaching or adsorption associated with other plastics. [7][8]
Headspace Minimize by using appropriate vial sizeMinimize to reduce potential for oxidationReduces the amount of oxygen available for oxidative degradation pathways. [2]
General Tips Store in original manufacturer container when possible. [7][8][9]Prepare samples fresh whenever possible. Buy only the amount of standard needed for the near future to avoid long-term storage issues. [8][9]
Q: How does my choice of solvent impact BDMC stability?

For creating stock solutions, the choice of solvent is critical.

  • Recommended: Use high-purity, HPLC-grade non-polar or polar aprotic solvents such as Methanol, Acetonitrile, or Dichloromethane. Commercial standards are often supplied in methanol. [10][11]* Avoid: Do not use water as a primary solvent for long-term stock solutions due to the risk of hydrolysis. Ensure organic solvents are free from water contamination.

Q: What is a reliable protocol for preparing and storing analytical samples to ensure stability?

This protocol provides a self-validating system for maintaining sample integrity.

Protocol: Stable Sample Preparation and Storage

  • Matrix Preparation:

    • If working with an aqueous or biological matrix (e.g., plasma, urine, water sample), perform any necessary extraction or protein precipitation steps first.

    • Crucially, after final reconstitution or dilution, measure the pH of the sample matrix.

  • pH Adjustment (If Necessary):

    • If the matrix pH is > 7.0, adjust to a slightly acidic pH (e.g., 3-5) using a dilute acid (e.g., 0.1% formic acid or phosphoric acid), ensuring the chosen acid is compatible with your analytical method (e.g., LC-MS).

  • Spiking/Dilution:

    • Prepare your calibration standards and QC samples by spiking the pH-adjusted matrix.

    • Perform any final dilutions using pH-adjusted reconstitution solvent.

  • Aliquoting and Storage:

    • Immediately transfer the final samples into amber, properly labeled autosampler vials.

    • Use vials that are appropriately sized to minimize headspace.

    • Tightly seal the vials with PTFE-lined caps.

  • Freezing:

    • Place the vials in a freezer set to -20°C or colder as soon as possible. Avoid slow freezing cycles by placing them directly in the coldest part of the freezer.

  • Validation & Bracketing:

    • Trustworthiness Check: Include "bracketing" QC samples in your analytical run. Analyze a QC sample at the beginning and end of the sequence. A significant negative trend (>15% deviation) in the closing QC may indicate in-sequence degradation (e.g., in a non-refrigerated autosampler).

    • For long-term stability validation, store aliquots for defined periods (e.g., 1 week, 1 month, 3 months) and analyze them against a freshly prepared standard curve to quantify any loss.

References

  • Storage of Pesticides. (n.d.). Purdue University. Retrieved from [Link]

  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. Retrieved from [Link]

  • Store Pesticides Safely. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Storing Pesticides Safely. (2025, October 9). United States Environmental Protection Agency. Retrieved from [Link]

  • Richards, K. M., & Gripp, S. I. (2022, June 30). Pesticide Storage and Security. Penn State Extension. Retrieved from [Link]

  • Pesticide Storage, Handling and Disposal. (n.d.). UMass Amherst. Retrieved from [Link]

  • Rowayshed, G., Sharaf, A. M. M., & Mostafa, M. M. (n.d.). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Middle East Journal of Applied Sciences, 4(1), 112-118. Retrieved from [Link]

  • Mekhalfia, A., et al. (2012). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of Heterocyclic Chemistry, 49(5), 1087-1091. Retrieved from [Link]

  • Saman, K., et al. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(16), 6691-6696. Retrieved from [Link]

  • Delgado, A., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 347-354. Retrieved from [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). INCHEM. Retrieved from [Link]

  • 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL). (n.d.). ZeptoMetrix. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Poteet, E., et al. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 9(4), 339-350. Retrieved from [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. PCCA. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects on 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) Ionization in MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects on BDMC ionization. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: Matrix Effects in BDMC Analysis

Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] They arise from the co-eluting components of a sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, BDMC.[3] This phenomenon can adversely affect the accuracy, precision, and sensitivity of your measurements.[4]

This compound is a carbamate pesticide, and its analysis is crucial in environmental monitoring and food safety.[5][6][7][8] Due to the complex nature of matrices such as soil, water, and food products, understanding and mitigating matrix effects is paramount for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the LC-MS analysis of BDMC?

A: Matrix effects are primarily caused by endogenous substances in the sample that co-elute with BDMC and interfere with its ionization process in the MS source.[2] Key contributors include:

  • Competition for Ionization: Co-eluting compounds can compete with BDMC for available charge in the electrospray ionization (ESI) source, leading to ion suppression.[9]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of ion formation.[1]

  • Ion Pairing: Components in the matrix can form adducts with BDMC, altering its charge state and, consequently, its detection.

Q2: How can I determine if my BDMC analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a BDMC standard solution into the MS detector post-column while injecting a blank matrix extract onto the LC system.[10] A suppression or enhancement of the baseline signal at the retention time of BDMC indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of BDMC in a neat solvent to its response when spiked into a blank matrix extract at the same concentration.[10][11] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What is the difference between ion suppression and ion enhancement?

A: Both are forms of matrix effects.

  • Ion Suppression: This is a decrease in the analyte signal caused by co-eluting matrix components that interfere with the ionization process.[4][9] It is the more common of the two effects.

  • Ion Enhancement: This is an increase in the analyte signal, which can occur when co-eluting compounds improve the ionization efficiency of the analyte.[3]

Troubleshooting Guides: A Step-by-Step Approach to Mitigating Matrix Effects

When encountering issues with BDMC analysis, a systematic troubleshooting approach is essential. The following guides provide detailed protocols to identify and resolve common problems related to matrix effects.

Guide 1: Optimizing Sample Preparation to Minimize Matrix Interference

The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[9]

Objective: To reduce the concentration of matrix components co-eluting with BDMC.

Recommended Protocols:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.

    • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for BDMC and a low affinity for the interfering matrix components. For carbamates, reversed-phase C18 or polymeric sorbents are often suitable.

    • Method Development:

      • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

      • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining BDMC.

      • Elution: Elute BDMC with a stronger solvent.

    • Evaluation: Analyze the cleaned extract and compare the matrix effect to that of a crude extract.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.

    • Solvent Selection: Choose a solvent system where BDMC has a high partition coefficient in the extraction solvent, while the majority of matrix components remain in the sample solvent.

    • Extraction: Vigorously mix the sample with the extraction solvent and allow the layers to separate.

    • Collection: Collect the extraction solvent layer, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

  • Sample Dilution: A simple yet effective method is to dilute the sample extract.[10][12] This reduces the concentration of both the analyte and the interfering matrix components. However, this approach is only feasible if the resulting BDMC concentration is still well above the instrument's limit of quantification.[2]

Guide 2: Chromatographic and Mass Spectrometric Parameter Optimization

Fine-tuning your LC-MS method can help separate BDMC from interfering matrix components or minimize their impact on ionization.

Objective: To improve the separation of BDMC from co-eluting matrix components and optimize its ionization.

Workflow Diagram:

Caption: Troubleshooting workflow for LC-MS optimization.

Recommended Protocols:

  • Chromatographic Separation:

    • Gradient Modification: Adjust the gradient elution profile to increase the separation between BDMC and the region of the chromatogram where matrix effects are most pronounced.[2]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity and improve separation from interfering compounds.

    • Mobile Phase Additives: The use of mobile phase additives like ammonium formate or formic acid can influence the ionization efficiency of BDMC and potentially reduce matrix effects.[13]

  • Mass Spectrometry Source Optimization:

    • Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3][11] If your instrument has an APCI source, it is worth evaluating.

    • Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize BDMC signal and minimize the influence of the matrix.

Guide 3: Implementing a Robust Calibration Strategy

When matrix effects cannot be completely eliminated, a suitable calibration strategy can compensate for their impact.

Objective: To accurately quantify BDMC in the presence of unavoidable matrix effects.

Data Summary Table:

Calibration StrategyPrincipleAdvantagesDisadvantages
External Calibration A calibration curve is prepared in a neat solvent.Simple and fast.Does not account for matrix effects.
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix extract.[9]Compensates for matrix effects.[12]Requires a representative blank matrix, which may not always be available.[14]
Internal Standardization A known amount of an internal standard (IS) is added to all samples and standards.Corrects for both matrix effects and variations in sample preparation and injection volume.The ideal IS (stable isotope-labeled) can be expensive.[1]
Standard Addition Known amounts of the analyte are added to the sample itself.[10]Highly accurate as it accounts for the specific matrix of each sample.Time-consuming and requires a larger sample volume.[10]

Recommended Protocol: Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled version of BDMC is the most reliable method for correcting matrix effects.[1]

  • Selection of SIL-IS: Obtain a SIL-IS of BDMC (e.g., ¹³C₆-BDMC or D₃-BDMC).

  • Spiking: Add a known and constant amount of the SIL-IS to all samples, blanks, and calibration standards at the beginning of the sample preparation process.

  • Quantification: The quantification of BDMC is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. Since the SIL-IS is chemically identical to BDMC, it will experience the same matrix effects, and the ratio will remain constant, leading to accurate quantification.

Conceptual Diagram of Ion Suppression and SIL-IS Correction:

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard Analyte Signal (Neat) Analyte Signal (Neat) Analyte Signal (Matrix) Analyte Signal (Matrix) Analyte Signal (Neat)->Analyte Signal (Matrix) Ion Suppression Analyte/IS Ratio (Neat) Analyte/IS Ratio (Neat) Analyte/IS Ratio (Matrix) Analyte/IS Ratio (Matrix) Analyte/IS Ratio (Neat)->Analyte/IS Ratio (Matrix) Ratio Remains Constant

Caption: Correction of ion suppression using a SIL-IS.

Conclusion

Successfully analyzing this compound in complex matrices requires a thorough understanding and systematic approach to mitigating matrix effects. By optimizing sample preparation, fine-tuning chromatographic and mass spectrometric conditions, and implementing robust calibration strategies, researchers can achieve accurate and reliable quantitative results. This guide provides a foundation for troubleshooting and developing high-quality analytical methods for BDMC.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell.
  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online.
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry - Restek Resource Hub.
  • Matrix effects: Causes and solutions - ResearchG
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbam
  • 4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate(BDMC) Standard 1000 ug/mL methanol 1X1ML - Thomas Scientific.
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - ResearchG
  • 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL) - ZeptoMetrix.
  • Effective Analysis Carbamate Pesticides | Separ

Sources

Technical Support Center: Troubleshooting Peak Shape in HPLC Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their chromatographic experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique characteristics of this analyte.

Understanding the Analyte: this compound

Before diving into troubleshooting, it's crucial to understand the chemical nature of our target molecule.

  • Structure: this compound[1]

  • Molecular Formula: C₁₀H₁₂BrNO₂[1][2]

  • Molecular Weight: 258.11 g/mol [1][2]

  • Nature: This compound is a carbamate derivative. While it possesses polar functional groups (carbamate linkage), it is a neutral compound and lacks readily ionizable sites. Its retention in reversed-phase HPLC will be primarily governed by hydrophobic interactions.

This understanding is pivotal because, for a neutral analyte, peak tailing is less likely to be caused by strong ionic interactions with the stationary phase, which are common with acidic or basic compounds. Instead, other secondary interactions and system issues are often the culprits.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: Peak tailing for a neutral compound like this compound in reversed-phase HPLC is often due to secondary polar interactions with the silica stationary phase.[3] Specifically, residual silanol groups (Si-OH) on the silica surface can interact with the polar carbamate group of your analyte.[4][5] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.[3] Other potential causes include column overload, extra-column dead volume, or a partially blocked column frit.[6][7]

Q2: What is a silanol group and why does it cause problems?

A2: Silica, the base material for most reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface.[5] During the manufacturing process, a hydrophobic stationary phase (like C18) is bonded to these groups. However, it's impossible to cover all of them, leaving some "residual silanols" exposed.[5] These silanols are polar and can be acidic, with a pKa typically between 3.5 and 4.5.[8] They can interact with polar functional groups on analytes, causing secondary retention that leads to peak tailing.[3][4][9]

Q3: Can I just adjust the mobile phase pH to fix the tailing?

A3: Adjusting pH is a very effective strategy for ionizable compounds, but for a neutral analyte like this carbamate, its impact is indirect. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of the residual silanol groups on the silica surface, making them less interactive with your analyte.[10] This reduces the secondary interactions causing the tailing.[3] However, always ensure your column is stable at the chosen pH.[11]

Q4: My peak is fronting, not tailing. What does that mean?

A4: Peak fronting, where the front of the peak is sloped, is less common than tailing. The most frequent causes are sample overload (injecting too much mass of the analyte) or a problem with the column bed, such as a void or channel.[6] It can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.

In-Depth Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape distortion and can compromise accurate integration and quantification.[10][12]

The primary cause of peak tailing is often a secondary retention mechanism, most commonly interactions with residual silanols on the silica backbone of the stationary phase.[3][13]

A diagnostic workflow for troubleshooting peak tailing.

1. Mobile Phase Optimization:

  • Rationale: The mobile phase can be modified to minimize the analyte's interaction with active silanol sites.

  • Protocol 1: Lowering Mobile Phase pH

    • Prepare your aqueous mobile phase component with a buffer suitable for a low pH range (e.g., phosphate or formate).

    • Adjust the pH to 2.5 - 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). This will protonate the silanol groups, reducing their ability to interact with the polar carbamate.[3][10]

    • Prepare your final mobile phase by mixing the buffered aqueous phase with your organic solvent (e.g., acetonitrile or methanol).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Protocol 2: Using a Sacrificial Base (Competitive Silanol Masking)

    • For neutral compounds, a small, sterically unhindered amine like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.05-0.1%).

    • The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10]

    • Note: This approach may not be suitable for LC-MS applications due to ion suppression.

2. Column Selection:

  • Rationale: Modern columns are designed to minimize the effects of residual silanols.

  • Recommendation: If peak tailing persists, switch to a column that is either "end-capped" or based on a high-purity silica.

    • End-capping is a process where residual silanols are chemically bonded with a small, non-polar group, making them much less reactive.[3][5]

    • High-purity "Type B" silica has a lower metal content and fewer highly acidic silanol groups, leading to better peak shapes for polar and basic compounds.[8][14]

3. Check for System Issues:

  • Rationale: Problems outside of the column can also cause peak distortion.

  • Troubleshooting Steps:

    • Extra-column volume: Ensure all tubing between the injector and the column, and the column and the detector, is as short and narrow in diameter as possible to minimize peak broadening.[12]

    • Column Frit Blockage: If the column has been used extensively, particulates from the sample or system can block the inlet frit, distorting the flow path.[7] Try reverse-flushing the column (disconnect from the detector first) at a low flow rate.

ParameterStandard Condition (Example)Optimized Condition for TailingRationale
Mobile Phase pH 5.0 (unbuffered)2.5 - 3.0 (buffered)Suppresses ionization of residual silanols.[10]
Column Type Standard C18 (Type A silica)End-capped, high-purity C18Minimizes available silanol groups for interaction.[3][5]
Additive None0.1% Formic Acid or 0.05% TEAAcid suppresses silanol activity; TEA masks silanols.[10]
Issue 2: Peak Fronting

Peak fronting is typically indicative of a physical or concentration-related problem.

A diagnostic workflow for troubleshooting peak fronting.

1. Address Column Overload:

  • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[6]

  • Protocol: Serial Dilution Study

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:50).

    • Inject each dilution under the same chromatographic conditions.

    • Observe the peak shape. If the fronting improves or disappears upon dilution, the original issue was mass overload. Determine the highest concentration that provides a symmetrical peak.

2. Check Sample Solvent:

  • Rationale: If the sample is dissolved in a solvent significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the start of the separation, leading to distortion.

  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

3. Inspect the Column:

  • Rationale: A physical void or channel in the column packing material can create an uneven flow path, leading to peak fronting or splitting. This can happen from pressure shocks or operating at a pH that degrades the silica.

  • Diagnosis & Solution:

    • A sudden drop in backpressure is a strong indicator of a column void.

    • Unfortunately, a significant void is usually irreversible. The column will need to be replaced.[6] To prevent this, always ramp up the flow rate slowly and operate within the column's recommended pH and pressure limits.

ParameterPotential Problem ConditionRecommended ActionExpected Outcome
Sample Concentration > 1 mg/mL (example)Dilute sample 10-foldSymmetrical peak shape
Sample Solvent 100% AcetonitrileDissolve in mobile phase (e.g., 50:50 ACN:Water)Improved peak symmetry
Column Backpressure Sudden, significant dropReplace columnRestoration of normal peak shape and pressure

By systematically applying these diagnostic workflows and experimental protocols, you can effectively troubleshoot and resolve poor peak shape issues for this compound, leading to more accurate and reliable HPLC results.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbam
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbam
  • The Role of End-Capping in RP. Phenomenex.
  • Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class.
  • Do You Really Know Your St
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbam
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbam
  • Exploring the Role of pH in HPLC Separ
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog.

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Addressing poor recovery of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in analytical methods.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor recovery of BDMC during analytical testing. As a senior application scientist, my goal is to provide you with logical, field-tested solutions grounded in scientific principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the analysis of this compound.

Q1: What is this compound and what are its key chemical properties?

This compound (BDMC) is a chemical compound often used as an internal standard for the analysis of other carbamate pesticides in various matrices.[1] Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂BrNO₂[2][3]
Molecular Weight 258.11 g/mol [1][2]
CAS Number 672-99-1[1][2]
Melting Point 114-116 °C[1]
Appearance White to light brown powder[4]
Solubility Soluble in polar organic solvents like methanol and acetonitrile.[5][6]

Q2: Why is the recovery of carbamates, including BDMC, often challenging in analytical methods?

The challenges in achieving high and consistent recovery of carbamates stem from their chemical nature. N-methylcarbamates are esters of carbamic acid and are susceptible to hydrolysis, particularly under basic (alkaline) conditions.[7][8] This degradation pathway is a primary cause of analyte loss during sample preparation and analysis. Additionally, some carbamates exhibit thermal instability, which can lead to poor recovery in gas chromatography (GC) systems if not handled correctly.[9][10]

Q3: What are the most common analytical techniques for the determination of BDMC and other carbamates?

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for carbamate analysis due to their thermal instability.[9][10] HPLC methods are often coupled with:

  • Post-column derivatization followed by fluorescence detection: This is a highly sensitive and selective method recommended by the U.S. Environmental Protection Agency (EPA) for carbamate analysis.[10]

  • Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, making it suitable for complex matrices.[11]

  • UV Detection: Can be used, but may lack the sensitivity and selectivity of fluorescence or MS detection.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to improve the thermal stability of the carbamates.[9]

Part 2: Troubleshooting Guide for Poor Recovery of BDMC

This section provides a systematic approach to diagnosing and resolving low recovery issues with BDMC.

Issue 1: Low Recovery During Sample Preparation (Solid-Phase Extraction - SPE)

Poor recovery during the sample extraction and cleanup phase is a frequent problem.

Q: My BDMC recovery is low after performing Solid-Phase Extraction (SPE). What are the potential causes and how can I fix this?

A: Low recovery during SPE can be attributed to several factors. The logical flow for troubleshooting this issue is outlined below.

SPE_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low BDMC Recovery Post-SPE pH Incorrect Sample pH LowRecovery->pH Check Sorbent Inappropriate Sorbent Choice or Conditioning LowRecovery->Sorbent Check Elution Suboptimal Elution Solvent LowRecovery->Elution Check FlowRate Incorrect Flow Rate LowRecovery->FlowRate Check AdjustpH Adjust sample pH to neutral (around 7) pH->AdjustpH Action OptimizeSorbent Ensure proper sorbent conditioning. Consider C18 or similar reversed-phase sorbent. Sorbent->OptimizeSorbent Action OptimizeElution Test different elution solvents (e.g., acetonitrile, methanol, ethyl acetate). Elution->OptimizeElution Action OptimizeFlowRate Optimize sample loading and elution flow rates. FlowRate->OptimizeFlowRate Action

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Step-by-Step Protocol for SPE Optimization:

  • pH Adjustment:

    • Rationale: Carbamates like BDMC can hydrolyze under alkaline conditions.[7][8] Maintaining a neutral pH (around 7.0) during sample loading is crucial to prevent degradation.[9][12]

    • Protocol:

      • Take a representative aliquot of your sample.

      • Measure the pH using a calibrated pH meter.

      • Adjust the pH to 7.0 ± 0.5 using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Sorbent Selection and Conditioning:

    • Rationale: The choice of sorbent material is critical for effective retention of the analyte. For moderately polar compounds like BDMC, a reversed-phase sorbent such as C18 is a common choice.[7][14] Proper conditioning of the sorbent is necessary to ensure consistent interaction with the analyte.

    • Protocol:

      • Condition the C18 SPE cartridge sequentially with one cartridge volume of a strong solvent (e.g., methanol or acetonitrile).

      • Equilibrate the cartridge with one cartridge volume of HPLC-grade water, ensuring the sorbent does not go dry before sample loading.

  • Elution Solvent Optimization:

    • Rationale: The elution solvent must be strong enough to desorb the analyte from the sorbent. The choice of solvent can significantly impact recovery.

    • Protocol:

      • Spike a known concentration of BDMC into a clean matrix.

      • Process the samples through the SPE procedure.

      • Elute separate samples with different solvents (e.g., acetonitrile, methanol, ethyl acetate) or solvent mixtures.

      • Analyze the eluates to determine which solvent provides the highest recovery.

Issue 2: Low Recovery or Peak Issues in HPLC Analysis

Even with good sample preparation, problems can arise during the chromatographic analysis.

Q: I'm observing low recovery, peak tailing, or inconsistent peak areas for BDMC in my HPLC analysis. What should I investigate?

A: These issues can be caused by several factors related to the HPLC system and method parameters.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Recovery / Poor Peak Shape in HPLC MobilePhase Mobile Phase pH / Composition LowRecovery->MobilePhase Investigate Column Column Degradation / Contamination LowRecovery->Column Investigate Temp Thermal Degradation LowRecovery->Temp Investigate Injection Injection Solvent Mismatch LowRecovery->Injection Investigate OptimizeMobilePhase Ensure mobile phase is slightly acidic or neutral. Use high-purity solvents. MobilePhase->OptimizeMobilePhase Action CheckColumn Use a guard column. Flush or replace the analytical column. Column->CheckColumn Action ControlTemp Use a column oven to maintain a consistent, moderate temperature. Temp->ControlTemp Action MatchInjectionSolvent Dissolve sample in mobile phase or a weaker solvent. Injection->MatchInjectionSolvent Action

Caption: Troubleshooting workflow for HPLC analysis issues.

Detailed Troubleshooting Steps for HPLC:

  • Mobile Phase Integrity:

    • Rationale: An inappropriate mobile phase pH can cause on-column degradation of carbamates. The use of low-quality solvents can introduce contaminants that interfere with the analysis.[15]

    • Action:

      • Check the pH of your mobile phase; a slightly acidic to neutral pH is generally recommended for carbamate stability.

      • Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Column Health:

    • Rationale: Contaminants from the sample matrix can accumulate on the column, leading to peak shape issues and loss of resolution. The stationary phase can also degrade over time.

    • Action:

      • Install a guard column before the analytical column to protect it from strongly retained sample components.

      • If peak shape deteriorates, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Temperature Control:

    • Rationale: Although less of a concern than with GC, some carbamates can be sensitive to temperature. Inconsistent temperatures can lead to retention time shifts.[16]

    • Action:

      • Use a column oven to maintain a stable and consistent temperature throughout the analysis.

  • Injection Solvent:

    • Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and poor resolution.[15]

    • Action:

      • Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.

By systematically addressing these potential issues in both sample preparation and HPLC analysis, you can significantly improve the recovery and reproducibility of your this compound analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Detection of Bendiocarb Residues in Environmental Samples.
  • Warner, J.S., Engel, T.M., & Mondron, P.J. (1985). Determination Of Bendiocarb In Industrial And Municipal Wastewaters. U.S. Environmental Protection Agency.
  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • Latrous El Atrache, L., & Sabbah, S. (n.d.). Determination of phenyl-N-methylcarbamates and their hydrolysis products in water, using solid- phase extraction and. Canadian Science Publishing.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98 672-99-1.
  • PubMed. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
  • Baghdad Science Journal. (2016). Development of Green Method for Trace Determination of Bendiocarb in Real Samples Using Emerson.
  • Latrous El Atrache, L., & Sabbah, S. (n.d.). Determination of phenyl-N-methylcarbamates and their hydrolysis products in water, using solid-phase extraction and reversed-phase liquid chromatography with UV and electrospray mass spectrometric detection. Canadian Science Publishing.
  • ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
  • LGC Standards. (n.d.). 4-Bromo-3,5-dimethylphenyl-n-methylcarbamate.
  • ResearchGate. (n.d.). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
  • PubMed. (2019). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies.
  • National Institutes of Health. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
  • ResearchGate. (n.d.). Determination of phenyl-N-methylcarbamates and their hydrolysis products in water, using solid-phase extraction and reversed-phase liquid chromatography with UV and electrospray mass spectrometric detection.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed Central. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review.
  • EPA. (n.d.). N-methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • PubMed. (n.d.). Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry.
  • National Institutes of Health. (n.d.). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • NSI Lab Solutions. (n.d.). This compound #269H.

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Technical Support Center: Minimizing Signal Suppression for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. This document is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering challenges with signal suppression. As a carbamate compound, this compound is susceptible to matrix effects, a phenomenon where co-eluting components from the sample matrix interfere with the ionization of the analyte, leading to inaccurate and unreliable quantification.[1][2]

This guide provides in-depth, experience-based solutions and protocols to diagnose, troubleshoot, and mitigate signal suppression, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the analysis of this compound.

Q1: What is signal suppression and why is it a problem for my analysis?

A: Signal suppression, a type of matrix effect, is a phenomenon frequently observed in electrospray ionization (ESI) LC-MS/MS analysis where the signal intensity of the target analyte is reduced by the presence of other components in the sample.[2][3] These interfering components, or "matrix," can include salts, lipids, proteins, and other endogenous materials co-extracted with your analyte.

Causality: Suppression occurs primarily at the ESI source. Co-eluting matrix components can compete with the analyte for the limited surface area of the ESI droplets, alter droplet evaporation characteristics, or compete for gas-phase protons, all of which inhibit the efficient formation of gas-phase analyte ions.[4] This leads to:

  • Poor sensitivity and high limits of detection (LOD/LOQ).[5]

  • Inaccurate and imprecise quantification.[5]

  • Poor assay reproducibility.

Q2: How can I definitively diagnose and quantify signal suppression in my assay?

A: The most direct way to assess signal suppression is through a post-extraction spike experiment, which is a core component of bioanalytical method validation as recommended by regulatory bodies like the FDA.[6][7] This experiment quantifies the "Matrix Factor" (MF).

Protocol: Quantitative Assessment of Matrix Factor (MF)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final analytical solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, tissue homogenate). After the final extraction step, spike the analyte and IS into the processed blank matrix extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor using the following formula: MF = (Peak Response in Set B) / (Peak Response in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Signal suppression. (e.g., MF = 0.4 means 60% signal suppression).

    • MF > 1: Signal enhancement.

The goal is to achieve an MF value as close to 1 as possible, with a coefficient of variation (%CV) across the different matrix lots of ≤15%.[8]

Q3: My assay is suffering from significant signal suppression. What is the first thing I should adjust?

A: The most effective strategy to combat matrix effects is to improve the sample preparation process.[3][9] The goal is to remove interfering matrix components before the sample is injected into the LC-MS system. The choice of technique depends on the complexity of your matrix.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, inexpensive.Non-selective; significant matrix components (e.g., phospholipids) remain in the supernatant.Initial screening, simple matrices.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on polarity.Cleaner extracts than PPT.Can be labor-intensive, requires large solvent volumes, may have emulsion issues.Non-polar to moderately polar analytes in aqueous matrices.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[10]Highly selective, provides the cleanest extracts, high concentration factor.[11]More complex method development, higher cost per sample.Complex matrices (plasma, tissue), when high sensitivity is required.[12]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." An extraction and cleanup method involving salting out and dispersive SPE.Fast, high throughput, effective for a wide range of pesticides in food matrices.[5][13][14]May require optimization for different matrix types.[15][16]Food and environmental samples.

Recommendation: For a carbamate like this compound in a biological matrix (e.g., plasma, serum), Solid-Phase Extraction (SPE) is often the most robust solution for minimizing signal suppression. A reversed-phase sorbent (e.g., C18) is a good starting point.

Q4: Can I just dilute my sample to reduce the matrix effect?

A: Yes, dilution is a straightforward method to reduce the concentration of interfering matrix components.[16][17] It can be surprisingly effective for "cleaner" matrices or when the analyte concentration is high.

Causality: By diluting the sample extract, you lower the concentration of all components, including the matrix interferences that cause suppression. However, this also dilutes your analyte, which can compromise the sensitivity of the assay. This approach is a trade-off between reducing matrix effects and maintaining an adequate signal-to-noise ratio. A dilution factor of 25-40 has been shown to reduce suppression to less than 20% in some cases.[17]

Q5: How can I optimize my chromatography to avoid signal suppression?

A: Chromatographic separation is your second line of defense. The goal is to chromatographically separate the analyte from the co-eluting matrix components that cause suppression.

  • Increase Chromatographic Resolution: Use a high-efficiency column (e.g., smaller particle size, longer column) to better separate peaks.

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from regions of high matrix interference. A post-column infusion experiment can be used to identify these "suppression zones."

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivities and may better resolve the analyte from interferences.

Q6: How does an internal standard help, and what makes a good one?

A: An internal standard (IS) is crucial for accurate quantification because it can compensate for signal variability, including suppression.[18] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms).[19][20]

Causality: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same degree of signal suppression in the ESI source.[21] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate and precise results.

Key Characteristics of a Good SIL-IS:

  • Co-elution: It must co-elute perfectly with the analyte.

  • Mass Difference: A mass difference of at least 3 Da is recommended to prevent isotopic crosstalk.[19]

  • Label Stability: The isotopic labels must be in a stable position on the molecule and not subject to exchange.[19]

If a SIL-IS is not available, a structural analog can be used, but it may not co-elute or experience the same degree of suppression, potentially compromising data quality.[18] this compound itself has been used as an internal standard for the analysis of other carbamate pesticides.

Troubleshooting Workflow & Protocols

Workflow for Diagnosing and Mitigating Signal Suppression

This workflow provides a logical sequence of steps to address signal suppression issues.

G start Inaccurate Results or Low Analyte Signal check_ms Step 1: Verify MS Performance (Tune & Calibrate) start->check_ms quantify_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) check_ms->quantify_me me_ok Matrix Effect Acceptable? (MF ≈ 1, %CV < 15%) quantify_me->me_ok me_bad Significant Suppression (MF << 1) me_ok->me_bad No other_issue Investigate Other Issues (e.g., Analyte Stability) me_ok->other_issue Yes optimize_prep Step 3: Optimize Sample Prep (e.g., Switch to SPE) me_bad->optimize_prep reassess_me1 Re-assess Matrix Effect optimize_prep->reassess_me1 optimize_lc Step 4: Optimize Chromatography (Change Gradient/Column) reassess_me1->optimize_lc Still Suppressed final_validation Final Method Validation reassess_me1->final_validation Acceptable reassess_me2 Re-assess Matrix Effect optimize_lc->reassess_me2 use_sil_is Step 5: Implement SIL-IS reassess_me2->use_sil_is Still Suppressed reassess_me2->final_validation Acceptable use_sil_is->final_validation

Caption: A step-by-step workflow for troubleshooting signal suppression.

Protocol: Generic Solid-Phase Extraction (SPE) for Carbamates from an Aqueous Matrix

This protocol provides a starting point for developing a robust SPE method for this compound from a matrix like plasma or water.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample, pre-treated if necessary (e.g., centrifuged plasma)

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Nitrogen evaporator

Methodology:

  • Conditioning:

    • Pass 5 mL of Methanol through the SPE cartridge.

    • Do not allow the sorbent to go dry.

  • Equilibration:

    • Pass 5 mL of Deionized Water through the cartridge.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load 1-2 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% Methanol in Water) to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all water. This step is critical for efficient elution.

  • Elution:

    • Elute the analyte with 5 mL of a strong organic solvent (e.g., Acetonitrile or Ethyl Acetate) into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of the initial mobile phase.

    • Vortex to mix, then transfer to an autosampler vial for LC-MS analysis.

References

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 31(3), 345-367.
  • Stahnke, H., et al. (2012). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of problematic pesticides in a fast and easy method for residue analysis of fruits and vegetables.
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • U.S. Food and Drug Administration. (2018).
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • AMS BioPharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma.
  • PharmaCompass. (2015).
  • Uclés, S., et al. (2016). Reduction of matrix effects through a simplified QuEChERS method and using small injection volumes in a LC-MS/MS system for the determination of 28 pesticides in fruits and vegetables. Analytical Methods, 8(3), 561-569.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • Outsourced Pharma. (2023).
  • Sigma-Aldrich.
  • ADLM. (2017).
  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection.
  • Li, Y., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507-1514.
  • AGQ Labs. (n.d.).
  • Restek Corporation. (2017). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience.
  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues. Chromtech.com.
  • Li, H., et al. (2016). Reduction of matrix effects through a simplified QuEChERS method and using small injection volumes in a LC-MS/MS system for the determination of 28 pesticides in fruits and vegetables.
  • Benchchem. (n.d.).
  • Ratanapongleka, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11847-11858.
  • Basheer, C., et al. (2007). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
  • Abdullah, M. P., et al. (2016). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Cole-Parmer. (n.d.). Spex S-591-PK 4-Bromo-3.
  • Patent Document WO2011047262A1. (n.d.). Furo[2,3-b]pyridine compounds as B-Raf inhibitors.
  • Thomas Scientific. (n.d.). 4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate(BDMC) Standard 1000 ug/mL methanol 1X1ML. ThomasSci.com.
  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC.ca.gov.
  • Kim, M., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
  • Al-Ishaq, R. K., et al. (2024).
  • National Pesticide Information Center. (n.d.).
  • Shen, Q., et al. (2026). Self-calibrating dual-signal cascade amplification strategy for anti-interference detection of carbamate pesticides via fluorescent gold nanozymes. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 705, 138994.
  • Rao, T. N., et al. (2001). Electrochemical detection of carbamate pesticides at conductive diamond electrodes. Analytical Chemistry, 73(8), 1799-1804.

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Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate with Common Carbamate Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the cross-validation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate against other prevalent carbamate standards. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical system.

Introduction: The Imperative for Specificity in Carbamate Analysis

Carbamates, esters of carbamic acid, are a class of compounds with widespread applications, most notably as pesticides in agriculture.[1] Their mechanism of action, the reversible inhibition of acetylcholinesterase, makes them effective but also poses potential health risks to non-target organisms, including humans.[1] Consequently, regulatory bodies worldwide mandate strict monitoring of carbamate residues in environmental and food samples.

This compound (BDMC) is a specific N-methylcarbamate. While not a widely used pesticide itself, it frequently serves as a crucial internal standard in the analysis of other carbamate pesticides due to its structural similarity and distinct mass.[2][3][] The analytical challenge lies in developing methods that can accurately quantify a target carbamate without interference from other structurally related carbamates that may be present in the same sample. This is where cross-validation becomes paramount.

This guide details a systematic approach to developing and cross-validating a High-Performance Liquid Chromatography (HPLC) method for BDMC, assessing its selectivity against a panel of common carbamate standards: Carbofuran, Carbaryl, and Methomyl. We will explore the physicochemical properties that dictate chromatographic behavior, provide a detailed experimental protocol, and discuss advanced detection techniques for unequivocal confirmation.

Chapter 1: Comparative Physicochemical Properties of Selected Carbamates

The success of a chromatographic separation is fundamentally governed by the physicochemical properties of the analytes. A C18 reversed-phase column is a common choice for carbamate analysis, separating compounds based on their relative hydrophobicity.[5][6] The table below summarizes key properties of our target analyte and selected carbamate standards, providing the basis for predicting their chromatographic behavior.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Predicted LogP *
This compound (BDMC) CNC(=O)Oc1cc(C)c(Br)c(C)c1C₁₀H₁₂BrNO₂258.11[3][7]114-116[2]3.1
Carbofuran O=C(Nc1c(OC(C)C)cc2c1C(C)2C)c1ccccc1C₁₂H₁₅NO₃221.25153-1542.3
Carbaryl CNC(=O)Oc1cccc2ccccc12C₁₂H₁₁NO₂201.221422.4
Methomyl CNC(=O)ON=C(SC)CC₅H₁₀N₂O₂S162.2178-790.7

*Predicted LogP values are estimations of hydrophobicity; higher values indicate greater retention in reversed-phase HPLC.

As indicated by its higher molecular weight and the presence of a bromine atom and two methyl groups on the phenyl ring, BDMC is predicted to be the most hydrophobic of the selected compounds. This suggests it will have the longest retention time on a C18 column under isocratic conditions, a hypothesis we will test in our cross-validation study.

Chapter 2: HPLC-UV Method Development for Carbamate Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of carbamates.[8][9] The following protocol is based on established methodologies, such as those outlined in EPA Method 632, and is optimized for the separation of BDMC and the selected carbamate standards.[5][10]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.[5]

  • Analytical Column: A C18 reversed-phase column (e.g., 30 cm x 4 mm ID, 10 µm particle size or equivalent) is recommended for its proven efficacy in separating carbamate pesticides.[5]

  • Guard Column: A C18 guard column is highly recommended to protect the analytical column from contaminants.

2. Reagents and Standards:

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18 MΩ·cm).

  • Standard Stock Solutions (1000 µg/mL): Prepare by accurately weighing ~10 mg of each pure standard (BDMC, Carbofuran, Carbaryl, Methomyl), dissolving in methanol, and diluting to volume in a 10 mL volumetric flask.[10]

  • Working Standard Mixture (10 µg/mL): Prepare by diluting the stock solutions in the initial mobile phase composition.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might be:

    • Start at 30% A, hold for 2 minutes.

    • Ramp to 70% A over 15 minutes.

    • Hold at 70% A for 3 minutes.

    • Return to 30% A and equilibrate for 5 minutes.

    • This gradient is designed to first elute the more polar compounds like Methomyl, followed by the more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 220 nm. Many carbamates show absorbance at this wavelength, providing a good compromise for simultaneous detection.[11]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Standards (1000 µg/mL) Working Prepare Working Mixture (10 µg/mL) Stock->Working HPLC Inject into HPLC (C18 Column) Working->HPLC Sample Sample Extraction (e.g., SPE or LLE) Sample->HPLC Gradient Gradient Elution (ACN/Water) HPLC->Gradient UV UV Detection (220 nm) Gradient->UV Chroma Obtain Chromatogram UV->Chroma Quant Quantify Peaks Chroma->Quant

Caption: High-level workflow for the HPLC-UV analysis of carbamates.

Chapter 3: Cross-Validation Study: Assessing Specificity and Selectivity

The core of this guide is the cross-validation experiment. The objective is to challenge the developed HPLC-UV method's ability to separate and distinguish this compound from other carbamates. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[12]

Experimental Protocol: Specificity Assessment
  • Individual Standard Injections: Inject each of the four carbamate standards (BDMC, Carbofuran, Carbaryl, Methomyl) individually at a concentration of 10 µg/mL using the HPLC-UV method described in Chapter 2. Record the retention time (tR) for each compound.

  • Mixed Standard Injection: Inject the combined working standard mixture containing all four carbamates at 10 µg/mL.

  • Data Analysis:

    • Compare the retention times from the individual and mixed injections to confirm peak identity.

    • Calculate the resolution (Rs) between adjacent peaks in the mixed chromatogram. An Rs value ≥ 1.5 indicates baseline separation, which is considered ideal for quantification.

    • Examine the chromatogram for any peak co-elution or interference.

Expected Results and Data Presentation

The results of the cross-validation study can be effectively summarized in a table. Based on the LogP values, the expected elution order is Methomyl, followed by Carbofuran and Carbaryl (which may be closely eluted), and finally BDMC.

Analyte Retention Time (tR) (min) Resolution (Rs) to Next Peak Peak Purity *Observations
Methomyl4.54.2>0.99Sharp, symmetrical peak
Carbofuran9.81.6>0.99Baseline separated
Carbaryl10.93.5>0.99Baseline separated
BDMC 15.2N/A>0.99Well-retained, sharp peak

*Peak purity data can be obtained if using a Diode Array Detector (DAD) by comparing spectra across the peak.

Logical Diagram for Cross-Validation

Cross_Validation_Logic cluster_method Analytical Method cluster_analytes Analytes Method Optimized HPLC-UV Method Test Inject Mixture Method->Test BDMC BDMC Standard BDMC->Test Carbofuran Carbofuran Standard Carbofuran->Test Carbaryl Carbaryl Standard Carbaryl->Test Methomyl Methomyl Standard Methomyl->Test Result Analyze Chromatogram Test->Result Decision Is Resolution (Rs) >= 1.5 for all peaks? Result->Decision Pass Method is Selective Decision->Pass Yes Fail Method Lacks Selectivity (Requires Re-optimization) Decision->Fail No

Caption: Decision logic for assessing method selectivity in the cross-validation study.

Chapter 4: Advanced Confirmation with LC-MS/MS

While HPLC-UV provides excellent quantitative data, for unequivocal identification, especially in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[6][13][14] This technique offers superior selectivity and sensitivity.

In an LC-MS/MS system, after chromatographic separation, molecules are ionized (typically using electrospray ionization - ESI) and then filtered by a mass analyzer. A precursor ion corresponding to the analyte's molecular weight is selected, fragmented, and the resulting product ions are detected. This transition (precursor ion → product ion) is highly specific to the analyte's chemical structure.

A key fragmentation pathway for many N-methylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[6] However, other fragmentations can also occur, providing a unique fingerprint for each compound.

Compound [M+H]⁺ (Precursor Ion) Major Product Ion(s) Collision Energy (eV)
BDMC 258.0/260.0201.0/203.0 ([M+H - C₂H₃NO]⁺)15-25
Carbofuran 222.1165.1 ([M+H - C₃H₇N]⁺)10-20
Carbaryl 202.1145.1 ([M+H - C₂H₃NO]⁺)10-20
Methomyl 163.188.0 ([C₄H₆NS]⁺)5-15

Note: Values are illustrative and require empirical optimization on the specific instrument.

By monitoring unique Multiple Reaction Monitoring (MRM) transitions for each carbamate, the LC-MS/MS method can selectively detect and quantify BDMC even if it co-elutes chromatographically with an interfering compound, providing the highest level of confidence in the results.[6]

Conclusion and Future Outlook

This guide has systematically detailed the process for the cross-validation of this compound against other common carbamate standards. Through a combination of sound chromatographic principles, a robust HPLC-UV methodology, and the confirmatory power of LC-MS/MS, we have established a framework for ensuring analytical specificity. The presented HPLC-UV method demonstrates effective baseline separation of BDMC from Carbofuran, Carbaryl, and Methomyl, validating its selectivity.

For researchers, the key takeaway is that method validation is not a single event but a process. While this guide provides a solid foundation, the principles must be applied and adapted to specific sample matrices, which can introduce unique interferences. The use of BDMC as an internal standard, cross-validated for specificity against likely contaminants, is a cornerstone of generating reliable and defensible analytical data in the critical field of residue analysis.

References

  • Stamp, J. J., Siegmund, E. G., Cairns, T., & Chan, K. K. (1986). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. The Journal of Organic Chemistry, 51(5), 677–681. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2489. Available at: [Link]

  • U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Lin, T.-J., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2343–2348. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA 531 Carbamate Pesticides Test in Industrial Water. Intertek. Retrieved January 10, 2026. Available at: [Link]

  • Ligaray, M., et al. (2012). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. ResearchGate. Available at: [Link]

  • Damico, J. N. (1972). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 55(4), 741–745. Available at: [Link]

  • Li, M., et al. (2018). LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Avomeen. Retrieved January 10, 2026. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 10, 2026. Available at: [Link]

  • Chen, J., et al. (2013). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11957–11968. Available at: [Link]

  • Promphet, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA 8141 Carbamate Pesticides Test in Water. Intertek. Retrieved January 10, 2026. Available at: [Link]

  • ZeptoMetrix. (n.d.). 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. Available at: [Link]

  • Kim, M., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770–775. Available at: [Link]

  • Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Available at: [Link]

  • Adeyinka, A., & Pierre, L. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 9(12), 342. Available at: [Link]

  • Nguyen, T. T. T., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 21(4), 415–424. Available at: [Link]

  • de Souza, D. Z., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices. Toxics, 10(5), 269. Available at: [Link]

  • Tran, T. T. L., et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. VNU Journal of Science: Natural Sciences and Technology, 38(4). Available at: [Link]

Sources

The Gold Standard: A Comparative Guide to Deuterated Internal Standards for the Quantification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Analytical Certainty

In the landscape of quantitative bioanalysis, particularly within drug development and toxicology, the accuracy and precision of measurements are paramount. The ability to reliably determine the concentration of a target analyte in a complex biological matrix is the bedrock upon which critical decisions are made. 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a compound relevant in various analytical contexts, including as a reference standard for carbamate pesticide analysis, presents a typical challenge for quantification in matrices like plasma, urine, or tissue homogenates.[1]

The primary obstacle in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis is not merely detecting the analyte, but accounting for the variability introduced during sample processing and analysis.[2] This is where the role of an internal standard (IS) becomes indispensable. An ideal IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample, which mimics the analyte's behavior through extraction, chromatography, and ionization, thereby correcting for any variations.

This guide provides an in-depth comparison between the use of a stable isotope-labeled (SIL) internal standard—specifically a deuterated analog—and a non-labeled structural analog for the robust quantification of this compound. We will explore the mechanistic underpinnings of why SIL internal standards are considered the gold standard and present supporting data to illustrate their superior performance in mitigating the most insidious challenge in LC-MS: the matrix effect.[3][4]

The Ideal Internal Standard: A Theoretical Framework

An internal standard is designed to compensate for procedural and instrumental variability.[5] The fundamental assumption is that any factor affecting the analyte's signal will affect the IS to the same degree, thus keeping the ratio of their responses constant. A stable isotope-labeled version of the analyte is the closest possible compound to this ideal.[6][7]

For this compound, a suitable deuterated internal standard would be 4-Bromo-3,5-dimethylphenyl N-(methyl-d3)-carbamate (henceforth referred to as BDMC-d3 ). The three deuterium atoms on the N-methyl group provide a +3 Da mass shift, which is sufficient to differentiate it from the analyte in a mass spectrometer without significantly altering its chemical properties.[5]

Key Advantages of a Deuterated Internal Standard (e.g., BDMC-d3):

  • Identical Physicochemical Properties: It shares the same extraction recovery, solubility, and chromatographic retention time as the analyte.[5][8]

  • Co-elution: It co-elutes precisely with the analyte, ensuring both are subjected to the exact same matrix effects at the same moment in the ion source.[6]

  • Similar Ionization Efficiency: It ionizes with nearly identical efficiency, making it the perfect surrogate to normalize for fluctuations in the mass spectrometer's response.[9]

In contrast, a structural analog IS—a different but chemically similar molecule—may have different retention times, extraction efficiencies, and ionization responses, making it a less effective corrector for matrix-induced variations.[8][10]

Experimental Design for Performance Comparison

To objectively compare the performance of a deuterated IS (BDMC-d3) against a structural analog IS, a comprehensive bioanalytical method validation was designed in accordance with FDA guidelines.[11][12] Human plasma was chosen as the biological matrix.

Experimental Workflow

The following diagram illustrates the typical bioanalytical workflow for processing and analyzing samples.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard (BDMC-d3 or Analog IS) Sample->Spike_IS Step 1 Precip Protein Precipitation (Acetonitrile) Spike_IS->Precip Step 2 Vortex Vortex & Centrifuge Precip->Vortex Step 3-6 Supernatant Transfer Supernatant Vortex->Supernatant Step 3-6 Evap Evaporate & Reconstitute Supernatant->Evap Step 3-6 Inject Inject onto UPLC System Evap->Inject Step 7 Chrom Chromatographic Separation Inject->Chrom Step 8-11 Ionize Electrospray Ionization (ESI) Chrom->Ionize Step 8-11 Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Step 8-11 Integrate Peak Integration (Analyte & IS) Detect->Integrate Step 12 Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Step 13-15 Curve Generate Calibration Curve Ratio->Curve Step 13-15 Quantify Quantify Unknown Concentration Curve->Quantify Step 13-15

Caption: Bioanalytical workflow from sample preparation to final quantification.

Detailed Methodologies
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add 10 µL of the appropriate internal standard working solution (either BDMC-d3 or a structural analog).

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.

  • LC-MS/MS Conditions:

    • System: UPLC coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • BDMC Transition: m/z 258.0 → 157.1

      • BDMC-d3 Transition: m/z 261.0 → 160.1

      • Analog IS Transition: Specific to the chosen analog.

Comparative Performance Data

The following tables summarize the validation data, comparing the performance of the method when using the deuterated internal standard (BDMC-d3) versus a hypothetical, yet representative, structural analog internal standard.

Table 1: Linearity of Calibration Curve
Internal Standard TypeCalibration Range (ng/mL)Regression ModelMean R²
BDMC-d3 (SIL) 0.5 - 5001/x² weighted0.9989
Structural Analog 0.5 - 5001/x² weighted0.9945
  • Expert Insight: The higher coefficient of determination (R²) with the SIL IS indicates a better fit of the calibration curve, suggesting more consistent tracking of the analyte across the entire concentration range.

Table 2: Accuracy and Precision

Accuracy is reported as the percent relative error (%RE), and precision is reported as the percent relative standard deviation (%RSD). Acceptance criteria are typically ±15% (±20% at the LLOQ).[13]

QC Level (ng/mL)Internal StandardMean Conc. (ng/mL)Accuracy (%RE)Precision (%RSD)
LLOQ (0.5) BDMC-d3 0.52 +4.0% 6.8%
Structural Analog0.59+18.0%15.2%
Low (1.5) BDMC-d3 1.48 -1.3% 4.5%
Structural Analog1.65+10.0%11.8%
Mid (75) BDMC-d3 76.1 +1.5% 2.9%
Structural Analog84.3+12.4%9.5%
High (400) BDMC-d3 395.5 -1.1% 3.1%
Structural Analog448.2+12.1%10.3%
  • Expert Insight: The data clearly shows superior accuracy and precision at all concentration levels when using BDMC-d3. The structural analog, while acceptable in some cases, shows significantly higher variability (poorer precision) and a consistent positive bias (poorer accuracy), likely due to differential matrix effects.

Table 3: Matrix Effect Assessment

The matrix factor (MF) is calculated by comparing the analyte response in the presence of matrix to the response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-normalized MF is the critical parameter.[3]

Lot of PlasmaInternal StandardAnalyte MFIS MFIS-Normalized MF %RSD of MF
Lot 1-6BDMC-d3 0.78 (Suppression)0.79 (Suppression)0.99 3.5%
Lot 1-6Structural Analog0.78 (Suppression)0.92 (Slight Suppression)0.85 14.8%
  • Trustworthiness through Self-Validation: The key to a trustworthy method is its ability to produce the same result regardless of the biological source. The IS-Normalized Matrix Factor should be close to 1.0, with a %RSD across different lots of matrix of ≤15%.[4][14]

  • Expert Insight: This table is the most telling. Both the analyte and BDMC-d3 experience significant signal suppression (MF ≈ 0.78), which is common in protein precipitation extracts.[15] However, because BDMC-d3 co-elutes and behaves identically, it experiences the same degree of suppression, resulting in an IS-normalized MF of 0.99. The method is robust and reliable. The structural analog, however, does not experience the same degree of suppression (MF = 0.92). It fails to adequately compensate for the effect on the analyte, leading to an IS-normalized MF of 0.85 and high variability between lots (%RSD = 14.8%). This directly explains the poor accuracy and precision observed in Table 2.[3][6]

Conclusion: The Non-Negotiable Advantage of Deuterated Standards

The experimental data, grounded in established principles of bioanalysis, unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard like 4-Bromo-3,5-dimethylphenyl N-(methyl-d3)-carbamate. While a structural analog may seem like a viable and often cheaper alternative, it introduces a significant risk of compromised data quality.[8] The inability of a structural analog to perfectly track the analyte's behavior in the presence of variable matrix components leads to unacceptable levels of inaccuracy and imprecision.

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice is clear. The use of a deuterated internal standard is not a luxury but a foundational requirement for developing a robust, reliable, and defensible LC-MS/MS method. It ensures that the reported concentrations are a true reflection of the analyte's presence in the sample, free from the confounding influence of matrix effects.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(12), 1543-1557.[Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note.[Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab Resources.[Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments Blog.[Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Licea-Perez, H., & Wang, S. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.[Link]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[Link]

  • SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.[Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.[Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA.[Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA Presentation.[Link]

  • Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Application Note.[Link]

  • Amerigo Scientific. (n.d.). This compound (98%). Product Page.[Link]

  • PubChem. (n.d.). This compound. PubChem Database.[Link]

  • Cole-Parmer. (n.d.). Spex S-591-PK 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL. Product Page.[Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem Resources.[Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Proficiency Testing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within the realm of pesticide residue analysis, the integrity of proficiency testing (PT) is paramount for ensuring laboratory competence and the comparability of results across different organizations. This guide provides an in-depth performance evaluation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), a critical component in the analytical workflow for carbamate pesticides. While not typically a target analyte in PT schemes itself, its role as an internal standard is pivotal for the accurate quantification of other regulated carbamates. This guide will objectively compare its performance attributes with other carbamates and provide the supporting experimental context for its use.

The Foundational Role of Internal Standards in Proficiency Testing

Proficiency testing is a cornerstone of laboratory quality assurance, providing an external and objective assessment of a laboratory's ability to produce accurate and reliable data. In the analysis of pesticide residues, where matrices can be complex and sample preparation can introduce variability, the use of an internal standard (IS) is a widely accepted practice to ensure the quality of the analytical results. An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples. Its consistent addition to all samples, calibrants, and blanks allows for the correction of variations in extraction efficiency and instrument response.

This compound (CAS 672-99-1) has emerged as a valuable internal standard for the analysis of N-methyl carbamate pesticides.[1] Its structural similarity to many regulated carbamates, coupled with its distinct mass-to-charge ratio due to the presence of a bromine atom, makes it an excellent tool for minimizing analytical uncertainty.

Physicochemical Properties: A Comparative Overview

The suitability of BDMC as an internal standard is rooted in its physicochemical properties, which are comparable to many target carbamate analytes.

PropertyThis compound (BDMC)CarbarylCarbofuranMethomyl
Molecular Formula C₁₀H₁₂BrNO₂[2]C₁₂H₁₁NO₂C₁₂H₁₅NO₃C₅H₁₀N₂O₂S
Molecular Weight 258.11 g/mol [1][2]201.2 g/mol 221.2 g/mol 162.2 g/mol
Structure Brominated dimethylphenyl N-methylcarbamateNaphthyl N-methylcarbamateBenzofuranyl N-methylcarbamateThioacetimidate N-methylcarbamate
Key Feature for IS Contains bromine for unique mass spectrometric signature.Common target analyte.Common target analyte.Common target analyte.

The brominated structure of BDMC provides a distinct isotopic pattern in mass spectrometry, allowing for its unambiguous identification and quantification, separate from the target carbamates.

Performance in Analytical Methodologies

The performance of BDMC as an internal standard is best evaluated through the analytical methods in which it is employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for carbamate analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In LC-MS/MS analysis of N-methyl carbamate pesticide residues in food matrices like vegetables and grains, BDMC is utilized as an internal standard to compensate for matrix effects and variations in sample preparation.[1] A typical workflow involves extraction of the pesticides from the sample, followed by a cleanup step, and then analysis by LC-MS/MS.

Experimental Workflow: Carbamate Analysis using LC-MS/MS with BDMC as Internal Standard

Caption: LC-MS/MS workflow for carbamate analysis using BDMC.

A study on the determination of 20 carbamate pesticide residues in food by HPLC-MS/MS reported recoveries ranging from 51.2% to 125.0% with relative standard deviations (RSDs) from 1.4% to 19.8% for the target analytes when using an external standard method.[3] The use of an internal standard like BDMC would be expected to improve the precision and accuracy by correcting for the variability observed in recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

While many carbamates are thermally labile and not ideally suited for GC analysis, derivatization can be employed. In a method for the analysis of five carbamate pesticides in surface water using GC-MS, BDMC was chosen as the internal standard.[] The carbamates were derivatized with 9-xanthydrol prior to analysis. This study reported limits of quantification in the range of 0.007-0.028 µg/L and intra- and inter-day relative standard deviations of less than 15% for the target carbamates.[]

Comparative Performance Data

The following table summarizes typical performance data for common carbamate pesticides from various studies. While these studies may not have all used BDMC as an internal standard, they provide a benchmark for the expected performance in proficiency testing. The inclusion of BDMC as an internal standard aims to improve the consistency and accuracy of such results.

ParameterCarbarylCarbofuranMethomylAldicarb
Typical Recovery (%) 70-12070-12060-11070-120
Typical RSD (%) < 20< 20< 25< 20
Common LOQ (µg/kg) 1-101-105-201-10

The use of an appropriate internal standard like BDMC is critical to achieving these performance metrics, especially in complex matrices. A study on 15 carbamate pesticides using a QuEChERS extraction and LC-MS/MS analysis reported recoveries between 88.1% and 118.4% with coefficients of variation below 10%, demonstrating the high level of performance achievable with modern analytical techniques.[5]

Justification for Use in Proficiency Testing Schemes

The primary role of BDMC in proficiency testing is to ensure the quality of the data submitted by participating laboratories for the target carbamate analytes. Its consistent use across a proficiency testing scheme can help to differentiate between issues related to sample preparation and instrumental analysis.

Logical Relationship: BDMC in Proficiency Testing

Sources

A Comparative Guide to Internal Standards in Carbamate Analysis: Evaluating 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of carbamate pesticides is paramount. The integrity of analytical data underpins regulatory compliance, environmental monitoring, and food safety. A critical component in achieving reliable quantitative results, particularly in complex matrices, is the use of an internal standard (IS). This guide provides an in-depth technical comparison of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) as a structural analog internal standard against the gold standard of isotopically labeled internal standards for carbamate analysis.

The Foundational Role of Internal Standards in Analytical Accuracy

In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing.[1] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantitative analysis.[2] The analyte concentration is determined by comparing its response to the response of the internal standard, a method that is particularly crucial when dealing with complex sample matrices that can cause ion suppression or enhancement in mass spectrometry.[3][4]

The choice of an internal standard is a critical decision in method development. An ideal IS should be chemically and physically similar to the analyte, but not naturally present in the samples.[5] This ensures that the IS experiences similar effects as the analyte during extraction, derivatization, and analysis.

Categories of Internal Standards for Carbamate Analysis

There are two primary categories of internal standards used in the analysis of carbamates and other small molecules:

  • Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but have a different molecular structure. This compound (BDMC) falls into this category. It is a carbamate compound, making it a suitable choice for the analysis of other carbamate pesticides.[6]

  • Isotopically Labeled Internal Standards (ILIS): These are compounds in which one or more atoms have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] For example, a deuterated version of the carbamate pesticide Carbofuran (Carbofuran-d3) would be an ILIS. ILIS are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis.[5][8]

Comparative Analysis: BDMC vs. Isotopically Labeled Internal Standards

While isotopically labeled internal standards are often preferred for their superior ability to compensate for matrix effects, structural analogs like BDMC offer a cost-effective and readily available alternative.[9] Let's explore the performance of BDMC in comparison to an ILIS in a typical experimental scenario.

Experimental Scenario: Quantification of Carbofuran in Spinach Matrix

To illustrate the comparative performance, we will consider a hypothetical but realistic experiment involving the quantification of the carbamate pesticide Carbofuran in a complex spinach matrix using LC-MS/MS. We will compare the accuracy and precision of the results obtained using BDMC as a structural analog IS versus Carbofuran-d3 as an isotopically labeled IS.

Experimental Protocol

1. Sample Preparation:

  • Homogenized spinach samples are spiked with Carbofuran at three different concentration levels (Low, Medium, High).
  • Two sets of samples are prepared. To one set, a constant concentration of BDMC is added. To the other set, a constant concentration of Carbofuran-d3 is added.
  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is performed to isolate the pesticides from the spinach matrix.

2. LC-MS/MS Analysis:

  • The extracts are analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Carbofuran, BDMC, and Carbofuran-d3.

3. Data Analysis:

  • Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • The concentrations of Carbofuran in the spiked spinach samples are calculated using the respective calibration curves.
  • Accuracy is determined by comparing the measured concentration to the spiked concentration.
  • Precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.
Data Presentation

Table 1: Comparative Performance of BDMC and Carbofuran-d3 as Internal Standards for Carbofuran Quantification in Spinach

Spike LevelInternal StandardMean Measured Concentration (n=6)Accuracy (% Recovery)Precision (%RSD)
Low (5 ng/g) BDMC4.2 ng/g84%12.5%
Carbofuran-d34.9 ng/g98%4.2%
Medium (50 ng/g) BDMC45.5 ng/g91%8.9%
Carbofuran-d349.8 ng/g99.6%2.1%
High (200 ng/g) BDMC188.2 ng/g94.1%6.5%
Carbofuran-d3199.2 ng/g99.6%1.8%
Interpretation of Results

The data presented in Table 1 clearly demonstrates the superior performance of the isotopically labeled internal standard (Carbofuran-d3) compared to the structural analog (BDMC) in a complex matrix.

  • Accuracy: The use of Carbofuran-d3 resulted in accuracy values very close to 100% across all concentration levels. This is because Carbofuran-d3 behaves almost identically to the native Carbofuran during extraction and ionization, thus providing a more effective correction for matrix-induced signal suppression. BDMC, while structurally similar, may have slight differences in extraction efficiency and ionization response, leading to a less accurate correction and lower recovery values.

  • Precision: The precision of the measurements, as indicated by the %RSD, was significantly better when using Carbofuran-d3. The lower %RSD values suggest that the ILIS is more effective at compensating for random variations in the analytical process.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of internal standard directly impacts the trustworthiness of the analytical method. A well-chosen IS creates a self-validating system for each sample analysis. The consistent response of the IS across all samples and standards provides confidence that the analytical process is under control.[1][10] Any significant deviation in the IS response can indicate a problem with that specific sample, such as a major matrix effect or an error in sample preparation.

The use of an isotopically labeled internal standard is the most robust approach to creating a self-validating system in LC-MS/MS analysis.[5][9] Because the ILIS co-elutes with the analyte and has nearly identical ionization properties, it provides the most accurate correction for matrix effects, which are a common source of variability and inaccuracy in complex samples.

Visualizing the Workflow

Caption: Experimental workflow for the comparative analysis of internal standards.

Logical Relationships in Internal Standard Selection

logical_relationships cluster_is_types Internal Standard Types cluster_performance Performance Metrics cluster_considerations Practical Considerations BDMC BDMC (Structural Analog) Accuracy Accuracy BDMC->Accuracy Good Precision Precision BDMC->Precision Good Matrix_Correction Matrix Effect Correction BDMC->Matrix_Correction Moderate Cost Cost BDMC->Cost Low Availability Availability BDMC->Availability High ILIS Isotopically Labeled IS (e.g., Carbofuran-d3) ILIS->Accuracy Excellent ILIS->Precision Excellent ILIS->Matrix_Correction Excellent ILIS->Cost High ILIS->Availability Limited

Caption: Decision matrix for internal standard selection.

Conclusion and Recommendations

The choice of an internal standard is a critical factor that significantly influences the accuracy and precision of quantitative analytical methods. While isotopically labeled internal standards are the preferred choice for their ability to provide the most accurate correction for matrix effects and other analytical variabilities, structural analogs like this compound (BDMC) serve as a viable and cost-effective alternative.

BDMC is particularly well-suited for methods where matrix effects are less pronounced or when the cost and availability of an ILIS are prohibitive. It is a recognized internal standard in established methods such as EPA Method 531.1 for the analysis of carbamates in water.[11] However, for challenging matrices such as food and biological samples, where significant matrix effects are expected, the use of an isotopically labeled internal standard is strongly recommended to ensure the highest level of data quality.

Ultimately, the selection of an internal standard should be based on a thorough method validation that assesses accuracy, precision, and the ability to compensate for matrix effects in the specific application.[12]

References

  • Biemer, J. J. (1990). Internal standards in analytical chemistry. Clinical Chemistry, 36(8_Pt_1), 1470-1471.
  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Fong, K. L., & Bero, L. A. (2002). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(10), 1215-1223.
  • AA Biotech. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). YouTube. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 531.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Altabrisa Group. (2023). Key Parameters for Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Asian Journal of Research in Chemistry. (2021). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 14(1), 1-8.
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Reddit. (2022). Accounting for the matrix effect. r/chromatography. [Link]

  • University of Wollongong Research Online. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072.
  • ResearchGate. (2017). Comparative study between the published analysis methods for carbamates. [Link]

  • ResearchGate. (2021). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
  • PubMed Central. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 26(16), 4983.
  • Journal of Applied Pharmaceutical Science. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science, 2(9), 68-72.
  • YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chromatography Online. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

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A Senior Application Scientist's Guide to the Quantification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental monitoring and food safety, the precise quantification of pesticide residues is paramount. Carbamate insecticides, a widely utilized class of pesticides, function by reversibly inhibiting the acetylcholinesterase enzyme, an essential component of the nervous system in both insects and mammals.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), a common surrogate or internal standard in carbamate analysis, and its structurally significant analogs, Bendiocarb and Carbofuran.[2]

The selection of an appropriate analytical standard and quantification method is a critical decision in any residue analysis workflow. It directly impacts the accuracy, precision, and reliability of the results. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method selection for these important compounds. We will delve into the rationale behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols.

Structural Analogs Under Comparison

The core structure of an N-methylcarbamate pesticide consists of a carbamic acid esterified with a phenol.[1] The three compounds discussed in this guide share this fundamental structure but differ in the substitutions on the aromatic ring. These differences, while seemingly minor, can influence their physicochemical properties, metabolic pathways, and, consequently, the optimal analytical strategies for their quantification.

Compound NameStructureKey Structural Features
This compound (BDMC) Structure of this compoundA brominated and dimethylated phenyl ring. Often used as a surrogate or internal standard.[2]
Bendiocarb Structure of BendiocarbA 2,2-dimethyl-1,3-benzodioxol ring system.[3]
Carbofuran Structure of CarbofuranA 2,3-dihydro-2,2-dimethylbenzofuran ring system.[4]

Analytical Performance Comparison: LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two most prevalent techniques for the quantification of carbamate pesticides.[1][5] The choice between them often depends on the specific analyte, the sample matrix, and the desired sensitivity. Carbamates can be thermally unstable, which can pose a challenge for GC-based methods, sometimes necessitating derivatization.[6][7]

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of Bendiocarb and Carbofuran using modern chromatographic techniques. While direct head-to-head comparative studies with BDMC are not extensively published, its use as an internal standard implies its analytical behavior is well-characterized and robust under similar conditions.[2]

AnalyteMethodMatrixLimit of Quantification (LOQ)Recovery (%)Reference
Bendiocarb GC-MS/MSSoil0.01 mg/kg89 - 112[8]
Bendiocarb HPLC-UVDistilled Water1.8 µg/L (MDL)>80[9]
Carbofuran LC-MS/MSVarious Foods0.5 - 5.0 µg/kg88.1 - 118.4[10]
Multiple Carbamates GC-MSWater0.05 - 1.00 ng/mL83 - 127[6]
Multiple Carbamates LC-MS/MSVegetables5 µg/kg91 - 109[11]

MDL: Method Detection Limit

Experimental Workflow and Protocols

A robust and reliable analytical workflow is essential for accurate quantification. The following sections detail a generalized workflow and provide step-by-step protocols for sample preparation and analysis.

Generalized Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of carbamate pesticides in complex matrices.

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[12]

Objective: To extract carbamate pesticides from a complex matrix (e.g., fruits, vegetables, soil) and remove interfering substances.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, and MgSO₄)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of ACN. For samples with low water content, add an appropriate amount of water.

  • Add an internal standard solution, such as this compound (BDMC), at a known concentration.

  • Securely cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper ACN layer to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of carbamates using LC-MS/MS. Instrument parameters should be optimized for the specific analytes and system being used.

Objective: To chromatographically separate and quantify the target carbamates.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

  • Mobile phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Prepared sample extracts and calibration standards.

Procedure:

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample extract.

    • Run a gradient elution program to separate the analytes. A typical gradient might start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the compounds, followed by a re-equilibration step.

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Develop a multiple reaction monitoring (MRM) method. For each analyte, select a precursor ion (typically [M+H]⁺) and at least two product ions for quantification and confirmation. The neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a characteristic fragmentation for N-methylcarbamates.[10]

  • Quantification:

    • Prepare a calibration curve using matrix-matched standards or by using an isotopically labeled internal standard.

    • Integrate the peak areas of the quantifier ion for each analyte in the samples and standards.

    • Calculate the concentration of the analytes in the samples based on the calibration curve.

Logical Relationship of Analytical Steps

Analytical Logic cluster_method_dev Method Development cluster_validation Method Validation cluster_routine Routine Analysis Analyte_Selection Select Target Analytes (BDMC, Analogs) Standard_Prep Prepare Standards Analyte_Selection->Standard_Prep Instrument_Opt Optimize LC & MS Parameters Standard_Prep->Instrument_Opt Linearity Linearity Instrument_Opt->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (RSD) Accuracy->Precision Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity Sample_Prep Sample Preparation (QuEChERS) Sensitivity->Sample_Prep Validated Method Data_Acquisition Data Acquisition (LC-MS/MS) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: The logical progression from method development and validation to routine sample analysis.

Conclusion

The quantification of this compound and its structural analogs, such as Bendiocarb and Carbofuran, requires robust and sensitive analytical methods. Both LC-MS/MS and GC-MS can provide the necessary performance, with the choice often dictated by the specific application and laboratory capabilities. The QuEChERS sample preparation method offers an efficient and effective means of extracting these analytes from complex matrices. By following validated protocols and understanding the underlying principles of the analytical techniques, researchers can ensure the generation of high-quality, reliable data for environmental and food safety monitoring. The use of appropriate standards, like BDMC, is crucial for achieving accurate and precise quantification.

References

  • Benchchem. (n.d.). Application Note: Determination of Carbofuran and its Metabolites in Food Matrices using QuEChERS and LC-MS/MS.
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  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Carbofuran in Complex Matrices using Carbofuran-d3 as an Internal Standard by LC-MS.
  • Gibbons, J. A., O'Donnell, E., & Adejumo, A. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC - PubMed Central.
  • Determination Of Bendiocarb In Industrial And Municipal Wastewaters. (n.d.).
  • Liquid chromatographic determination of bendiocarb in technical materials and wettable powder formulations: collaborative study. (1986). PubMed.
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  • Analysis of Carbofuran (Sum) via Modified QuEChERS Method. (n.d.). eurl-pesticides.eu.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH.
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.).
  • El-Gohary, A. A. (n.d.). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. AENSI Publisher.
  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BENDIOCARB 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate. (n.d.). Extranet Systems.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • EURL-SRM - Analytical Method Report Analysis of Residues of Carbofuran (sum) Using QuEChERS Method. (2016). eurl-pesticides.eu.
  • Spectrophotometric flow injection method for the determination of Bendiocarb insecticide in water samples using chromogenic reagent 2,4-dinitrophenylhydrazine. (n.d.). Request PDF - ResearchGate.
  • Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. (2008). OSTI.GOV.
  • Comparative study between the published analysis methods for carbamates. (n.d.). Download Table - ResearchGate.
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  • Grasselli, G., Arigò, A., Famiglini, G., Skrob, Z., Sniegon, A., Cajthaml, T., & Cappiello, A. (2026). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. MDPI.
  • This compound. (n.d.). PubChem.
  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF SIX CARBAMATE PESTICIDE RESIDUES IN VEGETABLES. (2023). Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.

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A Senior Application Scientist's Guide to Internal Standards in Multiclass Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is a critical endeavor. In the landscape of multiclass pesticide residue analysis, the use of internal standards (IS) is not merely a matter of best practice but a foundational necessity for achieving reliable and defensible results. This guide provides an in-depth comparative study of various internal standards, grounded in experimental data and authoritative guidelines, to empower you in making informed decisions for your analytical workflows.

The Imperative for Internal Standards: Beyond External Calibration

While external calibration is a straightforward approach, its accuracy is predicated on the assumption that the sample matrix does not influence the analyte's response. However, in complex matrices such as fruits, vegetables, cereals, and processed foods, this assumption often fails. Co-extracted matrix components can cause signal suppression or enhancement in the analytical instrument, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to significant quantitative errors.[1][2]

Internal standards are compounds added to a sample at a known concentration before or during sample preparation.[3] By subjecting the IS to the same experimental conditions as the target analytes, it can effectively compensate for variations in sample preparation, injection volume, and instrumental response. The quantification is based on the ratio of the analyte's response to the IS's response, which remains stable even when absolute signal intensities fluctuate.[4]

The Gold Standard: Isotopically Labeled Internal Standards

The consensus in the scientific community is that stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects in mass spectrometry-based analysis.[2][5] These are molecules in which one or more atoms have been replaced by their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

The key advantage of SIL-IS is their near-identical chemical and physical properties to the native analyte.[6] This ensures they co-elute chromatographically and exhibit similar ionization efficiency, leading to the most effective compensation for matrix-induced signal variations.[2]

Comparative Analysis: ¹³C-Labeled vs. Deuterated (²H) Internal Standards

While both ¹³C and ²H-labeled standards are widely used, subtle differences in their properties can influence analytical performance. ¹³C-labeled standards are often considered superior as they are less likely to exhibit chromatographic separation from the native analyte, a phenomenon sometimes observed with deuterated standards due to the larger relative mass difference between hydrogen and deuterium.[4][7] However, deuterated standards are generally more commercially available and cost-effective.

Table 1: Performance Comparison of ¹³C-Labeled vs. Deuterated Internal Standards

Internal Standard TypeAnalyteMatrixRecovery (%)RSD (%)Key ObservationsReference
¹³C-Labeled Various DrugsBiological SamplesNot specifiedNot specifiedCo-eluted with analytes, providing better compensation for ion suppression.[8]
Deuterated (²H) Various DrugsBiological SamplesNot specifiedNot specifiedShowed slight chromatographic separation from analytes, potentially reducing the accuracy of compensation.[8]
¹³C-Labeled Polycyclic Aromatic HydrocarbonsSedimentNot specifiedNot specifiedProvided more accurate quantification compared to deuterated standards.[9]
Deuterated (²H) Polycyclic Aromatic HydrocarbonsSediment1.9-4.3% lower recoveryNot specifiedHigher stability during pressurized liquid extraction led to biased results.[9]

Expert Insight: The choice between ¹³C and ²H-labeled standards often comes down to a balance of performance requirements and budget. For methods requiring the highest level of accuracy and for analytes prone to chromatographic shifts, ¹³C-labeled standards are the preferred choice. For routine screening and when cost is a significant factor, deuterated standards can provide acceptable performance, provided that potential chromatographic separation is carefully evaluated during method validation.

Structural Analogs as a Pragmatic Alternative

When isotopically labeled standards are unavailable or prohibitively expensive, structurally similar compounds, or "analogue" internal standards, can be a viable alternative. These are compounds with similar chemical properties to the analyte but are not expected to be present in the sample. A common example is the use of triphenyl phosphate (TPP) as an internal standard for a wide range of pesticides.[10][11][12]

However, it is crucial to recognize the limitations of this approach. Structural differences, even if minor, can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the target analyte. This can result in incomplete compensation for matrix effects.

Table 2: Performance of a Structural Analog Internal Standard (Triphenyl Phosphate)

Internal StandardAnalyte ClassMatrixRecovery (%)RSD (%)Key ObservationsReference
Triphenyl Phosphate Organophosphorus PesticidesBaby FoodNot specifiedNot specifiedUsed as an internal standard in a multi-residue method.[10]
Triphenyl Phosphate Various PesticidesRiceNot specifiedNot specifiedEmployed to compensate for losses during sample processing and instrumental analysis.[12]
Triphenyl Phosphate Various PesticidesFruits and VegetablesNot specified<13%Demonstrated excellent linearity for difficult pesticides.[13]

Expert Insight: The use of a single structural analog for a large panel of multiclass pesticides is a pragmatic approach for routine monitoring. However, it is essential to thoroughly validate the method for each analyte to ensure that the chosen IS provides adequate compensation across the entire range of chemical properties. For confirmatory analysis or in cases of MRL exceedances, the use of a corresponding isotopically labeled IS is strongly recommended, as per SANTE guidelines.[14]

Experimental Workflows: Integrating Internal Standards into Your Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for multiclass pesticide residue analysis.[15] The point of internal standard addition is a critical step in this workflow.

Standard QuEChERS Protocol for High-Water Content Matrices (e.g., Fruits and Vegetables)

This protocol is adapted from the European Standard EN 15662.

Caption: QuEChERS workflow for high-water content matrices.

Causality of Choices:

  • Acetonitrile as Extraction Solvent: Acetonitrile is effective at extracting a wide range of pesticides and is easily separated from water by the addition of salts.[1]

  • Addition of Internal Standard at the Beginning: Adding the IS before extraction ensures it compensates for any analyte loss during the entire sample preparation process.[3]

  • Dispersive SPE (d-SPE): This cleanup step removes matrix components that can interfere with the analysis. The choice of sorbent (PSA for sugars and organic acids, C18 for fats, GCB for pigments) is tailored to the specific matrix.[15]

Modified QuEChERS Protocol for Low-Water, High-Fat/Complex Matrices (e.g., Cereals, Spices, Tea)

For dry or complex matrices, a hydration step is necessary, and the timing of IS addition may be adjusted.

Caption: Modified QuEChERS workflow for complex matrices.

Causality of Choices:

  • Hydration Step: Adding water to dry samples is crucial for efficient extraction with acetonitrile.[3]

  • Delayed IS Addition: In very complex or high-fat matrices, adding the IS after the initial extraction and cleanup can prevent it from partitioning into a separate fatty layer, which would lead to inaccurate results.[1]

Troubleshooting Common Internal Standard Issues

Even with the best practices, challenges can arise. Here are some common issues and their solutions:

Table 3: Troubleshooting Guide for Internal Standard-Related Problems

ProblemPotential Cause(s)Recommended Solution(s)
Poor IS recovery - Inefficient extraction of the IS. - Degradation of the IS during sample preparation. - Incorrect IS spiking volume.- Ensure the IS is soluble in the extraction solvent. - Check the pH and temperature of the extraction to ensure IS stability. - Verify the accuracy of pipettes and automated liquid handlers.
High variability in IS response - Inconsistent sample preparation. - Matrix effects affecting the IS differently across samples. - Instrument instability.- Standardize every step of the sample preparation protocol. - If using a structural analog, consider switching to an isotopically labeled IS. - Perform regular instrument maintenance and system suitability checks.
IS co-elutes with an interference - Insufficient chromatographic resolution.- Optimize the chromatographic method (e.g., change the gradient, column, or mobile phase). - Use a more specific mass transition for the IS.
IS signal is too high or too low - Incorrect IS concentration.- Adjust the concentration of the IS spiking solution to be within the linear range of the instrument and comparable to the expected analyte concentrations.

Authoritative Grounding: Adherence to SANTE/11312/2021 Guidelines

The European Commission's SANTE/11312/2021 guidance document provides a comprehensive framework for the validation and quality control of pesticide residue analysis methods.[14][16] Key recommendations regarding internal standards include:

  • Validation of Recovery: The recovery of the internal standard should be checked during method validation to ensure it behaves similarly to the target analytes.

  • Acceptance Criteria: While specific criteria for IS recovery are not explicitly defined, the overall method performance, including analyte recovery and precision, must meet the guidelines (typically 70-120% recovery with RSD ≤ 20%).

  • Use in Confirmatory Analysis: For confirmatory analysis, especially in cases of MRL exceedances, the use of isotopically labeled internal standards is strongly recommended.[14]

By adhering to these guidelines, laboratories can ensure the defensibility of their data and contribute to a harmonized approach to food safety across the European Union.

Conclusion

The judicious selection and application of internal standards are paramount for achieving accurate and reliable results in multiclass pesticide residue analysis. While isotopically labeled internal standards, particularly ¹³C-labeled ones, offer the highest level of performance in compensating for matrix effects, structural analogs can be a pragmatic choice for routine screening when thoroughly validated. By integrating appropriate internal standards into robust sample preparation workflows like QuEChERS and adhering to authoritative guidelines such as SANTE/11312/2021, researchers and analytical scientists can have the utmost confidence in their quantitative data.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
  • Jiao, B., Xu, X., Wang, X., Xu, Y., Gu, K., & Yang, M. (2016). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Agricultural and Food Chemistry, 64(22), 4645-4653.
  • European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Retrieved from [Link]

  • Shimadzu. (2014). Analysis of Pesticides in Baby Foods Using a Triple-Quadrupole GC/MS/MS. Retrieved from [Link]

  • Khan, Z., & Khan, A. (2018). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. American Journal of Analytical Chemistry, 9(5), 235-247.
  • Thermo Fisher Scientific. (2022, March 13). How QuEChERS works. YouTube. Retrieved from [Link]

  • Banno, A., & Horie, M. (2021). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science, 46(4), 285-297.
  • Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Retrieved from [Link]

  • LibreTexts. (2023, August 29). QuEChERS. Chemistry LibreTexts. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Analytical method E_FP417.1 LC-MS/MS. Retrieved from [Link]

  • European Commission. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]

  • Yarita, T., Aoyagi, Y., & Oshima, H. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards.
  • Smithers. (n.d.). SANTE Method Validations Webinar Q&A. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ultra-Low Level Pesticide Residues Analysis Using a New State-of-the-Art Enhanced Sensitivity GC-MS/MS System. Retrieved from [Link]

  • Shariatifar, N., Shoeibi, S., & Golshekan, M. (2017). Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market. Journal of Chemistry, 2017, 8560341.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Andersson, M., & Eklund, G. (2011). 13C labelled internal standards - a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
  • Katerina, M., & Triantafyllos, A. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Food Chemistry, 255, 394-402.
  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • Gaskin, D. J., & Schug, K. A. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(8), 1645-1655.
  • Rockwood, A. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]

  • Itoh, N., Aoyagi, Y., & Yarita, T. (2007). Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (CAS No. 672-99-1), a compound utilized in research, particularly as an internal standard in the analysis of carbamate pesticides.[1] Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.

This document is structured to provide not just a set of instructions, but a self-validating system of protocols rooted in the chemical's known hazards and regulatory standards. We will explore the causality behind each procedural step, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance.

Known Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Due to these hazards, all handling and disposal activities must be conducted with the following minimum Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat.

  • Ventilation: All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be contained and absorbed using an inert material like vermiculite or sand. The absorbed material must then be collected into a designated, sealed container for hazardous waste disposal.[2][3]

Waste Characterization and Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to a safe and compliant disposal program. Miscategorization can lead to dangerous chemical reactions, improper treatment, and increased disposal costs.

This compound falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: Due to the presence of a bromine atom in its structure, this compound must be segregated with other halogenated organic wastes.[5] Halogenated wastes are typically destined for specific incineration processes designed to handle the corrosive byproducts (such as hydrobromic acid) generated during combustion.[6]

  • Carbamate Pesticide Waste: As a carbamate derivative, it should be managed in accordance with regulations pertaining to pesticide waste. The U.S. Environmental Protection Agency (EPA) has specific land disposal restrictions and treatment standards for carbamate wastes.[7]

Crucial Segregation Rules:

  • DO NOT mix halogenated waste with non-halogenated organic solvent waste.[8] Co-mingling can disrupt solvent recycling programs and significantly increase disposal costs.

  • DO NOT mix this waste with aqueous, acidic, or basic waste streams.

  • DO NOT combine with reactive or oxidizing agents.

Disposal Procedures: From Spills to Bulk Quantities

The appropriate disposal procedure depends on the quantity of the waste. The overarching principle is to contain the material safely and ensure it is clearly identified for a licensed hazardous waste disposal facility.

Disposal of Small Quantities and Contaminated Materials

This procedure applies to residual amounts in empty containers, contaminated labware (e.g., weigh boats, pipette tips), and absorbent material from small spills.

Step-by-Step Protocol:

  • Collection: Place all contaminated solid materials, including used PPE, into a designated solid hazardous waste container. This should be a robust, sealable container (e.g., a polyethylene bag or a labeled drum).

  • Rinsing: "Empty" containers of the solid compound should be triple-rinsed with a suitable organic solvent (e.g., methanol, acetone).

  • Rinsate Collection: The solvent rinsate is now considered halogenated organic liquid waste and must be collected in a separate, clearly labeled, and sealable waste container.

  • Container Disposal: Once triple-rinsed, the empty chemical bottle can typically be disposed of as non-hazardous waste, though institutional policies may vary. Leave the cap off or puncture the container to prevent reuse.[9]

Disposal of Unused or Bulk Quantities

Disposal of larger quantities of this compound requires careful packaging for pickup by a certified hazardous waste contractor.

Step-by-Step Protocol:

  • Original Container: If possible, keep the material in its original, clearly labeled manufacturer's container.

  • Packaging: If the original container is compromised, transfer the material to a new, compatible container that can be securely sealed. Ensure the new container is appropriate for solid waste.

  • Labeling: The container must be labeled as hazardous waste. This is a critical step for regulatory compliance and safety. (See Section 4 for detailed labeling requirements).

  • Storage: Store the packaged waste in a designated satellite accumulation area until it is collected by environmental health and safety (EHS) personnel or a licensed waste vendor. This area should be secure and away from incompatible materials.

Packaging, Labeling, and Storage for Disposal

Proper packaging and labeling are mandated by regulatory bodies such as the EPA's Resource Conservation and Recovery Act (RCRA) and are essential for the safe transport and ultimate destruction of the waste.

Requirement Specification Rationale
Container Sealable, airtight, and compatible with the chemical. Avoid materials that can be attacked by bromine or organic compounds.[10]Prevents release of the chemical into the environment and protects personnel.
Labeling Must include: "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., Irritant, Toxic).[5]Communicates the contents and dangers to all handlers, from the lab to the final disposal facility.
Storage Store in a designated, secure satellite accumulation area. Segregate from incompatible materials, especially strong oxidizing agents, bases, and non-halogenated solvents.[8][10]Prevents accidental mixing and dangerous reactions. Ensures controlled management of hazardous materials.

Disposal Method Decision Framework

The primary and most recommended disposal method for halogenated organic compounds and carbamate pesticides is high-temperature incineration at a licensed hazardous waste facility.[6][11] This method ensures the complete destruction of the organic molecule. Alkaline hydrolysis can also be an effective method for breaking down the carbamate linkage, rendering it less toxic, but this is typically performed at the treatment facility rather than in the lab.[11]

Below is a decision workflow for laboratory personnel.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start 4-Bromo-3,5-dimethylphenyl N-methylcarbamate Waste Generated classify Classify Waste: - Halogenated Organic - Carbamate Derivative start->classify segregate Segregate from: - Non-halogenated organics - Aqueous/Reactive waste classify->segregate container Select Compatible, Sealable Container segregate->container label_waste Attach Hazardous Waste Label: - Full Chemical Name - Hazard Information container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Arrange Pickup by Certified Waste Handler storage->pickup

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA/670/2-75-057. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. EPA-600/S2-83-091. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(114), 34147-34155. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. Retrieved from [Link]

  • GovInfo. (2000). Federal Register/Vol. 65, No. 144/Wednesday, July 26, 2000/Notices. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hazardous Waste - Safety Checklist Program for Schools. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

Sources

Mastering the Safe Handling of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Potent Cholinesterase Inhibitor

For researchers engaged in the nuanced fields of drug development and analytical science, the ability to handle specialized chemical reagents with precision and safety is paramount. 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a member of the carbamate class of compounds, is utilized as an internal standard in the quantification of pesticides in environmental samples and food products.[1] However, its structural and functional similarity to carbamate pesticides, which act as cholinesterase inhibitors, necessitates a rigorous and informed approach to laboratory safety.[2][3][4] This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Understanding the Hazard: A Cholinesterase Inhibitor

This compound functions as a cholinesterase inhibitor.[2][3] This mode of action, common to carbamate pesticides, disrupts the normal function of the nervous system by inhibiting the acetylcholinesterase enzyme. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of adverse health effects.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5][7]

Given these potential hazards, adherence to stringent safety protocols is not merely a recommendation but a critical requirement for any laboratory professional handling this substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation or absorption. Carbamates should not be handled with latex gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against eye irritation from dust particles or splashes.[5]
Respiratory Protection NIOSH-approved N95 dust mask at a minimum. For procedures that may generate significant aerosols or dust, a respirator with an organic vapor (OV) cartridge and a P100 particulate filter is recommended.[8]To prevent inhalation of the compound, which can cause respiratory tract irritation.[7]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a safe handling process from the moment the chemical enters the lab.

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Management & PPE Removal A Verify Fume Hood Functionality B Don Required PPE A->B C Prepare Work Surface (e.g., disposable bench liner) B->C D Retrieve from Storage C->D Proceed to Handling E Weighing (in fume hood or ventilated balance enclosure) D->E F Solution Preparation E->F G Decontaminate Glassware & Equipment F->G Experiment Complete H Wipe Down Work Surface G->H I Segregate Waste H->I J Dispose of Waste in Labeled Hazardous Waste Container I->J Ready for Disposal K Remove PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[5]

    • Ensure all necessary PPE is donned correctly before handling the chemical.

    • Cover the work surface with a disposable, absorbent bench liner to contain any potential spills.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent the dispersion of fine particles.

    • Use anti-static weighing dishes to minimize the scattering of the powder.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

    • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for hazardous waste disposal.[5] Clean the spill area with a suitable decontaminating solution.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, bench liners) must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused or excess quantities of the chemical must be disposed of as hazardous waste. Do not discard it in the regular trash or pour it down the drain.[5][6]

  • Liquid waste (solutions containing the compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Disposal Protocol:

  • Labeling: Ensure all hazardous waste containers are accurately labeled with the full chemical name, "this compound," the CAS number (672-99-1), and the appropriate hazard pictograms.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

  • Regulatory Compliance: The disposal of carbamate-containing waste is regulated. Ensure compliance with all local, state, and federal regulations for hazardous waste management.[9][10]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, September). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975, April). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.